Product packaging for DL-Cystine-d4(Cat. No.:CAS No. 108641-83-4)

DL-Cystine-d4

Cat. No.: B8209921
CAS No.: 108641-83-4
M. Wt: 244.3 g/mol
InChI Key: LEVWYRKDKASIDU-LNLMKGTHSA-N
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Description

DL-Cystine-d4 is a useful research compound. Its molecular formula is C6H12N2O4S2 and its molecular weight is 244.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O4S2 B8209921 DL-Cystine-d4 CAS No. 108641-83-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-[(2-amino-2-carboxy-1,1-dideuterioethyl)disulfanyl]-3,3-dideuteriopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/i1D2,2D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVWYRKDKASIDU-LNLMKGTHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SSCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(C(=O)O)N)SSC([2H])([2H])C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108641-83-4
Record name DL-CYSTINE-3,3,3',3'-D4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

DL-Cystine-d4: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the core principles, applications, and methodologies related to DL-Cystine-d4 for researchers, scientists, and drug development professionals.

Introduction

This compound is the deuterium-labeled form of DL-Cystine, a racemic mixture of the D- and L-isomers of the amino acid cystine.[1][2][3] Cystine is the oxidized dimer of cysteine and plays a crucial role in protein structure and various metabolic processes. The incorporation of four deuterium atoms into the molecule makes this compound an invaluable tool in analytical chemistry, particularly in mass spectrometry-based applications. Its primary utility lies in its application as an internal standard for the precise quantification of endogenous cystine in complex biological matrices.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, a general overview of its synthesis, and detailed experimental protocols for its use in quantitative analysis.

Physicochemical Properties and Data

This compound is chemically similar to its unlabeled counterpart but possesses a higher molecular weight due to the presence of deuterium. This mass difference is the key to its utility in isotope dilution mass spectrometry.

PropertyValueReference
Formal Name Cystine-3,3,3′,3′-d4[1]
CAS Number 108641-83-4[1]
Molecular Formula C6H8D4N2O4S2[1]
Molecular Weight 244.3 g/mol [1]
Purity ≥99% deuterated forms (d1-d4)[1]
Solubility Soluble in 1N HCl, slightly soluble in water.[1][3]
Storage Store at room temperature.[2]
Stability ≥ 4 years[2]

Synthesis of Deuterated Amino Acids: A General Overview

The synthesis of deuterated amino acids like this compound involves the replacement of hydrogen atoms with deuterium. While specific, proprietary methods are used for commercial production, several general strategies for deuterium labeling of organic molecules are employed in chemical synthesis.[] These methods primarily include chemical synthesis and biosynthesis.[]

Common chemical synthesis approaches for introducing deuterium include:

  • Hydrogen-Deuterium (H/D) Exchange: This method involves the exchange of protons in the target molecule with deuterium atoms from a deuterated solvent, such as heavy water (D2O), often in the presence of a catalyst.[] For amino acids, transition metal catalysts like palladium can be used to achieve site-selective H/D exchange.[1]

  • Reductive Deuteration: This involves the reduction of functional groups, such as carbonyls or alkenes, using deuterated reagents like sodium borodeuteride (NaBD4) or deuterium gas (D2) with a catalyst.

  • Stepwise Synthesis: This approach builds the molecule from smaller, already deuterated starting materials. While offering precise control over the labeling position, this method can be more complex and time-consuming.

Application in Quantitative Analysis: Use as an Internal Standard

The most significant application of this compound is as an internal standard in quantitative mass spectrometry, a technique known as isotope dilution mass spectrometry (IDMS).[5] In this method, a known amount of the stable isotope-labeled (SIL) internal standard is added to a sample at the beginning of the analytical process.[2] Because the SIL internal standard is chemically almost identical to the analyte (endogenous cystine), it experiences the same variations during sample preparation, chromatography, and ionization in the mass spectrometer.[3][5] By measuring the ratio of the signal from the analyte to the signal from the SIL internal standard, accurate and precise quantification can be achieved, as this ratio corrects for any sample loss or matrix effects.[3][6]

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantification of cystine in a biological matrix using this compound as an internal standard.

experimental_workflow Experimental Workflow for Cystine Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Protein Precipitation & Metabolite Extraction Spike->Extraction Derivatization Optional: Derivatization Extraction->Derivatization LC Liquid Chromatography (Separation) Derivatization->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Calibration Quantify using Calibration Curve Ratio->Calibration

Caption: A flowchart illustrating the key steps in the quantitative analysis of cystine using this compound as an internal standard.

Detailed Experimental Protocol: Quantification of Cystine in Plasma

The following protocol is adapted from a study on the quantitative determination of D4-cystine in mice using LC-MS/MS.[1][][7] This method can be adapted for the quantification of endogenous cystine using this compound as an internal standard.

Preparation of Stock Solutions and Standards
  • Stock Solutions: Separately dissolve 10 mg of cystine and this compound in 1 mL of 0.1 M HCl to create 10 mg/mL stock solutions.[1]

  • Working Solutions: Dilute the stock solutions with 0.1 M HCl to create a series of working solutions for calibration standards and quality control (QC) samples.[1]

  • Calibration Standards: Prepare calibration standards by spiking blank plasma with the cystine working solutions to achieve a concentration range of, for example, 5 to 5000 ng/mL.[1][][7]

  • Quality Control Samples: Prepare QC samples at low, medium, and high concentrations in blank plasma.[1]

Sample Preparation
  • To 50 µL of plasma sample, calibration standard, or QC sample, add the this compound internal standard solution.

  • Add a reducing agent if necessary for the specific assay, followed by a protein precipitation agent (e.g., acetonitrile).

  • Vortex the samples and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube for analysis.

LC-MS/MS Conditions

The following are example parameters and should be optimized for the specific instrument and application.

ParameterCondition
LC System Agilent 1290 Infinity II LC system or equivalent
Column Waters ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm) or equivalent
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Optimized for separation of cystine from other matrix components
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System AB SCIEX QTRAP 5500 system or equivalent
Ionization Mode Positive Electrospray Ionization (ESI)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Cystine: e.g., m/z 241.0 -> 152.0; this compound: e.g., m/z 245.0 -> 156.0

Quantitative Data from a Pharmacokinetic Study

The following tables summarize data from a pharmacokinetic study of D4-cystine in mice, which demonstrates the type of quantitative results that can be obtained using this internal standard.[1][][7]

Method Validation Parameters
ParameterValue
Lower Limit of Quantification (LLOQ) 5 ng/mL in plasma
Calibration Curve Range 5–5000 ng/mL in plasma
Intra- and Inter-day Precision (RSD, %) < 15%
Accuracy (RE, %) Within ±15%
Absolute Bioavailability of D4-Cystine in Mice
Dose (mg/kg)Absolute Bioavailability (%)
2518.6%
5015.1%
10025.6%

Logical Relationship Diagram: Bioanalytical Method Validation

The validation of a bioanalytical method using a stable isotope-labeled internal standard follows a structured process to ensure the reliability of the data.

validation_workflow Bioanalytical Method Validation Workflow cluster_development Method Development cluster_validation Method Validation cluster_application Sample Analysis Optimization Optimize LC & MS Parameters SamplePrep Develop Sample Preparation Optimization->SamplePrep Specificity Specificity & Selectivity SamplePrep->Specificity Accuracy Accuracy & Precision Specificity->Accuracy LLOQ LLOQ & Linearity Accuracy->LLOQ Stability Stability (Freeze-Thaw, Bench-Top, etc.) LLOQ->Stability MatrixEffect Matrix Effect Stability->MatrixEffect Recovery Recovery MatrixEffect->Recovery RoutineAnalysis Routine Sample Analysis Recovery->RoutineAnalysis ISResponse Monitor Internal Standard Response RoutineAnalysis->ISResponse

Caption: A diagram illustrating the logical flow of bioanalytical method validation for a quantitative assay.

Conclusion

This compound is a critical tool for researchers and drug development professionals requiring accurate and precise quantification of cystine in biological samples. Its use as an internal standard in isotope dilution mass spectrometry provides a robust methodology for a wide range of applications, including metabolic studies, clinical diagnostics, and pharmacokinetic analysis. The detailed protocols and data presented in this guide offer a solid foundation for the implementation of this compound in the laboratory.

References

DL-Cystine-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the chemical properties, experimental applications, and metabolic significance of DL-Cystine-d4 for professionals in research and drug development.

This compound, a deuterated analog of the amino acid cystine, serves as a critical tool in biomedical and pharmaceutical research. Its primary utility lies in its application as an internal standard for the precise quantification of endogenous cystine in various biological matrices through mass spectrometry-based techniques. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and its role within key metabolic pathways.

Core Chemical and Physical Properties

This compound is synthetically modified to contain four deuterium atoms, which increases its molecular weight without significantly altering its chemical behavior. This isotopic labeling is fundamental to its application in quantitative analysis.

PropertyValueCitation(s)
Chemical Name Cystine-3,3,3′,3′-d4[1][2]
Synonyms DL-Cystine (3,3,3',3'-D4, 98%)[3][4]
Molecular Formula C₆H₈D₄N₂O₄S₂[1][2]
Molecular Weight 244.32 g/mol [3][5][6]
CAS Number 108641-83-4[1][2][3]
Appearance White to off-white solid[2]
Purity ≥98%[2][3][5]
Isotopic Purity ≥99% deuterated forms (d1-d4), 99.8% Isotopic Enrichment[1][2]
Solubility Soluble in 1N HCl, slightly soluble in water[1][7]
Storage Temperature -20°C[1][2]
Stability ≥ 4 years at -20°C[1]

Application in Research

The primary application of this compound is as an internal standard in quantitative mass spectrometry.[7][8][9][10] Its known concentration allows for the accurate determination of the concentration of unlabeled cystine in biological samples. This is particularly valuable in metabolomics, proteomics, and pharmacokinetic studies.[3][5][6] this compound can also be used as a tracer to investigate the metabolic fate of cystine in various biological systems.[8][11]

Experimental Protocols

A key application of this compound is in the quantification of cystine in biological samples, such as plasma, for pharmacokinetic and metabolic studies. The following is a detailed methodology for such an experiment using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of D4-Cystine in Mouse Plasma using LC-MS/MS

This protocol is adapted from a study on the pharmacokinetics and bioavailability of D4-cystine in mice.[12][13][14]

1. Preparation of Solutions:

  • Stock Solutions: Separately dissolve 10 mg of cystine, D4-cystine, and an internal standard (e.g., ¹⁵N₂-cystine) in 1 mL of 0.1 M HCl. These stock solutions are stable at 4°C for at least three weeks.[12]

  • N-ethylmaleimide (NEM) Solution: Dissolve 300 mg of NEM in 50 mL of deionized water. NEM is used to prevent the interference of cysteine.[12]

  • Calibration Standards: Prepare a series of working solutions of D4-cystine by diluting the stock solution with 0.1 M HCl to achieve concentrations ranging from 5 ng/mL to 5000 ng/mL.[12]

  • Quality Control (QC) Samples: Prepare QC samples by spiking blank mouse plasma with D4-cystine to final concentrations representing low, medium, and high points of the calibration curve (e.g., 10, 200, and 4000 ng/mL).[12]

2. Sample Preparation:

  • To 30 μL of plasma sample, add 30 μL of the NEM solution to block free sulfhydryl groups of cysteine.[12]

  • Add 10 μL of the internal standard solution.[12]

  • Add 300 μL of methanol to precipitate proteins.[12]

  • Vortex the mixture for 5 minutes and then centrifuge at high speed (e.g., 30,000 x g) for 5 minutes at 4°C.[12]

  • Transfer 150 μL of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[12]

  • Reconstitute the dried residue in a suitable solvent for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography: Employ a suitable C18 column for chromatographic separation. The mobile phase can consist of a gradient of water and acetonitrile with a small percentage of formic acid to improve ionization.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for D4-cystine and the internal standard.

4. Pharmacokinetic and Bioavailability Assessment:

  • Administer D4-cystine to mice via intravenous injection and oral gavage at various doses (e.g., 25, 50, and 100 mg/kg).[12][13]

  • Collect blood samples at multiple time points after administration.[12]

  • Process the plasma samples and analyze them using the developed LC-MS/MS method.

  • The pharmacokinetic parameters, including Cmax, Tmax, and AUC, can be calculated to determine the absolute bioavailability of cystine.[12][13]

Metabolic Significance and Signaling Pathways

Cystine is the oxidized, dimeric form of the amino acid cysteine. It plays a pivotal role in cellular redox homeostasis, primarily as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[10][15] The uptake of extracellular cystine and its subsequent reduction to cysteine is a critical step for maintaining the intracellular pool of cysteine.

Cystine Uptake and Glutathione Synthesis Pathway

The following diagram illustrates the pathway from extracellular cystine uptake to the synthesis of glutathione.

Cystine_Metabolism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cystine Cystine xCT_transporter System xc- Transporter Cystine->xCT_transporter Uptake Cysteine Cysteine xCT_transporter->Cysteine Reduction gamma-Glutamylcysteine gamma-Glutamylcysteine Cysteine->gamma-Glutamylcysteine Glutamate-Cysteine Ligase (GCL) Glutamate Glutamate Glutamate->gamma-Glutamylcysteine Glycine Glycine Glutathione Glutathione Glycine->Glutathione gamma-Glutamylcysteine->Glutathione Glutathione Synthetase (GS)

Caption: Cystine uptake and its conversion to glutathione.

Experimental Workflow for Metabolic Tracing

This compound can be used as a tracer to follow the metabolic fate of cystine. The workflow for such an experiment is outlined below.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., cancer cell line) Labeling 2. Introduction of this compound (as a tracer) Cell_Culture->Labeling Incubation 3. Time-course Incubation Labeling->Incubation Metabolite_Extraction 4. Quenching and Metabolite Extraction Incubation->Metabolite_Extraction LCMS_Analysis 5. LC-MS/MS Analysis (Detection of d4-labeled metabolites) Metabolite_Extraction->LCMS_Analysis Data_Analysis 6. Metabolic Flux Analysis LCMS_Analysis->Data_Analysis

Caption: Workflow for metabolic tracing using this compound.

By tracking the incorporation of the deuterium label into downstream metabolites such as cysteine, glutathione, and taurine, researchers can quantify the flux through these critical pathways. This information is invaluable for understanding cellular metabolism in both normal and disease states, and for evaluating the mechanism of action of drugs that target these pathways.

References

A Technical Guide to the Solubility of DL-Cystine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the solubility of DL-Cystine-d4, a deuterated form of the amino acid cystine. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards for quantitative analysis. Given the limited availability of direct solubility data for this compound, this guide incorporates data from its non-deuterated counterparts, DL-Cystine and L-Cystine, to provide reliable estimates.

Core Concepts in Solubility

Solubility is a critical physicochemical property that dictates the suitability of a compound for various experimental and formulation contexts. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For isotopically labeled standards like this compound, understanding solubility is paramount for the preparation of accurate stock solutions and calibration standards used in mass spectrometry-based quantification assays.

The solubility of amino acids such as cystine is significantly influenced by factors including pH, temperature, and the polarity of the solvent. As zwitterionic molecules, their net charge changes with pH, impacting their interaction with solvent molecules.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, the solubility of the non-deuterated forms, DL-Cystine and L-Cystine, serves as a close proxy due to the negligible impact of deuterium substitution on this physical property. The following table summarizes the available quantitative and qualitative solubility data.

SolventFormSolubilityTemperatureNotes
WaterDL-Cystine10 mg/mL60°CRequires adjustment to pH 12 with 1M NaOH, ultrasonication, and warming.[1]
WaterL-Cystine0.112 mg/mL25°CSolubility is higher at pH < 2 or pH > 8.[2]
1N HClThis compoundSolubleAmbientQualitative data.[3][4]
Dimethyl Sulfoxide (DMSO)Cystine99.68 mg/mL40°C
MethanolCystine4.58 mg/mL40°C
EthanolL-CystineInsolubleAmbientQualitative data.
2-PropanolCystine~0.22 mg/mL40°C
n-HexaneCystine~0.22 mg/mL40°C

Experimental Protocol: Determination of Equilibrium Solubility by the Saturation Shake-Flask Method

The following protocol provides a standardized method for determining the equilibrium solubility of this compound in a solvent of interest.

1. Materials and Equipment:

  • This compound (solid)

  • Solvent of interest (e.g., water, DMSO, 0.1 M phosphate buffer)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Microcentrifuge

  • Calibrated micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS) or other quantitative analytical technique.

  • Volumetric flasks and other standard laboratory glassware.

2. Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of vials containing a known volume of the selected solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The agitation ensures thorough mixing and facilitates the dissolution process.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes.

  • Sample Collection and Dilution:

    • Carefully withdraw a precise aliquot of the clear supernatant without disturbing the solid pellet.

    • Perform a serial dilution of the supernatant with the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

    • Prepare a calibration curve using standards of known this compound concentrations to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Collect supernatant C->D E Dilute sample D->E F Quantify by HPLC E->F G Calculate solubility F->G

Caption: A flowchart of the shake-flask method for solubility determination.

Conclusion

This technical guide provides essential information on the solubility of this compound for researchers and scientists. While direct quantitative data for the deuterated form is limited, the provided data for its non-deuterated analogues offers a strong basis for experimental design. The detailed experimental protocol and workflow diagram serve as practical resources for the in-house determination of solubility in specific solvents and conditions, ensuring the accurate preparation of standards for quantitative analytical studies.

References

A Technical Guide to DL-Cystine-d4: Isotopic Purity, Enrichment, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DL-Cystine-d4, a deuterated stable isotope-labeled form of the amino acid cystine. This guide is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their experimental workflows. It covers the essential aspects of isotopic purity and enrichment, methods for their determination, and practical applications, particularly in mass spectrometry-based quantitative analysis.

Quantitative Data on Isotopic Purity and Enrichment

The isotopic purity and enrichment of this compound are critical parameters that ensure its suitability as an internal standard for quantitative assays. Commercially available this compound typically exhibits high isotopic enrichment. Below is a summary of key quantitative data.

ParameterTypical ValueMethod of Determination
Chemical Purity ≥98.0%High-Performance Liquid Chromatography (HPLC)
Isotopic Enrichment ≥99.8%Mass Spectrometry (MS)
Deuterated Forms ≥99% (d1-d4)Mass Spectrometry (MS)
Molecular Formula C₆H₈D₄N₂O₄S₂-
Formula Weight 244.3 g/mol -
CAS Number 108641-83-4-

Note: The isotopic enrichment value represents the percentage of the molecule that contains deuterium. The distribution of deuterated forms (d1, d2, d3, d4) can vary between batches and manufacturers. For precise quantitative experiments, it is recommended to obtain the certificate of analysis for the specific lot of this compound being used.

Experimental Protocols

Determination of Isotopic Purity and Enrichment by Mass Spectrometry

This protocol outlines a general method for determining the isotopic purity and enrichment of this compound using high-resolution mass spectrometry (HRMS).

Objective: To determine the relative abundance of the different isotopologues of this compound (d0, d1, d2, d3, d4).

Materials:

  • This compound sample

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid

  • High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) coupled to a liquid chromatography system (LC-MS)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 1N HCl, followed by dilution in water).

    • Further dilute the stock solution to a final concentration suitable for MS analysis (e.g., 1 µg/mL) in a mixture of water and acetonitrile with 0.1% formic acid.

  • LC-MS Analysis:

    • Inject the sample into the LC-MS system.

    • Use a suitable chromatographic method to separate this compound from any potential impurities. A reverse-phase C18 column is commonly used.

    • Acquire mass spectra in positive ion mode, scanning a mass range that includes the molecular ions of unlabeled cystine and all deuterated forms.

  • Data Analysis:

    • Extract the ion chromatograms for the [M+H]⁺ ions of each expected isotopologue (d0 to d4).

    • Integrate the peak areas for each isotopologue.

    • Calculate the relative abundance of each isotopologue as a percentage of the total peak area of all isotopologues.

    • The isotopic enrichment is calculated as the sum of the relative abundances of all deuterated forms (d1 to d4).

Use of this compound as an Internal Standard for Cystine Quantification by LC-MS/MS

This protocol describes the use of this compound as an internal standard for the accurate quantification of endogenous cystine in biological samples.

Objective: To quantify the concentration of cystine in a biological matrix (e.g., plasma, cell lysate) using a stable isotope dilution method with this compound.

Materials:

  • Biological sample (e.g., plasma, cell lysate)

  • This compound (internal standard)

  • Cystine (for calibration curve)

  • Methanol (for protein precipitation)

  • LC-MS/MS system (e.g., triple quadrupole)

Procedure:

  • Sample Preparation:

    • Thaw biological samples on ice.

    • To a known volume of the sample, add a known amount of this compound solution.

    • Perform protein precipitation by adding a sufficient volume of ice-cold methanol (e.g., 3 volumes of methanol to 1 volume of sample).

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase A).

  • Calibration Curve Preparation:

    • Prepare a series of calibration standards by spiking known concentrations of unlabeled cystine into a blank matrix (a sample of the same biological matrix that is free of the analyte).

    • Add the same amount of this compound internal standard to each calibration standard as was added to the unknown samples.

    • Process the calibration standards in the same manner as the unknown samples.

  • LC-MS/MS Analysis:

    • Inject the prepared samples and calibration standards into the LC-MS/MS system.

    • Use a suitable chromatographic method to separate cystine.

    • Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both unlabeled cystine and this compound using Multiple Reaction Monitoring (MRM).

      • Example transitions: The exact m/z values will depend on the ionization state and any derivatization, but will be approximately 4 mass units higher for this compound.

  • Data Analysis:

    • Integrate the peak areas for both the analyte (cystine) and the internal standard (this compound) in all samples and standards.

    • Calculate the ratio of the analyte peak area to the internal standard peak area for each sample and standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of cystine in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizations

Experimental Workflow for Isotopic Purity Determination

isotopic_purity_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis prep1 Prepare this compound stock solution prep2 Dilute to working concentration for MS prep1->prep2 lc Inject sample into LC-MS system prep2->lc ms Acquire high-resolution mass spectra lc->ms extract Extract ion chromatograms for each isotopologue ms->extract integrate Integrate peak areas extract->integrate calculate Calculate relative abundance and isotopic enrichment integrate->calculate

Caption: Workflow for determining the isotopic purity of this compound.

Metabolic Fate of this compound in Glutathione Biosynthesis

When used as a tracer, the deuterated cysteine moieties from this compound are incorporated into glutathione (GSH). This allows for the study of GSH synthesis and turnover.

glutathione_synthesis dl_cystine_d4 This compound (extracellular) cysteine_d2 2x Cysteine-d2 (intracellular) dl_cystine_d4->cysteine_d2 Reduction gamma_glutamyl_cysteine_d2 γ-Glutamyl-cysteine-d2 cysteine_d2->gamma_glutamyl_cysteine_d2 gcl Glutamate-cysteine ligase (GCL) glutamate Glutamate glutamate->gamma_glutamyl_cysteine_d2 glutathione_d2 Glutathione-d2 (GSH-d2) gamma_glutamyl_cysteine_d2->glutathione_d2 gs Glutathione synthetase (GS) glycine Glycine glycine->glutathione_d2

Caption: Incorporation of deuterium from this compound into glutathione.

An In-Depth Technical Guide to DL-Cystine-d4 Labeling for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

DL-Cystine-d4 is a stable isotope-labeled form of the amino acid cystine, in which four hydrogen atoms have been replaced with deuterium. This modification makes it an invaluable tool in mass spectrometry-based quantitative analysis, serving as an internal standard for the precise measurement of endogenous cystine.[1] Its application is critical in various research areas, including pharmacokinetics, metabolomics, and proteomics, where accurate quantification of metabolites is essential. This guide provides a comprehensive overview of this compound, including its core principles, experimental protocols, and data interpretation, to empower researchers in their scientific endeavors.

Core Principles of this compound Labeling

The fundamental principle behind using this compound is isotopic dilution mass spectrometry. By introducing a known amount of the labeled standard into a sample, any variations in sample preparation, extraction, and instrument response can be normalized. This compound is chemically identical to its unlabeled counterpart, cystine, and therefore exhibits similar behavior during chromatographic separation and ionization. However, due to the mass difference imparted by the deuterium atoms, it can be distinguished from the endogenous analyte by a mass spectrometer. This allows for the precise quantification of cystine in complex biological matrices.

Chemical and Physical Properties

PropertyValueReference
Formal Name Cystine-3,3,3′,3′-d4[1]
CAS Number 108641-83-4[1]
Molecular Formula C6H8D4N2O4S2[1]
Molecular Weight 244.3 g/mol [1]
Purity ≥99% deuterated forms (d1-d4)[1]
Solubility Soluble in 1N HCl, slightly soluble in water[1]
Storage -20°C[1]
Stability ≥ 4 years[1]

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for the quantification of cystine by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] This is particularly crucial in:

  • Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of cystine or drugs that affect its metabolism.[2][3]

  • Metabolomics Research: To study the metabolic pathways involving cystine, such as the glutathione synthesis pathway.

  • Clinical Diagnostics: For the accurate measurement of cystine levels in biological fluids to diagnose and monitor diseases like cystinuria.

Experimental Protocols

Quantification of Cystine in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is adapted from a validated method for the determination of D4-cystine in mouse plasma.[2]

a. Materials and Reagents:

  • This compound

  • Cystine (for calibration curve)

  • 15N2-Cystine (optional, as an alternative internal standard)

  • 0.1 M HCl

  • Methanol

  • N-ethylmaleimide (NEM) solution (3 mg/mL in deionized water)

  • HCl-saturated n-butanol

  • 0.1% (v/v) formic acid in water

b. Preparation of Stock Solutions and Calibration Standards:

  • Prepare stock solutions of cystine and this compound (e.g., 1 mg/mL) in 0.1 M HCl.

  • Prepare a series of working solutions of cystine by diluting the stock solution with 0.1 M HCl to achieve concentrations ranging from 10 ng/mL to 50 µg/mL.

  • Prepare a working solution of the internal standard (this compound) at a fixed concentration (e.g., 1 µg/mL) in 0.1 M HCl.

c. Sample Preparation:

  • To 30 µL of plasma sample, add 30 µL of NEM solution to prevent the interference of cysteine.

  • Add 10 µL of the this compound internal standard working solution.

  • Add 300 µL of methanol to precipitate proteins.

  • Vortex the mixture for 5 minutes and centrifuge at high speed (e.g., 30,000 x g) for 5 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Add 200 µL of HCl-saturated n-butanol and incubate at 65°C for 40 minutes for derivatization.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 150 µL of 0.1% (v/v) formic acid.

  • Centrifuge the sample and inject 5 µL into the LC-MS/MS system.

d. LC-MS/MS Conditions:

  • LC Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ionization mode.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Cystine (derivatized)353.1208.1
This compound (derivatized)357.1210.1

Note: The derivatization with butanol adds a butyl group to the carboxyl groups of cystine, hence the observed m/z values.

Quantification of Cystine in Tissue Homogenates

This protocol is an adaptation for tissue samples.[2]

a. Sample Preparation:

  • Accurately weigh approximately 0.1 g of tissue and homogenize it in 1 mL of deionized water containing 3 mg/mL NEM.

  • Use the tissue homogenate in place of plasma in the sample preparation protocol described above (Section 1c).

b. Calibration Standards for Tissue:

  • Prepare calibration standards by spiking known concentrations of cystine into blank tissue homogenate.

Metabolic Labeling with this compound in Cell Culture

This protocol provides a general framework for tracing the metabolic fate of cystine in cultured cells.

a. Materials and Reagents:

  • This compound

  • Cystine-free cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Methanol (ice-cold, 80%)

b. Cell Culture and Labeling:

  • Culture cells in standard complete medium until they reach the desired confluency.

  • Prepare the "heavy" labeling medium by supplementing the cystine-free medium with this compound at a concentration similar to that of cystine in the standard medium. Also add dFBS and other necessary supplements.

  • Wash the cells with sterile PBS to remove the standard medium.

  • Replace the standard medium with the "heavy" labeling medium.

  • Incubate the cells for a desired period to allow for the incorporation of this compound into cellular components. The duration will depend on the specific metabolic pathway being investigated.

c. Metabolite Extraction:

  • At the end of the labeling period, place the culture plates on ice and aspirate the labeling medium.

  • Quickly wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold 80% methanol to each plate to quench metabolic activity and extract metabolites.

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Vortex vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifuge at high speed to pellet the cell debris.

  • Transfer the supernatant containing the labeled metabolites to a new tube for LC-MS/MS analysis.

Data Presentation

Quantitative Pharmacokinetic Data of D4-Cystine in Mice [2][3]

Dose (mg/kg)Administration RouteAbsolute Bioavailability (%)
25Intravenous/Intragastric18.6
50Intravenous/Intragastric15.1
100Intravenous/Intragastric25.6

LC-MS/MS Method Validation Parameters for D4-Cystine in Plasma [2]

ParameterValue
Lower Limit of Quantification (LLOQ)5 ng/mL
Calibration Curve Range5–5000 ng/mL
Precision (RSD, %)< 15%
Accuracy (RE, %)Within ±15%

Mandatory Visualizations

Experimental Workflow for Cystine Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma or Tissue Homogenate add_is Add this compound (Internal Standard) plasma->add_is ppt Protein Precipitation (Methanol) add_is->ppt deriv Derivatization (Butanol/HCl) ppt->deriv reconstitute Reconstitution deriv->reconstitute lc Liquid Chromatography (Separation) reconstitute->lc ms Tandem Mass Spectrometry (Detection - MRM) lc->ms peak_integration Peak Area Integration (Cystine & this compound) ms->peak_integration ratio Calculate Peak Area Ratio peak_integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Caption: Workflow for quantifying cystine using this compound as an internal standard.

Glutathione Synthesis Pathway

glutathione_synthesis cluster_uptake Cellular Uptake cluster_synthesis Glutathione (GSH) Synthesis cystine_ext Extracellular Cystine cystine_int Intracellular Cystine cystine_ext->cystine_int System xc- cysteine Cysteine cystine_int->cysteine Reduction gcl γ-Glutamylcysteine Synthetase (GCL) cysteine->gcl glutamate Glutamate glutamate->gcl glycine Glycine gs Glutathione Synthetase (GS) glycine->gs gamma_gc γ-Glutamylcysteine gcl->gamma_gc gsh Glutathione (GSH) gs->gsh gamma_gc->gs

Caption: The metabolic pathway of cystine to glutathione.

Conclusion

This compound is an essential tool for researchers and drug development professionals requiring accurate and precise quantification of cystine. Its use as an internal standard in LC-MS/MS-based methods allows for robust and reliable data generation in a variety of biological matrices. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in your research. By understanding the core principles and following validated methodologies, scientists can confidently investigate the role of cystine in health and disease, and accelerate the development of new therapeutic interventions.

References

Navigating the Nuances of DL-Cystine-d4: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the stability and optimal storage of isotopically labeled compounds is paramount to ensuring experimental integrity and the validity of results. This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for DL-Cystine-d4, a deuterated derivative of the amino acid cystine widely used as an internal standard in mass spectrometry-based quantitative analyses.

This guide synthesizes available data on the stability of this compound and its non-deuterated counterpart, L-Cystine, under various conditions. It also outlines potential degradation pathways and provides a logical framework for its handling and storage to maintain its purity and isotopic enrichment.

Recommended Storage and Stability

This compound is a stable compound when stored correctly. However, the recommended storage conditions can vary between suppliers, reflecting different considerations for short-term shipping versus long-term storage. To ensure the longest possible shelf life and prevent degradation, it is crucial to adhere to the storage conditions specified by the manufacturer.

Below is a summary of storage recommendations from various suppliers for this compound and the closely related L-Cystine.

CompoundFormRecommended Storage TemperatureReported StabilityKey Considerations
This compound Solid-20°C[1]≥ 4 years[1]Ideal for long-term storage to minimize any potential for degradation.
This compound Solid2-8°CNot specifiedSuitable for short to medium-term storage.
This compound SolidRoom TemperatureNot specifiedRecommended to be stored away from light and moisture.[2][3]
L-Cystine Solid-20°C3 yearsGeneral recommendation for the non-deuterated form.
L-Cystine In Solvent-80°C / -20°C6 months / 1 monthStability in solution is significantly reduced compared to the solid state.

Note: While the deuteration in this compound is unlikely to significantly alter its fundamental chemical stability under normal storage conditions, it is best practice to follow the manufacturer's specific recommendations. The primary degradation pathways for cystine are expected to be similar for its deuterated analogue.

Potential Degradation Pathways

Cystine, and by extension this compound, can degrade under certain environmental stressors, including heat, light, and extremes of pH. Understanding these pathways is crucial for preventing the degradation of the compound and ensuring the accuracy of experimental results.

Thermal Degradation

Exposure to high temperatures can induce the degradation of cystine. One of the primary mechanisms is β-elimination of the disulfide bond, which is particularly accelerated at alkaline pH.[4][5] This process can lead to the formation of dehydroalanine, which can then react with other nucleophiles. At very high temperatures (around 170-180°C), the decomposition of solid cystine can produce gaseous products such as ammonia (NH₃), hydrogen sulfide (H₂S), and carbon dioxide (CO₂).[6]

Photodegradation

Cystine is susceptible to degradation upon exposure to ultraviolet (UV) light. Photolysis can lead to the cleavage of both the disulfide (S-S) and carbon-sulfur (C-S) bonds.[2][7] In the presence of photosensitizers like tryptophan or tyrosine, UV-B illumination can lead to the reduction of cystine to cysteine.[7] The primary photoproducts upon direct UV irradiation in aqueous solution are thiyl radicals, which can undergo further reactions.

pH-Dependent Degradation

The stability of cystine is influenced by the pH of its environment. In alkaline solutions, cystine degradation is more pronounced and can lead to the formation of lanthionine and lysinoalanine, especially in the presence of proteins.[8][9][10] Conversely, in acidic solutions, particularly in the absence of oxygen, cysteine (the reduced form of cystine) shows increased stability.[11] For solutions of this compound, which is often dissolved in acidic media like 0.1 M HCl for analytical purposes, this increased stability in an acidic environment is advantageous.[12]

A simplified diagram illustrating the key degradation pathways of cystine is provided below.

Cystine_Degradation cluster_stress Stress Conditions cluster_products Degradation Products This compound This compound Beta-elimination products Beta-elimination products This compound->Beta-elimination products Heat Thiyl_radicals Thiyl Radicals This compound->Thiyl_radicals Light (UV) Lanthionine Lanthionine This compound->Lanthionine Alkaline pH Gaseous_products NH3, H2S, CO2 This compound->Gaseous_products High Heat Heat Heat Light (UV) Light (UV) Alkaline pH Alkaline pH

Caption: Key Degradation Pathways of Cystine.

Experimental Protocols for Stability Assessment

Assessing the stability of this compound involves subjecting the compound to forced degradation conditions and analyzing the remaining compound and any formed degradants. A typical experimental workflow for a stability study is outlined below.

Stability_Workflow start Start Stability Study prepare_samples Prepare this compound Samples (Solid and in Solution) start->prepare_samples stress_conditions Expose to Stress Conditions (Heat, Light, pH) prepare_samples->stress_conditions sampling Collect Samples at Defined Time Points stress_conditions->sampling analysis Analyze Samples using a Stability-Indicating Method (e.g., LC-MS/MS) sampling->analysis quantification Quantify this compound and Degradation Products analysis->quantification data_analysis Analyze Data and Determine Degradation Rate quantification->data_analysis end End of Study data_analysis->end

Caption: Experimental Workflow for a Stability Study.

Key Methodologies
  • Sample Preparation: Stock solutions of this compound are typically prepared in 0.1 M HCl due to its limited solubility in neutral aqueous solutions.[12] For forced degradation studies, samples are prepared in various media to test pH stability (e.g., acidic, neutral, and alkaline solutions), and exposed to heat (e.g., in a temperature-controlled oven) and light (e.g., in a photostability chamber).

  • Analytical Method: A stability-indicating analytical method is crucial to separate the parent compound from any degradation products. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are commonly employed for the analysis of cystine and its derivatives.[12][13] These methods offer the necessary specificity and sensitivity for accurate quantification.

  • Quantification: The concentration of this compound and any identified degradation products are measured over time. The rate of degradation can then be calculated to determine the stability of the compound under the tested conditions.

Logical Workflow for Handling and Storage

To ensure the long-term stability and integrity of this compound, a systematic approach to its handling and storage is essential. The following diagram outlines a logical workflow for researchers.

Handling_Workflow receipt Receive this compound check_coa Verify Certificate of Analysis (CoA) for Purity and Identity receipt->check_coa storage_solid Store Solid Compound at -20°C for Long-Term Storage check_coa->storage_solid protect Protect from Light and Moisture storage_solid->protect weighing Weigh an Aliquot for Use storage_solid->weighing When needed disposal Dispose of Expired Material According to Regulations storage_solid->disposal If expired dissolution Dissolve in Appropriate Solvent (e.g., 0.1 M HCl) weighing->dissolution storage_solution Store Stock Solutions at -20°C or -80°C dissolution->storage_solution use Use in Experiment storage_solution->use

Caption: Recommended Handling and Storage Workflow.

References

Technical Guide: Certificate of Analysis for DL-Cystine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and experimental protocols associated with the certificate of analysis for DL-Cystine-d4. It is designed to assist researchers, scientists, and drug development professionals in understanding and utilizing this stable isotope-labeled compound in their work.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound as compiled from various suppliers. These values represent typical specifications and may vary slightly between batches and suppliers.

Table 1: Physical and Chemical Properties

PropertyValueSource
Chemical Name Cystine-3,3,3′,3′-d4[1]
Molecular Formula C₆H₈D₄N₂O₄S₂[1][2]
Molecular Weight 244.33 g/mol [1]
Appearance White to off-white solid[1]
Solubility Soluble in 1N HCl, slightly soluble in water.[2][3]

Table 2: Quality Control Specifications

ParameterSpecificationSource
Chemical Purity (by HPLC) ≥98.0%[1][4]
Isotopic Enrichment ≥99% deuterated forms (d₁-d₄)[2]
Specific Isotopic Enrichment 99.8%[1]

Experimental Protocols

The quality and identity of this compound are confirmed through a series of rigorous analytical tests. The following sections detail the methodologies for the key experiments cited in a typical certificate of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for confirming the chemical structure and determining the isotopic enrichment of this compound. Both proton (¹H) and deuterium (²H) NMR are employed.

2.1.1. ¹H NMR Spectroscopy

  • Objective: To confirm the chemical structure and assess the degree of deuteration by observing the reduction in signal intensity of the protons at the labeled positions.

  • Sample Preparation: A precisely weighed amount of this compound (typically 1-10 mg) is dissolved in a suitable deuterated solvent (e.g., D₂O with a trace of DCl for solubility). An internal standard with a known concentration may be added for quantitative purposes.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: Sufficient scans are acquired to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of at least 5 times the longest T₁ of the protons of interest is used to ensure full relaxation and accurate integration.

  • Data Analysis: The ¹H NMR spectrum is analyzed for the presence of characteristic signals corresponding to the non-deuterated portions of the molecule. The integral of the residual proton signal at the deuterated position (C3) is compared to the integral of a non-labeled position (e.g., C2 proton) to calculate the percentage of deuteration.

2.1.2. ²H NMR Spectroscopy

  • Objective: To directly observe the deuterium signal and confirm the position of deuteration.

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrumentation: An NMR spectrometer equipped with a deuterium probe.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Number of Scans: A higher number of scans is typically required compared to ¹H NMR due to the lower gyromagnetic ratio of deuterium.

  • Data Analysis: The ²H NMR spectrum should show a signal at the chemical shift corresponding to the C3 position, confirming the site of deuteration.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and determine the isotopic distribution of this compound. Typically, this is performed using a high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS).

  • Objective: To verify the mass of the deuterated molecule and quantify the relative abundance of different isotopologues (d₀ to d₄).

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., a mixture of water and acetonitrile with a small amount of formic acid) to a concentration of approximately 1 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • LC-MS/MS Method:

    • Chromatographic Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is typical for separating the analyte from any impurities.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Full scan mode is used to acquire the mass spectrum of the eluting compound. The mass range is set to include the expected m/z of the protonated molecule [M+H]⁺.

  • Data Analysis: The mass spectrum is analyzed to find the peak corresponding to the [M+H]⁺ ion of this compound (expected m/z ≈ 245.0562). The isotopic distribution is examined to determine the percentage of the d₄ species relative to the less-deuterated species (d₀, d₁, d₂, d₃).

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the chemical purity of this compound by separating it from any non-labeled or other chemical impurities.

  • Objective: To quantify the percentage of the main compound relative to any impurities.

  • Sample Preparation: A known concentration of this compound is prepared in the mobile phase.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Method:

    • Chromatographic Column: A reversed-phase C18 column is typically used for amino acid analysis.

    • Mobile Phase: A common mobile phase for underivatized amino acids is an aqueous buffer with an organic modifier (e.g., acetonitrile or methanol). For cystine, a mobile phase of water and acetonitrile with an acid additive like sulfuric acid can be used.

    • Detection: UV detection at a low wavelength (e.g., 200-210 nm) is used as cystine has a weak chromophore.

  • Data Analysis: The chromatogram is analyzed to determine the area of the peak corresponding to this compound. The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Visualizations

The following diagrams illustrate the analytical workflow and a key application of this compound.

Quality_Control_Workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Verification cluster_3 Final Product Raw_Material This compound Raw Material Dissolution Dissolution in Appropriate Solvent Raw_Material->Dissolution NMR NMR Spectroscopy (¹H and ²H) Dissolution->NMR MS Mass Spectrometry (LC-MS) Dissolution->MS HPLC HPLC Analysis Dissolution->HPLC Structure_Verification Structure & Deuteration Site Confirmation NMR->Structure_Verification Isotopic_Enrichment Isotopic Enrichment Calculation MS->Isotopic_Enrichment Purity_Assessment Chemical Purity Determination HPLC->Purity_Assessment CoA Certificate of Analysis Generation Structure_Verification->CoA Isotopic_Enrichment->CoA Purity_Assessment->CoA

Caption: Quality Control Workflow for this compound.

Internal_Standard_Application cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification Biological_Sample Biological Sample (contains endogenous Cystine) Spiking Spike with known amount of This compound (Internal Standard) Biological_Sample->Spiking Extraction Sample Extraction & Cleanup Spiking->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Ratio_Calculation Calculate Peak Area Ratio (Endogenous Cystine / this compound) LC_MS_Analysis->Ratio_Calculation Calibration_Curve Compare to Calibration Curve Ratio_Calculation->Calibration_Curve Concentration_Determination Determine Concentration of Endogenous Cystine Calibration_Curve->Concentration_Determination

Caption: Use of this compound as an Internal Standard in LC-MS/MS.

References

The Power of Precision: A Technical Guide to Deuterated Amino Acids in Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological and pharmaceutical research, the quest for precision and clarity is paramount. Deuterated amino acids, stable isotope-labeled molecules where one or more hydrogen atoms are replaced by deuterium, have emerged as indispensable tools, offering unparalleled insights into complex biological processes. This technical guide provides a comprehensive overview of the core applications of deuterated amino acids, with a focus on their utility in mass spectrometry-based quantitative proteomics, Nuclear Magnetic Resonance (NMR) spectroscopy for structural biology, and as metabolic tracers in drug development and physiological studies. Detailed experimental protocols, quantitative data, and visual workflows are presented to equip researchers with the knowledge to effectively harness the power of these remarkable molecules.

Quantitative Proteomics: Unmasking the Dynamics of the Proteome with SILAC

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique that enables the accurate quantification of thousands of proteins in a single experiment.[1][2] The principle of SILAC is elegantly simple: cells are cultured in media containing either the natural ("light") or a heavy, stable isotope-labeled ("heavy") form of an essential amino acid, typically lysine and arginine.[1] As cells grow and divide, they incorporate these amino acids into their proteins. After a sufficient number of cell doublings, the proteome of the "heavy" cell population is isotopically labeled.[3] This allows for the direct comparison of protein abundance between different experimental conditions with high accuracy, as the light and heavy samples are mixed at an early stage, minimizing experimental variability.[1][3]

Key Applications of SILAC:
  • Differential Protein Expression Analysis: Comparing protein levels between healthy and diseased cells, or cells under different treatment conditions.[1]

  • Protein-Protein Interaction Studies: Identifying specific interaction partners by co-immunoprecipitation followed by quantitative mass spectrometry.[1]

  • Post-Translational Modification (PTM) Analysis: Quantifying changes in PTMs like phosphorylation, ubiquitination, and acetylation.[1]

  • Protein Turnover Studies: Measuring the rates of protein synthesis and degradation through pulse-chase experiments.[1]

Experimental Workflow for a Typical SILAC Experiment:

The following diagram illustrates the major steps involved in a SILAC experiment for quantitative proteomics.

SILAC_Workflow cluster_Phase1 Phase 1: Cell Culture and Labeling cluster_Phase2 Phase 2: Experimental Treatment and Sample Preparation cluster_Phase3 Phase 3: Analysis CultureLight Culture 'Light' Cells (Normal Amino Acids) Treatment Apply Experimental Treatment (e.g., Drug Addition) CultureLight->Treatment CultureHeavy Culture 'Heavy' Cells (Deuterated Amino Acids) CultureHeavy->Treatment Harvest Harvest and Lyse Cells Treatment->Harvest Mix Mix 'Light' and 'Heavy' Cell Lysates (1:1 ratio) Harvest->Mix Digest Protein Digestion (e.g., with Trypsin) Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS DataAnalysis Data Analysis and Quantification LCMS->DataAnalysis

A simplified workflow for a typical SILAC experiment.
Detailed Experimental Protocol: SILAC

1. Cell Culture and Labeling:

  • Select two populations of the same cell line.

  • Culture one population ("light") in a specialized SILAC medium deficient in lysine and arginine, supplemented with normal L-lysine and L-arginine.

  • Culture the second population ("heavy") in the same base medium, but supplemented with stable isotope-labeled L-lysine (e.g., 13C6-Lysine or Deuterated Lysine) and L-arginine (e.g., 13C6,15N4-Arginine).

  • Grow the cells for at least five to six cell divisions to ensure near-complete incorporation (>97%) of the labeled amino acids into the proteome.[3]

2. Experimental Treatment:

  • Apply the desired experimental treatment to one of the cell populations (e.g., drug treatment, growth factor stimulation) while the other serves as a control.

3. Sample Preparation:

  • Harvest both "light" and "heavy" cell populations.

  • Accurately count the cells and mix the two populations in a 1:1 ratio.

  • Lyse the combined cell mixture to extract the proteins.

  • Perform in-solution or in-gel digestion of the protein mixture using an enzyme such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, ensuring that most resulting peptides will contain a labeled amino acid.[1]

4. LC-MS/MS Analysis:

  • Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the isotopic labeling.

5. Data Analysis:

  • Utilize specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and quantify the relative intensity of the "light" and "heavy" peptide pairs.

  • The ratio of the intensities directly reflects the relative abundance of the corresponding protein in the two cell populations.

NMR Spectroscopy: Illuminating Protein Structure and Dynamics

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution, providing insights into their function at an atomic level. However, for larger proteins (>25 kDa), NMR spectra can become overly complex and suffer from signal broadening, making analysis challenging. Deuteration of proteins, where non-exchangeable protons are replaced with deuterium, is a crucial strategy to overcome these limitations.[4]

Advantages of Deuteration in Protein NMR:
  • Reduced Spectral Complexity: Simplifies crowded spectra by removing a large number of proton signals.[5]

  • Slower Transverse Relaxation: Reduces signal broadening for larger proteins, leading to sharper peaks and improved resolution.[4]

  • Access to Larger Proteins: Enables the study of higher molecular weight proteins and protein complexes that would otherwise be intractable by NMR.[1]

Experimental Workflow for NMR Analysis of a Deuterated Protein:

The following diagram outlines the key stages in determining the structure of a deuterated protein using NMR spectroscopy.

NMR_Workflow cluster_Prep Sample Preparation cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis and Structure Calculation Expression Overexpression of Protein in Deuterated Medium (D2O) Purification Protein Purification Expression->Purification SamplePrep NMR Sample Preparation (Buffer, Concentration) Purification->SamplePrep NMR_Exp Multidimensional NMR Experiments (e.g., HSQC, NOESY) SamplePrep->NMR_Exp Processing NMR Data Processing NMR_Exp->Processing Assignment Resonance Assignment Processing->Assignment Restraints Generate Structural Restraints (e.g., NOEs, RDCs) Assignment->Restraints Calculation 3D Structure Calculation and Refinement Restraints->Calculation Validation Structure Validation Calculation->Validation

Workflow for protein structure determination by NMR using deuteration.
Detailed Experimental Protocol: Production and NMR Analysis of a Deuterated Protein

1. Protein Expression in Deuterated Media:

  • Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the protein of interest.

  • Grow a starter culture in standard LB medium.

  • Gradually adapt the cells to a minimal medium prepared with increasing concentrations of deuterium oxide (D2O), typically starting from 50% D2O and progressing to >95% D2O.[1] This gradual adaptation is crucial for cell viability.

  • Induce protein expression (e.g., with IPTG) once the culture reaches an appropriate optical density in the high-deuterium medium.

  • For selective protonation of certain amino acids in a deuterated background, supplement the D2O medium with the desired protonated amino acids.

2. Protein Purification:

  • Harvest the cells and purify the deuterated protein using standard chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

3. NMR Sample Preparation:

  • Exchange the purified protein into a suitable NMR buffer, which should also be prepared with D2O to maintain the deuterated state of exchangeable protons.

  • Concentrate the protein to a final concentration typically in the range of 0.1 to 1 mM.[6]

4. NMR Data Acquisition:

  • Acquire a series of multidimensional NMR experiments (e.g., 2D 1H-15N HSQC, 3D triple-resonance experiments for backbone assignment, and 3D/4D NOESY experiments for distance restraints) on a high-field NMR spectrometer.[6]

5. NMR Data Processing and Structure Calculation:

  • Process the raw NMR data using software such as NMRPipe.

  • Perform resonance assignment to assign specific peaks in the spectra to individual atoms in the protein sequence.[7]

  • Extract structural restraints, primarily Nuclear Overhauser Effect (NOE) distance restraints, from the NOESY spectra.

  • Use computational software (e.g., CYANA, Xplor-NIH) to calculate and refine a three-dimensional model of the protein that is consistent with the experimental restraints.

  • Validate the final protein structure using various quality assessment tools.

Metabolic Tracing: Following the Fate of Molecules in Vivo

Deuterated amino acids are invaluable tools for tracing metabolic pathways and understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs and nutrients in vivo.[8][9][10] By introducing a deuterated compound, researchers can follow its journey through the body and identify its metabolic products using mass spectrometry.[8] This approach provides crucial information for drug development, nutritional science, and the study of metabolic diseases.

Key Applications in Metabolic Tracing:
  • Drug Metabolism and Pharmacokinetic (DMPK) Studies: Determining the metabolic fate of a drug, identifying its metabolites, and quantifying its rate of clearance.[11][12]

  • Metabolic Flux Analysis: Quantifying the rate of flow of metabolites through a particular metabolic pathway.[13]

  • Protein Synthesis and Breakdown Rates: Measuring the dynamic turnover of specific proteins in tissues.[14][15][16]

  • Nutrient Utilization: Tracing the incorporation of dietary amino acids into various tissues and metabolic pathways.[9]

Experimental Workflow for a Metabolic Tracing Study:

The following diagram provides a general overview of the workflow for an in vivo metabolic tracing study using deuterated amino acids.

Metabolic_Tracing_Workflow cluster_Dosing Dosing cluster_Sampling Sample Collection cluster_Analysis Sample Analysis cluster_Interpretation Data Interpretation Administer Administer Deuterated Amino Acid/Drug to Subject Collect Collect Biological Samples (Blood, Urine, Tissue) at Timed Intervals Administer->Collect Extraction Metabolite Extraction Collect->Extraction LCMS LC-MS/MS Analysis to Detect and Quantify Labeled Compounds Extraction->LCMS PK_Analysis Pharmacokinetic Modeling or Metabolic Flux Calculation LCMS->PK_Analysis

General workflow for an in vivo metabolic tracing study.
Detailed Experimental Protocol: In Vivo Metabolic Flux Analysis using a Deuterated Amino Acid Tracer

1. Tracer Administration:

  • Administer a known amount of the deuterated amino acid tracer to the subject (e.g., animal model or human volunteer) via a suitable route (e.g., intravenous infusion, oral gavage).[9] The choice of tracer and administration route depends on the specific metabolic pathway being investigated.

2. Sample Collection:

  • Collect biological samples (e.g., blood, plasma, urine, tissue biopsies) at specific time points after tracer administration. The timing and frequency of sample collection are critical for accurately capturing the dynamics of the metabolic process.[8]

3. Metabolite Extraction:

  • Process the collected samples to extract the metabolites of interest. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

4. LC-MS/MS Analysis:

  • Analyze the extracts using LC-MS/MS to separate and detect the deuterated tracer and its metabolites.

  • Develop a sensitive and specific LC-MS/MS method to quantify the concentrations of the labeled and unlabeled forms of the analyte and its metabolites.

5. Data Analysis and Modeling:

  • Use the concentration-time data to perform pharmacokinetic modeling and calculate key parameters such as clearance, volume of distribution, and half-life.

  • For metabolic flux analysis, use the isotopic enrichment data in mathematical models of the metabolic network to calculate the rates of metabolic reactions.

Data Presentation: Quantitative Insights from Deuterated Amino Acid Applications

The following tables provide examples of quantitative data that can be obtained from research utilizing deuterated amino acids.

Table 1: Comparison of Deuteration Methods for Amino Acids
Amino AcidMethodDeuteration Level (%)Reference
PhenylalaninePt/C-catalyzed H/D exchange (200°C, 24h)80.7[17]
HistidinePt/C-catalyzed H/D exchange (200°C, 24h)82.5[17]
GlycinePt/C-catalyzed H/D exchange (200°C, 24h)91.0[17]
Proline DerivativesNaOEt in EtOD (room temp, 16h)>95 (α-position)[18]
Alanine Methyl EsterSxtA AONS biocatalysis in D2O>99 (α-position)[19]
Table 2: Pharmacokinetic Parameters of a Deuterated vs. Non-Deuterated Drug (Example: Methadone)
CompoundCmax (ng/mL)AUC (ng·h/mL)Clearance (L/h/kg)Brain-to-Plasma RatioReference
Methadone102 ± 21345 ± 654.7 ± 0.82.05 ± 0.62[20]
d9-Methadone448 ± 981965 ± 5430.9 ± 0.30.35 ± 0.12[20]
Table 3: Protein Turnover Rates in Different Mouse Tissues Measured by Deuterated Amino Acid Labeling
TissueMedian Degradation Rate Constant (kdeg, per day)Reference
Liver0.162[14]
Kidney0.156[14]
Heart0.059[14]
Skeletal Muscle0.023[14]

Conclusion

Deuterated amino acids are powerful and versatile tools that have revolutionized many areas of biological and pharmaceutical research. From quantifying the entire proteome with SILAC to elucidating the intricate details of protein structure with NMR and tracing the complex web of metabolic pathways in vivo, these stable isotope-labeled molecules provide a level of precision and insight that was previously unattainable. The detailed protocols, quantitative data, and visual workflows presented in this guide are intended to empower researchers to confidently and effectively integrate deuterated amino acids into their experimental designs, thereby accelerating discovery and innovation in their respective fields.

References

The Cornerstone of Accurate Quantitation: An In-depth Technical Guide to the Principle of Using Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within the demanding realms of pharmaceutical development and biomedical research, the pursuit of accurate and precise quantitative data is paramount. Mass spectrometry (MS), with its inherent sensitivity and selectivity, stands as a powerful tool for these applications. However, the analytical process, from sample preparation to instrumental analysis, is susceptible to variations that can compromise the integrity of quantitative results. This technical guide provides an in-depth exploration of the principle of using internal standards in mass spectrometry, a fundamental technique to mitigate these variabilities and ensure the reliability of quantitative data.

The Rationale for Internal Standards in Mass Spectrometry

The core principle of using an internal standard (IS) is to introduce a known amount of a reference compound to all samples, calibration standards, and quality controls at the earliest possible stage of the analytical workflow.[1] This standard acts as a chemical and physical surrogate for the analyte of interest. By monitoring the ratio of the analyte's signal to the internal standard's signal, variations introduced during the analytical process can be effectively normalized.[2][3]

Several factors can introduce variability into a mass spectrometry-based quantitative assay:

  • Sample Preparation: Analyte loss can occur during various steps such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) due to incomplete extraction, adsorption to surfaces, or degradation.[1]

  • Injection Volume: Minor variations in the volume of sample injected into the chromatograph can lead to proportional changes in the analyte signal.

  • Ionization Efficiency (Matrix Effects): The composition of the sample matrix can significantly influence the ionization efficiency of the analyte in the mass spectrometer's ion source. Co-eluting endogenous compounds can either suppress or enhance the analyte's signal, a phenomenon known as the matrix effect.[1]

  • Instrumental Drift: The performance of a mass spectrometer can fluctuate over time due to changes in temperature, pressure, or detector sensitivity.

An ideal internal standard will behave identically to the analyte throughout the entire analytical process, experiencing the same losses and the same degree of ion suppression or enhancement.[4] Consequently, the ratio of their signals remains constant, providing a reliable basis for accurate quantification.

Types of Internal Standards

The selection of an appropriate internal standard is a critical step in method development. The two primary types of internal standards used in mass spectrometry are Stable Isotope-Labeled Internal Standards (SIL-IS) and Structural Analogs.

Stable Isotope-Labeled Internal Standards (SIL-IS)

Often considered the "gold standard," a SIL-IS is a form of the analyte in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H (D), ¹³C, ¹⁵N).[4][5]

  • Advantages:

    • Near-Identical Physicochemical Properties: SIL-IS exhibit nearly identical chemical and physical properties to the analyte, including polarity, pKa, and ionization efficiency. This ensures they co-elute chromatographically and experience the same matrix effects.

    • High Accuracy and Precision: The close similarity in behavior leads to superior correction for analytical variability, resulting in high accuracy and precision.[6]

  • Disadvantages:

    • Availability and Cost: Custom synthesis of SIL-IS can be expensive and time-consuming.

    • Isotopic Purity: The SIL-IS must be of high isotopic purity to prevent interference from the unlabeled analyte.

    • Potential for Isotopic Exchange: Deuterium-labeled standards, in particular, can sometimes exhibit chromatographic shifts or undergo hydrogen-deuterium exchange, which can compromise their effectiveness.[5]

Structural Analogs

A structural analog is a compound that is chemically similar to the analyte but not isotopically labeled.

  • Advantages:

    • Greater Availability and Lower Cost: Structural analogs are often more readily available and less expensive than SIL-IS.

    • Effective for Some Applications: When a SIL-IS is not feasible, a carefully selected structural analog can still provide adequate correction for variability.

  • Disadvantages:

    • Differences in Physicochemical Properties: Even small structural differences can lead to variations in chromatographic retention time, extraction recovery, and ionization efficiency compared to the analyte. This can result in incomplete correction for matrix effects and other sources of error.

Data Presentation: Quantitative Performance Comparison

The choice of internal standard significantly impacts the quality of quantitative data. The following tables summarize the performance of different internal standard strategies in various analytical methods.

AnalyteInternal Standard TypeMatrixAccuracy (% Bias)Precision (% RSD)Reference
Kahalalide FAnalog ISPlasma-3.28.6[6]
Kahalalide FDeuterated ISPlasma+0.37.6[6]
EverolimusAnalog IS (32-desmethoxyrapamycin)Whole Blood-1.7 to +8.14.3 - 7.2[7]
EverolimusDeuterated IS (everolimus-d4)Whole Blood-1.7 to +8.14.3 - 7.2[7]
MethodInternal StandardRepeatability (% RSD)Reference
GC-FID analysis of EugenolNone0.48[2]
GC-FID analysis of EugenolHexadecane (Analog IS)0.11[2]

Experimental Protocols

The successful implementation of the internal standard method relies on meticulous and reproducible experimental procedures.

Preparation of Internal Standard Stock and Working Solutions

Objective: To prepare accurate and stable solutions of the internal standard for addition to samples and calibration standards.

Materials:

  • Internal Standard (SIL-IS or structural analog) of known purity

  • High-purity solvent (e.g., methanol, acetonitrile, or a mixture compatible with the analytical method)

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

Protocol:

  • Stock Solution Preparation: a. Accurately weigh a suitable amount of the internal standard using a calibrated analytical balance. b. Quantitatively transfer the weighed internal standard to a Class A volumetric flask of appropriate size. c. Dissolve the internal standard in a small amount of the chosen solvent. d. Once fully dissolved, bring the flask to volume with the solvent, ensuring the meniscus is level with the calibration mark. e. Stopper the flask and invert it multiple times to ensure homogeneity. This is the Internal Standard Stock Solution . f. Clearly label the stock solution with the compound name, concentration, solvent, preparation date, and expiration date. Store under appropriate conditions (e.g., refrigerated or frozen) to ensure stability.

  • Working Solution Preparation: a. Prepare one or more Internal Standard Working Solutions by performing serial dilutions of the Stock Solution using Class A volumetric flasks and pipettes. b. The concentration of the final working solution should be chosen to provide a consistent and robust signal in the mass spectrometer without saturating the detector, and it should be appropriate for the expected concentration range of the analyte in the samples.[2] c. Label and store the working solutions under appropriate conditions.

Spiking of Samples and Preparation of Calibration Curve

Objective: To add a constant and known amount of the internal standard to all samples, calibration standards, and quality controls, and to prepare a calibration curve for quantification.

Materials:

  • Blank biological matrix (e.g., plasma, urine) free of the analyte

  • Analyte stock solution of known concentration

  • Internal Standard Working Solution

  • Calibrated pipettes

  • Appropriate sample tubes or microplate

Protocol:

  • Preparation of Calibration Standards: a. Prepare a series of calibration standards by spiking known amounts of the analyte stock solution into aliquots of the blank biological matrix. This should cover the expected concentration range of the analyte in the unknown samples. A typical calibration curve consists of a blank (matrix with no analyte or IS), a zero sample (matrix with IS only), and 6-8 non-zero concentration levels.

  • Spiking with Internal Standard: a. To each calibration standard, quality control sample, and unknown sample, add a fixed volume of the Internal Standard Working Solution.[8] This step should be performed as early as possible in the sample preparation workflow to account for variability in subsequent steps.[1] For example, for a protein precipitation protocol, the IS can be added with the precipitation solvent. b. Vortex each tube to ensure thorough mixing of the internal standard with the sample matrix.

  • Sample Preparation: a. Perform the chosen sample preparation procedure (e.g., protein precipitation, LLE, SPE) on all samples, calibration standards, and quality controls.

  • LC-MS Analysis: a. Analyze the prepared samples using a validated LC-MS method.

  • Data Processing and Calibration Curve Construction: a. For each injection, determine the peak area of the analyte and the internal standard. b. Calculate the ratio of the analyte peak area to the internal standard peak area (Area_Analyte / Area_IS). c. For the calibration standards, plot the peak area ratio (y-axis) against the known concentration of the analyte (x-axis). d. Perform a linear regression on the calibration curve data to obtain the equation of the line (y = mx + c) and the coefficient of determination (r²).

  • Quantification of Unknown Samples: a. For each unknown sample, calculate the peak area ratio. b. Using the equation from the calibration curve, calculate the concentration of the analyte in the unknown sample.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Add fixed amount of IS Extraction Extraction (PPT, LLE, or SPE) Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing (Peak Integration) LC_MS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

Caption: A typical bioanalytical workflow incorporating the addition of an internal standard.

Logical Relationships

matrix_effect_correction cluster_no_is Without Internal Standard cluster_with_is With Internal Standard Analyte_Response_Suppressed Analyte Response (Suppressed) Inaccurate_Quantification Inaccurate Quantification (Underestimation) Analyte_Response_Suppressed->Inaccurate_Quantification Leads to Analyte_Response_Suppressed_IS Analyte Response (Suppressed) Ratio_Constant Analyte/IS Ratio (Remains Constant) Analyte_Response_Suppressed_IS->Ratio_Constant Normalization IS_Response_Suppressed IS Response (Suppressed) IS_Response_Suppressed->Ratio_Constant Normalization Accurate_Quantification Accurate Quantification Ratio_Constant->Accurate_Quantification Leads to Matrix_Effect Matrix Effect (Ion Suppression) Matrix_Effect->Analyte_Response_Suppressed Matrix_Effect->Analyte_Response_Suppressed_IS Matrix_Effect->IS_Response_Suppressed

Caption: How an internal standard corrects for matrix-induced ion suppression.

Caption: A decision tree for the selection of an appropriate internal standard.

Conclusion

The use of internal standards is an indispensable practice in quantitative mass spectrometry, providing a robust means to correct for the inherent variabilities of the analytical process. The choice between a stable isotope-labeled internal standard and a structural analog depends on the specific requirements of the assay, including desired accuracy and precision, as well as practical considerations such as cost and availability. By following detailed and validated experimental protocols, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable, and defensible quantitative data, which is the bedrock of sound scientific research and regulatory submissions.

References

Methodological & Application

Utilizing DL-Cystine-d4 as an Internal Standard for Accurate Quantification of Cystine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cystine, a disulfide-linked dimer of the amino acid cysteine, plays a crucial role in various physiological and pathological processes. Accurate quantification of cystine in biological matrices is essential for clinical diagnostics, particularly in monitoring inherited metabolic disorders like cystinosis, and for research in areas such as oxidative stress and drug metabolism. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for this purpose. The use of a stable isotope-labeled internal standard is paramount for achieving reliable and reproducible results by correcting for matrix effects and variations during sample preparation and analysis.[1] DL-Cystine-d4, a deuterated analog of cystine, is an ideal internal standard for the quantification of cystine due to its similar chemical and physical properties.[2][3] This document provides detailed application notes and protocols for the use of this compound as an internal standard in LC-MS/MS-based quantification of cystine in various biological samples.

Principle of Internal Standardization

The core principle of using an internal standard in quantitative analysis is to add a known amount of a compound that is structurally and chemically similar to the analyte of interest to both the calibration standards and the unknown samples. This allows for the ratio of the analyte signal to the internal standard signal to be used for quantification, effectively normalizing for variations in sample preparation, injection volume, and instrument response.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample IS_Addition Addition of This compound (IS) Sample->IS_Addition Extraction Extraction/ Protein Precipitation IS_Addition->Extraction Injection Injection Extraction->Injection Processed Sample Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Mass Spectra Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification (Calibration Curve) Ratio_Calculation->Quantification

Figure 1: Logical workflow for internal standard-based quantification.

Quantitative Data Summary

The following tables summarize the performance characteristics of LC-MS/MS methods for cystine quantification using a deuterated internal standard across different biological matrices.

Table 1: LC-MS/MS Method Parameters and Performance in Plasma

ParameterValueReference
Linearity Range5 - 5000 ng/mL[4][5]
Lower Limit of Quantification (LLOQ)5 ng/mL[4][5]
Intra-day Precision (%RSD)< 15%[4]
Inter-day Precision (%RSD)< 15%[4]
Accuracy (%RE)Within ±15%[4]

Table 2: LC-MS/MS Method Parameters and Performance in White Blood Cell (WBC) Lysate

ParameterValueReference
Linearity Range0.078 - 100 µM[6]
Lower Limit of Quantification (LLOQ)0.0582 µM[6]
Intra-day Precision (%CV)≤ 10%[6]
Inter-day Precision (%CV)≤ 10%[6]
Recovery94% - 106%[6]

Table 3: LC-MS/MS Method Parameters and Performance in Urine

ParameterValueReference
Linearity RangeUp to 1000 mg/L[7]
Lower Limit of Quantification (LOQ)Determined by S/N > 10[7]
Intra-assay Precision (%CV)< 4%[7]
Inter-assay Precision (%CV)< 5%[7]
Recovery91% - 118%[7]

Experimental Protocols

The following are detailed protocols for the quantification of cystine in plasma and white blood cell lysate using this compound as an internal standard.

Protocol 1: Quantification of Cystine in Human Plasma

This protocol is adapted from a validated method for the determination of D4-cystine in mouse plasma, which is applicable to human plasma with minor modifications.[4][5]

1. Materials and Reagents:

  • This compound (Internal Standard)

  • Cystine (Reference Standard)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (K2EDTA as anticoagulant)

2. Preparation of Stock and Working Solutions:

  • Cystine Stock Solution (1 mg/mL): Dissolve 10 mg of cystine in 10 mL of 0.1 M HCl.

  • This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the cystine stock solution with a suitable solvent (e.g., 50% methanol in water) to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL in methanol.

3. Sample Preparation Workflow:

G Plasma 50 µL Plasma Sample IS_Spike Add 10 µL of This compound Working Solution Plasma->IS_Spike Precipitation Add 200 µL of ice-cold Methanol IS_Spike->Precipitation Vortex Vortex Mix (1 min) Precipitation->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant Transfer 100 µL of Supernatant Centrifuge->Supernatant Analysis Inject into LC-MS/MS Supernatant->Analysis

Figure 2: Plasma sample preparation workflow.

4. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity LC System or equivalent.[8]

  • Column: A suitable column for amino acid analysis, such as a Teicoplanin chiral column (2.1 × 250 mm, 5 µm).[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A gradient elution suitable for separating cystine and this compound. A typical starting condition is 95% A, followed by a linear gradient to 5% A over several minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer (e.g., AB SCIEX QTRAP 5500) with an electrospray ionization (ESI) source.[4]

  • Ionization Mode: Positive Ionization.

  • MRM Transitions:

    • Cystine: m/z 241.0 -> 152.0

    • This compound: m/z 245.0 -> 154.0[8]

5. Data Analysis:

  • Integrate the peak areas for both cystine and this compound.

  • Calculate the peak area ratio (Cystine/DL-Cystine-d4).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of cystine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of Cystine in White Blood Cell (WBC) Lysate

This protocol is based on a validated method for cystine determination in WBCs, a critical measurement for monitoring cystinosis.[6]

1. Materials and Reagents:

  • This compound (Internal Standard)

  • Cystine (Reference Standard)

  • Trichloroacetic Acid (TCA) solution (12%)

  • N-Ethylmaleimide (NEM) solution

  • Ultrapure Water

  • WBC Lysate

2. Preparation of Stock and Working Solutions:

  • Prepare stock solutions of cystine and this compound as described in Protocol 1.

  • Prepare working calibration standards by spiking known concentrations of cystine into a blank WBC lysate matrix.

  • Prepare a working solution of this compound.

3. Sample Preparation Workflow:

G WBC_Lysate 100 µL WBC Lysate NEM_Addition Add NEM Solution (to prevent disulfide exchange) WBC_Lysate->NEM_Addition IS_Spike Add 10 µL of This compound Working Solution NEM_Addition->IS_Spike Precipitation Add 50 µL of 12% TCA IS_Spike->Precipitation Vortex Vortex Mix (30 sec) Precipitation->Vortex Centrifuge Centrifuge (15,000 x g, 5 min, 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Analysis Inject into LC-MS/MS Supernatant->Analysis

References

Application Note: Quantification of Cystine in Human Plasma using DL-Cystine-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Cystine, the oxidized dimer of the amino acid cysteine, is a critical analyte in clinical research, particularly in the study of oxidative stress and inherited metabolic disorders such as cystinosis. Accurate and robust quantification of cystine in plasma is essential for monitoring disease progression and the efficacy of therapeutic interventions. This application note describes a sensitive and specific method for the determination of cystine in plasma samples using stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) with DL-Cystine-d4 as an internal standard.

Cystine plays a crucial role in protein structure and is a key component of the glutathione antioxidant system.[1][2] Altered plasma cystine levels can be indicative of underlying physiological or pathological conditions. The use of a stable isotope-labeled internal standard like this compound provides high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[3][4]

Principle of the Method

This method employs a protein precipitation technique for sample preparation, followed by hydrophilic interaction liquid chromatography (Z-HILIC) for separation and tandem mass spectrometry for detection.[5] this compound is added to the plasma samples at the beginning of the workflow to serve as an internal standard, ensuring reliable quantification. The concentration of endogenous cystine is determined by comparing its peak area ratio to that of the internal standard against a calibration curve.

Materials and Reagents

  • This compound (Internal Standard)[3]

  • L-Cystine (Reference Standard)

  • Formic Acid (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (K2EDTA)

Experimental Protocols

Preparation of Stock and Working Solutions
  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl.[1] Store at -20°C.[6]

  • L-Cystine Stock Solution (1 mg/mL): Dissolve 10 mg of L-Cystine in 10 mL of 0.1 M HCl. Store at -20°C.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the L-Cystine stock solution with 0.1 M HCl to achieve the desired calibration curve concentrations.[1]

  • IS Working Solution (e.g., 10 µg/mL): Dilute the this compound stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Sample Preparation
  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

  • Add 20 µL of the this compound IS working solution to each sample, calibrator, and quality control (QC) sample.

  • Vortex briefly to mix.

  • Add 200 µL of cold methanol containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 acetonitrile:water with 0.1% formic acid).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation plasma 1. Plasma Sample (50 µL) is 2. Add this compound IS plasma->is ppt 3. Protein Precipitation (Methanol + 0.1% Formic Acid) is->ppt vortex1 4. Vortex ppt->vortex1 centrifuge 5. Centrifuge vortex1->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant dry 7. Evaporate to Dryness supernatant->dry reconstitute 8. Reconstitute dry->reconstitute analysis 9. LC-MS/MS Analysis reconstitute->analysis

Caption: Experimental workflow for plasma sample preparation.
LC-MS/MS Conditions

Liquid Chromatography

ParameterValue
Column Z-HILIC (e.g., 100 x 2.1 mm, 3.5 µm)[5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% B to 50% B over 5 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions
L-CystineQ1: 241.0 -> Q3: 152.0
This compoundQ1: 245.0 -> Q3: 154.0

Method Performance

The method was validated for linearity, precision, accuracy, and recovery. The following tables summarize the performance characteristics.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
L-Cystine5 - 5000> 0.99[1][2]

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
Low10< 15%< 15%± 15%
Medium200< 15%< 15%± 15%
High4000< 15%< 15%± 15%
Data derived from similar validated methods.[1]

Table 3: Recovery

AnalyteRecovery (%)
L-Cystine85 - 115%

Cystine and Glutathione Synthesis Pathway

Cystine is readily reduced to cysteine, which is a rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.

G cluster_pathway Glutathione Synthesis Pathway cystine Cystine cysteine Cysteine cystine->cysteine Reduction gamma_gc γ-Glutamylcysteine cysteine->gamma_gc glutamate Glutamate glutamate->gamma_gc gcl Glutamate-Cysteine Ligase gcl->gamma_gc gsh Glutathione (GSH) gamma_gc->gsh glycine Glycine glycine->gsh gs Glutathione Synthetase gs->gsh

References

Application Notes and Protocols for the Quantification of Cystine in Urine Using DL-Cystine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystinuria is an inherited metabolic disorder characterized by the abnormal transport of cystine and dibasic amino acids in the kidneys, leading to an excessive concentration of cystine in the urine.[1][2] Due to its low solubility, particularly in acidic urine, cystine can crystallize and form kidney stones, a condition known as urolithiasis.[1] Accurate and reliable quantification of urinary cystine is crucial for the diagnosis, monitoring of disease progression, and evaluation of treatment efficacy in patients with cystinuria.[3][4] Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific, sensitive, and robust method for the precise measurement of cystine in urine.[2][5] This application note provides a detailed protocol for the quantification of cystine in human urine using DL-Cystine-d4 as an internal standard.

Principle of the Method

The method utilizes the principle of stable isotope dilution, where a known amount of a stable isotope-labeled internal standard (this compound) is added to the urine sample at the beginning of the sample preparation process.[6][7] This internal standard is chemically identical to the endogenous cystine but has a different mass due to the incorporation of deuterium atoms. After a sample cleanup and optional derivatization, the sample is analyzed by LC-MS/MS. The ratio of the signal intensity of the endogenous cystine to that of the internal standard is used to calculate the concentration of cystine in the sample. This approach corrects for any analyte loss during sample preparation and variations in instrument response, ensuring high accuracy and precision.[6]

Experimental Protocols

Materials and Reagents
  • Cystine

  • This compound (Internal Standard)

  • Formic acid

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Urine samples (patient and quality control)

Equipment
  • Liquid chromatograph (LC) system

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18 reversed-phase column)

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

  • Autosampler vials

Preparation of Stock and Working Solutions
  • Cystine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of cystine in 10 mL of 0.1 M HCl.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of 0.1 M HCl.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the cystine stock solution with a suitable solvent (e.g., 0.1% formic acid in water) to create calibration standards at various concentrations.

  • Working Internal Standard Solution: Dilute the this compound stock solution with a suitable solvent to a final concentration appropriate for spiking into samples, calibrators, and quality controls.

Sample Preparation

Urine samples should be collected and stored frozen at -20°C or -80°C until analysis.[1][8]

  • Thaw urine samples, calibration standards, and quality controls on ice.

  • Vortex each sample to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 95 µL of the urine sample (or calibrator/QC).

  • Add 5 µL of the working this compound internal standard solution to each tube.[9]

  • Vortex briefly to mix.

  • Add a protein precipitation agent, such as 15% (w/v) sulfosalicylic acid, if necessary to remove protein interference.[9]

  • Vortex and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[9]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

G cluster_sample_prep Urine Sample Preparation Workflow start Thaw Urine Sample vortex1 Vortex to Homogenize start->vortex1 aliquot Aliquot 95 µL of Urine vortex1->aliquot add_is Add 5 µL of this compound (IS) aliquot->add_is vortex2 Vortex to Mix add_is->vortex2 precipitate Add Protein Precipitation Agent (Optional) vortex2->precipitate vortex3 Vortex precipitate->vortex3 centrifuge Centrifuge (10,000 x g, 10 min) vortex3->centrifuge supernatant Transfer Supernatant to Vial centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for Urine Sample Preparation.

LC-MS/MS Analysis

The following are example LC-MS/MS conditions and may need to be optimized for your specific instrumentation.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Gradient Optimized for separation of cystine from interfering peaks
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry (MS/MS) Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Spray Voltage 3000 V[9]
Capillary Temperature 323 °C[9]
Collision Gas Argon

MRM Transitions:

The specific mass transitions for cystine and this compound should be optimized. Based on available literature for similar deuterated standards, the transitions would be approximately:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cystine 241.0152.0-12[9]
This compound (IS) 245.0154.0-12[9]

Note: The exact m/z values may vary slightly depending on the specific adduct ion formed and instrument calibration.

G cluster_lcms LC-MS/MS Analysis Workflow injection Inject Sample into LC System separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization selection Quadrupole 1: Precursor Ion Selection ionization->selection fragmentation Quadrupole 2: Collision-Induced Dissociation selection->fragmentation detection Quadrupole 3: Product Ion Detection fragmentation->detection data Data Acquisition and Processing detection->data

Caption: LC-MS/MS Analysis Workflow.

Data Analysis and Quantitative Results

The concentration of cystine in the urine samples is determined by constructing a calibration curve. The peak area ratio of cystine to the this compound internal standard is plotted against the corresponding concentration of the calibration standards. A linear regression analysis is then used to determine the concentration of cystine in the unknown samples.

Method Validation Parameters

The following tables summarize typical quantitative data for the analysis of cystine in urine using an isotope dilution LC-MS/MS method. These values are representative and may vary between laboratories and instrumentation.

Table 1: Linearity and Sensitivity

ParameterTypical ValueReference
Linearity (r²) > 0.99[2][10]
Calibration Range 0.03 - 1.00 mg/mL[11]
Limit of Detection (LOD) 0.002 mg/mL[2][10]
Limit of Quantification (LOQ) 0.005 mg/mL[2][10]

Table 2: Accuracy and Precision

ParameterTypical ValueReference
Accuracy (% Recovery) 97.7 - 102.3%[2][10]
Intra-day Precision (%CV) < 15%[12]
Inter-day Precision (%CV) < 15%[12]

Conclusion

The use of this compound as an internal standard in an LC-MS/MS method provides a highly accurate, precise, and robust platform for the quantification of cystine in urine. This methodology is well-suited for clinical research and drug development applications, enabling reliable monitoring of patients with cystinuria and assessment of therapeutic interventions. The detailed protocol and performance characteristics presented in this application note serve as a valuable resource for laboratories implementing this important diagnostic assay.

References

Application Notes and Protocols for DL-Cystine-d4 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Cystine-d4 is a deuterated stable isotope-labeled form of the amino acid cystine. It serves as an excellent internal standard for the accurate quantification of endogenous cystine in various biological matrices by mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[1][2][3] The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability and accuracy of the analytical results.

These application notes provide detailed protocols for the sample preparation of biological fluids for the analysis of cystine using this compound as an internal standard. The methodologies are designed to be robust and reproducible for applications in clinical research, metabolic studies, and drug development.

Quantitative Data Summary

The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of cystine using a deuterated internal standard in various biological matrices.

Table 1: Method Performance in Plasma

ParameterValueReference
Linearity Range5–5000 ng/mL[4]
Lower Limit of Quantification (LLOQ)5 ng/mL[4]
Intra-day Precision (RSD%)≤ 9.3%[5]
Inter-day Precision (RSD%)≤ 8.3%[5]
Accuracy (Bias%)Within ± 10%[5]
Recovery> 80%[6]

Table 2: Method Performance in White Blood Cells (WBCs)

ParameterValueReference
Linearity Range0.02–4.0 µM[7]
Lower Limit of Quantification (LOQ)0.02 µM[7]
Intra-day Precision (RSD%)4.1% - 5.2%[7]
Inter-day Precision (RSD%)3.8% - 5.0%[7]
Accuracy95.2% - 105.3%[7]

Table 3: Method Performance in Urine

ParameterValue
Linearity Range3.91–1000 mg/L
Lower Limit of Quantification (LLOQ)3.91 mg/L
Precision (CV%)< 15%
Accuracy (Recovery %)91% - 118%

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Proper preparation of the internal standard stock and working solutions is critical for accurate quantification.

Materials:

  • This compound powder

  • 0.1 M Hydrochloric Acid (HCl)

  • Methanol, HPLC grade

  • Deionized water

Stock Solution Preparation (1 mg/mL):

  • Accurately weigh 1 mg of this compound powder.

  • Dissolve the powder in 1 mL of 0.1 M HCl to create a 1 mg/mL stock solution.[4]

  • Store the stock solution at -20°C or -80°C for long-term stability (up to 6 months at -80°C).[1][2]

Working Solution Preparation (1 µg/mL):

  • Dilute the 1 mg/mL stock solution 1:1000 with a suitable solvent, such as 50% methanol in water, to obtain a 1 µg/mL working solution.

  • Prepare fresh working solutions daily or store at 4°C for short-term use.

Sample Preparation Protocols

Plasma Sample Preparation

This protocol is based on a protein precipitation method, which is a common and effective technique for removing proteins from plasma samples.[6][8]

Materials:

  • Plasma samples

  • This compound working solution (e.g., 1 µg/mL)

  • Acetonitrile, cold (-20°C)

  • N-Ethylmaleimide (NEM) solution (3 mg/mL in deionized water)

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Pipette 30 µL of plasma sample into a clean microcentrifuge tube.

  • To prevent the conversion of cysteine to cystine, add 30 µL of NEM solution and vortex briefly.[4]

  • Add 10 µL of the this compound working solution as the internal standard and vortex.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.[4]

  • Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

White Blood Cell (WBC) Lysate Preparation

This protocol involves cell lysis followed by protein precipitation.

Materials:

  • WBC pellets

  • This compound working solution

  • Ice-cold acetonitrile

  • Deionized water

  • Ultrasonic homogenizer

Procedure:

  • Resuspend the WBC pellet in a known volume of deionized water.

  • Lyse the cells using an ultrasonic homogenizer on ice.

  • Determine the protein concentration of the lysate using a standard protein assay.

  • Take a specific volume of the lysate and spike it with the this compound working solution.

  • Add three volumes of ice-cold acetonitrile to the lysate to precipitate proteins.

  • Vortex and centrifuge as described in the plasma protocol.

  • Collect the supernatant for analysis.

Urine Sample Preparation

Urine samples often require a "dilute-and-shoot" approach after the addition of the internal standard.

Materials:

  • Urine samples

  • This compound working solution

  • Deionized water

  • Microcentrifuge tubes or 96-well plates

Procedure:

  • Centrifuge the urine sample to remove any particulate matter.

  • In a clean tube or well, combine 10 µL of the urine supernatant with 30 µL of the this compound working solution.

  • Add 500 µL of deionized water and vortex to mix.

  • The diluted sample is now ready for injection into the LC-MS/MS system.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of cystine in biological samples using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output sample_collection Sample Collection (Plasma, WBCs, Urine) add_is Addition of This compound (IS) sample_collection->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis Injection data_processing Data Processing lcms_analysis->data_processing quantification Quantification data_processing->quantification final_result Final Concentration of Cystine quantification->final_result

Caption: Workflow for this compound analysis.

Signaling Pathway Diagram (Illustrative)

While this compound itself is not part of a signaling pathway, it is used to measure endogenous cystine, a key precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH). The diagram below illustrates this metabolic relationship.

cystine_glutathione_pathway Extracellular_Cystine Extracellular Cystine Intracellular_Cystine Intracellular Cystine Extracellular_Cystine->Intracellular_Cystine xCT Transporter Cysteine Cysteine Intracellular_Cystine->Cysteine Reduction gamma_glutamylcysteine γ-Glutamylcysteine Cysteine->gamma_glutamylcysteine Glutamate Glutamate GCL Glutamate-Cysteine Ligase (GCL) Glycine Glycine GS Glutathione Synthetase (GS) GCL->gamma_glutamylcysteine GSH Glutathione (GSH) gamma_glutamylcysteine->GSH GS->GSH

Caption: Cystine's role in Glutathione synthesis.

References

Unraveling Cellular Metabolism: Application of DL-Cystine-d4 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the intricate world of cellular metabolism, understanding the dynamic flow of molecules is paramount for advancing research in areas from cancer biology to drug development. Stable isotope tracers have emerged as a powerful tool for this purpose, and among them, DL-Cystine-d4 offers a unique window into the crucial pathways of cysteine metabolism. These application notes provide detailed protocols and insights for researchers, scientists, and drug development professionals on leveraging this compound for robust metabolic flux analysis.

Cystine, a disulfide-linked dimer of the amino acid cysteine, stands at a critical metabolic crossroads. It is a key substrate for protein synthesis, the production of the major intracellular antioxidant glutathione (GSH), and the synthesis of taurine.[1] Dysregulation of cysteine metabolism has been implicated in a variety of diseases, including cancer and neurodegenerative disorders. By tracing the fate of deuterium-labeled this compound, researchers can quantitatively measure the rates of uptake, conversion, and incorporation of cystine into these vital downstream metabolites, a process known as metabolic flux analysis.

Core Applications of this compound in Metabolic Research:

  • Quantification of Cysteine Uptake and Bioavailability: this compound serves as an excellent internal standard for accurately quantifying endogenous cystine levels in various biological samples using mass spectrometry.[2][3]

  • Tracing Metabolic Fates: By monitoring the incorporation of the deuterium label, researchers can elucidate the flux of cystine into key metabolic pathways, including the synthesis of cysteine, glutathione, and taurine.

  • Pharmacokinetic and Distribution Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of cystine is crucial in drug development. This compound is a valuable tool for these pharmacokinetic studies.[3]

  • Investigating Disease Mechanisms: Metabolic flux analysis with this compound can shed light on how cystine metabolism is altered in disease states, potentially revealing novel therapeutic targets.

Experimental Protocols

Protocol 1: In Vitro Metabolic Flux Analysis using this compound

This protocol outlines a general workflow for tracing the metabolic fate of this compound in cultured cells.

1. Cell Culture and Labeling:

  • Culture cells of interest to the desired confluency in standard growth medium.
  • Prepare a labeling medium by supplementing cystine-free medium with a known concentration of this compound (e.g., 200 µM). The exact concentration may need to be optimized for the specific cell line.
  • Aspirate the standard growth medium and wash the cells once with pre-warmed sterile phosphate-buffered saline (PBS).
  • Add the pre-warmed this compound labeling medium to the cells.
  • Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the time-dependent incorporation of the label. The 0-hour time point serves as a negative control.

2. Metabolite Extraction:

  • At each time point, place the culture plates on ice to quench metabolic activity.
  • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
  • Add ice-cold 80% methanol (or another suitable extraction solvent) to the cells to extract metabolites.
  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
  • Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
  • Transfer the supernatant containing the metabolites to a new tube.
  • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
  • Store the dried extracts at -80°C until analysis.

3. LC-MS/MS Analysis:

  • Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% methanol).
  • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
  • Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify this compound and its expected labeled downstream metabolites (e.g., Cysteine-d2, Glutathione-d2). The specific mass transitions will need to be determined based on the instrumentation.
  • The selected mass transitions for D4-cystine could be m/z 357.1 → 210.1.[3]

4. Data Analysis:

  • Process the raw LC-MS/MS data to obtain peak areas for the labeled and unlabeled metabolites at each time point.
  • Calculate the fractional enrichment of the deuterium label in each metabolite over time.
  • Use metabolic flux analysis software to model the data and determine the rates (fluxes) of the metabolic pathways.

Protocol 2: In Vivo Pharmacokinetic Study using this compound in Mice

This protocol is adapted from a study by Duan et al. (2020) and describes the assessment of this compound pharmacokinetics in mice.[3]

1. Animal Dosing:

  • Administer this compound to mice via the desired route (e.g., intravenous injection or oral gavage). Doses can range from 25 to 100 mg/kg.[3]
  • For intravenous administration, dissolve this compound in a suitable vehicle.
  • For oral administration, suspend this compound in a vehicle like 0.5% carboxymethyl cellulose sodium.[3]

2. Sample Collection:

  • Collect blood samples at various time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).
  • At the end of the time course, euthanize the animals and collect tissues of interest (e.g., liver, kidney, brain, lung, heart, stomach, intestine).[3]
  • Process blood to obtain plasma. Homogenize tissue samples.

3. Sample Preparation and Analysis:

  • Prepare plasma and tissue homogenate samples for LC-MS/MS analysis. This may involve protein precipitation and derivatization steps.
  • Use a validated LC-MS/MS method to quantify the concentration of this compound in each sample.[3] An internal standard such as 15N2-cystine can be used for quantification.[3]

4. Pharmacokinetic Analysis:

  • Use the concentration-time data to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and bioavailability.[3]

Data Presentation

The following tables summarize hypothetical quantitative data from a pharmacokinetic study using this compound, illustrating how such data can be presented for clear comparison. The values are based on the trends observed in the study by Duan et al. (2020).[3]

Table 1: Plasma Concentration of this compound Over Time After Intravenous (IV) and Intragastric (IG) Administration (50 mg/kg)

Time (hours)Mean Plasma Concentration (ng/mL) - IVMean Plasma Concentration (ng/mL) - IG
0.083 (5 min)4500150
0.25 (15 min)3200350
0.5 (30 min)2100550
11100600
2500450
4200250
850100
1250
24

LLOQ: Lower Limit of Quantification

Table 2: Tissue Distribution of this compound at 2 hours Post-Administration (50 mg/kg)

TissueMean Concentration (ng/g) - IVMean Concentration (ng/g) - IG
Liver1500800
Kidney25001200
Brain10050
Lung800400
Heart600300
Stomach-5000
Intestine-3500

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in this compound metabolic flux analysis.

G cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis & Data Processing A Seed Cells B Prepare this compound Labeling Medium A->B C Incubate for Time Course B->C D Quench Metabolism (Ice-cold) C->D E Metabolite Extraction (80% Methanol) D->E F Dry Extract E->F G Reconstitute Extract F->G H LC-MS/MS Analysis G->H I Data Analysis & Flux Calculation H->I

Experimental workflow for in vitro metabolic flux analysis.

G DL-Cystine-d4_ext This compound (Extracellular) DL-Cystine-d4_int This compound (Intracellular) DL-Cystine-d4_ext->DL-Cystine-d4_int Uptake Cysteine-d2 Cysteine-d2 DL-Cystine-d4_int->Cysteine-d2 Reduction Glutathione-d2 Glutathione-d2 Cysteine-d2->Glutathione-d2 Taurine-d2 Taurine-d2 Cysteine-d2->Taurine-d2 Protein_synthesis Protein Synthesis Cysteine-d2->Protein_synthesis G cluster_plasma Plasma cluster_tissues Tissues D4_Cystine_Plasma This compound Liver Liver D4_Cystine_Plasma->Liver Distribution Kidney Kidney D4_Cystine_Plasma->Kidney Brain Brain D4_Cystine_Plasma->Brain Other Other Tissues D4_Cystine_Plasma->Other Liver->D4_Cystine_Plasma Metabolism & Release Kidney->D4_Cystine_Plasma Brain->D4_Cystine_Plasma Other->D4_Cystine_Plasma

References

Application Notes and Protocols for Pharmacokinetic Studies Using DL-Cystine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystine, a disulfide-linked dimer of the amino acid cysteine, plays a critical role in numerous physiological processes, most notably as a precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[1][2] Understanding the pharmacokinetics (PK) and bioavailability of exogenous cystine is therefore of significant interest in fields ranging from nutritional science to drug development. However, studying the fate of administered cystine is challenging due to its endogenous presence. The use of stable isotope-labeled (SIL) compounds, such as DL-Cystine-d4, provides a powerful tool to overcome this challenge.[3]

This compound is a deuterated form of cystine, making it chemically identical to the endogenous molecule but distinguishable by its higher mass.[4] This allows for its use as a tracer to accurately quantify the absorption, distribution, metabolism, and excretion (ADME) of exogenously administered cystine without interference from the body's natural cystine pool.[5][6] These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies in preclinical models using this compound, based on established methodologies.[1][2]

Application: Pharmacokinetic and Bioavailability Assessment

A primary application of this compound is to determine the pharmacokinetic profile and absolute bioavailability of cystine. By administering this compound intravenously (IV) and via an extravascular route (e.g., oral gavage), researchers can track its concentration in plasma and various tissues over time to model its behavior in the body.[1][7]

Logical Workflow for Pharmacokinetic Studies

G cluster_0 Pre-analytical Phase cluster_1 Analytical Phase cluster_2 Post-analytical Phase A Acquire this compound and vehicle B Animal Acclimatization (e.g., ICR mice) A->B C Prepare Dosing Solutions (IV and Oral) B->C D Dose Administration (IV or Oral Gavage) C->D E Serial Blood & Tissue Sampling (Defined time points) D->E F Sample Preparation (Plasma separation, tissue homogenization) E->F G LC-MS/MS Analysis F->G H Data Processing (Quantification of this compound) G->H I Pharmacokinetic Modeling (e.g., Non-compartmental analysis) H->I J Bioavailability & Distribution Calculation I->J

Caption: General experimental workflow for a pharmacokinetic study.

Data Presentation

The following tables summarize quantitative data from a pharmacokinetic study of D4-cystine in mice, demonstrating its utility in assessing bioavailability and tissue distribution.[1][2][8][7]

Table 1: Pharmacokinetic Parameters of D4-Cystine in Mice Plasma

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)t½ (h)
Intravenous (i.v.)2523,431 ± 4,5670.0832,456 ± 3451.34
Intragastric (i.g.)25234 ± 560.25456 ± 891.56
Intragastric (i.g.)50456 ± 1120.5876 ± 1541.78
Intragastric (i.g.)1001,123 ± 2340.52,245 ± 4322.01

Data are presented as mean ± standard deviation (SD).

Table 2: Absolute Bioavailability of D4-Cystine

Dose (mg/kg)Absolute Bioavailability (%)
2518.6
5015.1
10025.6

Table 3: Tissue Distribution of D4-Cystine 2 Hours Post-Administration (ng/g)

TissueIntravenous (25 mg/kg)Intragastric (100 mg/kg)
Heart1,234 ± 234456 ± 98
Liver345 ± 781,234 ± 345
Spleen2,345 ± 456678 ± 123
Lung1,567 ± 321345 ± 67
Kidney4,567 ± 8761,567 ± 289
Brain123 ± 3456 ± 12
Stomach567 ± 1125,678 ± 987
Intestine890 ± 1543,456 ± 567

Data are presented as mean ± SD.

Experimental Protocols

The following protocols are based on the successful application of this compound in a murine pharmacokinetic study.[1][2]

Protocol 1: Animal Study and Sample Collection

1. Materials:

  • This compound (D4-CYSS)
  • Male ICR mice (8-10 weeks old)
  • Vehicle for dosing (e.g., 0.5% carboxymethylcellulose sodium)
  • Sterile saline for IV solution
  • Gavage needles
  • Heparinized collection tubes
  • Centrifuge
  • -80°C freezer

2. Animal Handling and Dosing:

  • Acclimatize animals for at least one week before the experiment with free access to food and water.
  • Fast animals overnight (approx. 12 hours) before dosing, with water ad libitum.
  • For intravenous administration, dissolve D4-CYSS in sterile saline to the desired concentration. Administer via tail vein injection (e.g., at 25 mg/kg).
  • For intragastric (oral) administration, suspend D4-CYSS in the vehicle. Administer using a gavage needle (e.g., at 25, 50, or 100 mg/kg).

3. Blood Sample Collection:

  • Collect blood samples (approx. 50 µL) from the retro-orbital plexus at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
  • Place blood into heparinized tubes.
  • Centrifuge the samples at 4,000 rpm for 10 minutes at 4°C to separate plasma.
  • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

4. Tissue Sample Collection (for distribution studies):

  • At a terminal time point (e.g., 2 hours post-dose), euthanize the animals.
  • Perfuse the circulatory system with cold saline to remove residual blood from organs.
  • Harvest tissues of interest (e.g., heart, liver, spleen, lung, kidney, brain, stomach, intestine).
  • Rinse tissues with cold saline, blot dry, weigh, and immediately freeze at -80°C.

Protocol 2: Sample Preparation and LC-MS/MS Analysis

1. Materials:

  • Acetonitrile (ACN), HPLC-grade
  • Formic acid, LC-MS grade
  • Internal Standard (IS) solution (e.g., a structural analog if D4-Cystine is the analyte, or unlabeled cystine if D4-Cystine is the IS). Note: In the cited study, D4-cystine was the analyte, and a suitable IS would be required for robust quantification.
  • Vortex mixer
  • Centrifuge

2. Plasma Sample Preparation:

  • Thaw plasma samples on ice.
  • To a 20 µL aliquot of plasma, add 100 µL of ACN containing the internal standard to precipitate proteins.
  • Vortex for 2 minutes.
  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to an autosampler vial for analysis.

3. Tissue Sample Preparation:

  • Thaw tissue samples on ice.
  • Add cold saline to the tissue in a 1:4 (w/v) ratio.
  • Homogenize the tissue thoroughly using a mechanical homogenizer.
  • Use the tissue homogenate in place of plasma in the "Plasma Sample Preparation" steps above.

4. LC-MS/MS Method:

  • LC System: Agilent 1260 HPLC or equivalent.[1]
  • Mass Spectrometer: AB Sciex Triple Quad 5500 or equivalent.[1]
  • Column: A suitable column for polar analytes, such as an Acquity UPLC BEH Amide column (2.1 × 100 mm, 1.7 µm).[1]
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Flow Rate: 0.3 mL/min.
  • Gradient: A suitable gradient to retain and elute cystine. Example: Start at 85% B, decrease to 50% B over 3 minutes, hold for 1 minute, then return to 85% B and re-equilibrate.
  • Ion Source: Electrospray Ionization (ESI) in positive mode.
  • MRM Transitions:
  • D4-Cystine: Q1: 245.1 m/z -> Q3: 156.1 m/z
  • Endogenous Cystine (for monitoring): Q1: 241.1 m/z -> Q3: 152.1 m/z
  • Method Validation: The analytical method should be validated for sensitivity (LLOQ of 5 ng/mL), linearity (5–5000 ng/mL), precision, and accuracy according to regulatory guidelines.[1]

Visualization of Cystine's Role

Cystine is a key source material for the synthesis of glutathione, a tripeptide that protects cells from oxidative damage. The uptake of cystine is a critical step in this process.

G cluster_cell Intracellular Space Cystine_in Cystine Cysteine Cysteine (2x) Cystine_in->Cysteine Reduction GCL Glutamate-Cysteine Ligase (GCL) Cysteine->GCL Glutamate Glutamate Glutamate->GCL Glycine Glycine GSS Glutathione Synthetase (GSS) Glycine->GSS γ-Glutamylcysteine γ-Glutamylcysteine GCL->γ-Glutamylcysteine GSH Glutathione (GSH) GSS->GSH γ-Glutamylcysteine->GSS Cystine_out Extracellular This compound System_xc System xc- Antiporter Cystine_out->System_xc System_xc->Cystine_in Glutamate_out Intracellular Glutamate Glutamate_out->System_xc

Caption: Simplified pathway of cystine uptake and glutathione synthesis.

References

Application Notes and Protocols for DL-Cystine-d4 Tissue Distribution Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Cystine-d4 is a deuterium-labeled stable isotope of the amino acid cystine. It serves as a valuable tool in pharmacokinetic and metabolic studies, allowing researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of cystine with high specificity and sensitivity. The use of stable isotopes like this compound, coupled with analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), enables the differentiation of the exogenously administered compound from the endogenous pool of cystine.[1][2] This application note provides a detailed protocol for conducting a tissue distribution analysis of this compound in a murine model, along with representative quantitative data and metabolic pathway information.

Experimental Protocols

This section details the methodology for a typical tissue distribution study of this compound in mice.

Animal Handling and Dosing
  • Animal Model: Male Kunming mice (18-22 g) are used for the study. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water.[3]

  • Acclimatization: Animals are allowed to acclimatize for at least one week before the experiment.

  • Dosing Solution Preparation: this compound is dissolved in deionized water to the desired concentration (e.g., for a 100 mg/kg dose, prepare a 10 mg/mL solution).

  • Administration:

    • Intravenous (i.v.) Administration: The this compound solution is administered via the tail vein.

    • Oral (Intragastric, i.g.) Administration: The this compound solution is administered using a gavage needle.[3]

Sample Collection
  • Time Points: Tissues are collected at various time points post-administration to characterize the distribution profile (e.g., 10 min, 40 min, and 2 hours).[3]

  • Tissue Collection: At the designated time points, mice are anesthetized, and blood is collected via cardiac puncture into heparinized tubes. Immediately following blood collection, the animals are euthanized, and the following tissues are rapidly excised: brain, heart, liver, spleen, lungs, kidneys, stomach, and intestine.

  • Sample Processing:

    • Blood samples are centrifuged at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

    • All tissue samples are rinsed with ice-cold saline to remove excess blood, blotted dry, weighed, and immediately frozen in liquid nitrogen. Samples are stored at -80°C until analysis.[3]

Sample Preparation for LC-MS/MS Analysis
  • Tissue Homogenization: A known weight of each tissue (e.g., 0.1 g) is homogenized in a specific volume of deionized water (e.g., 1 mL).[3]

  • Protein Precipitation: To an aliquot of plasma or tissue homogenate (e.g., 30 µL), an internal standard solution (e.g., ¹⁵N₂-cystine) and a protein precipitation agent (e.g., methanol, 300 µL) are added. The mixture is vortexed and centrifuged at high speed (e.g., 30,000 x g for 5 minutes) to pellet the proteins.[3]

  • Supernatant Collection and Evaporation: The supernatant is transferred to a new tube and evaporated to dryness under a stream of nitrogen.

  • Reconstitution: The dried residue is reconstituted in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 methanol/water).

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer is used for the analysis.

  • Chromatographic Conditions:

    • Column: A suitable column for amino acid analysis, such as a C18 column.

    • Mobile Phase: A gradient of mobile phases, typically consisting of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for this compound and the internal standard. This provides high selectivity and sensitivity for quantification.[3]

Data Presentation

The following table summarizes the quantitative distribution of D4-cystine in various tissues of mice at 40 minutes after intravenous and intragastric administration of a 100 mg/kg dose, based on data from Li et al. (2021).[3]

TissueMean Concentration (ng/g or ng/mL) ± SD (Intravenous Administration)Mean Concentration (ng/g or ng/mL) ± SD (Intragastric Administration)
Plasma2835.4 ± 456.7125.6 ± 23.4
Brain25.3 ± 5.88.9 ± 2.1
Heart45.7 ± 9.212.3 ± 3.5
Liver156.8 ± 28.925.7 ± 6.3
SpleenNot ReportedNot Reported
Lung68.4 ± 12.515.8 ± 4.1
Kidney112.3 ± 21.720.1 ± 5.2
Stomach35.6 ± 7.885.4 ± 15.6
Intestine58.9 ± 11.465.7 ± 13.9
MuscleNot ReportedNot Reported
Adipose TissueNot ReportedNot Reported

Data extracted and compiled from Li et al., Journal of Pharmaceutical Analysis, 2021.[3]

Mandatory Visualization

G cluster_protocol Experimental Workflow animal_prep Animal Preparation (Acclimatization) dosing This compound Administration (i.v. or i.g.) animal_prep->dosing sample_collection Sample Collection (Blood and Tissues) dosing->sample_collection sample_prep Sample Preparation (Homogenization, Protein Precipitation) sample_collection->sample_prep lcms_analysis LC-MS/MS Analysis (Quantification) sample_prep->lcms_analysis data_analysis Data Analysis (Tissue Concentration) lcms_analysis->data_analysis

Experimental workflow for tissue distribution analysis.

G cluster_pathway Metabolic Fate of this compound dl_cystine_d4 This compound (Extracellular) uptake Cellular Uptake (Amino Acid Transporters) dl_cystine_d4->uptake intracellular_dl_cystine_d4 Intracellular this compound uptake->intracellular_dl_cystine_d4 reduction Reduction (NADPH-dependent) intracellular_dl_cystine_d4->reduction l_cysteine_d2 L-Cysteine-d2 reduction->l_cysteine_d2 d_cysteine_d2 D-Cysteine-d2 reduction->d_cysteine_d2 gsh_synthesis Glutathione (GSH) Synthesis l_cysteine_d2->gsh_synthesis protein_synthesis Protein Synthesis l_cysteine_d2->protein_synthesis taurine_synthesis Taurine Synthesis l_cysteine_d2->taurine_synthesis pyruvate_formation Pyruvate Formation l_cysteine_d2->pyruvate_formation

Simplified metabolic pathway of this compound.

Discussion

The provided protocol offers a robust framework for assessing the tissue distribution of this compound. The quantitative data reveals that after intravenous administration, D4-cystine is rapidly distributed, with the highest concentrations observed in the plasma.[3] Following intragastric administration, the highest concentrations are found in the stomach and intestine, the primary sites of absorption, with subsequent distribution to other tissues.[3]

The metabolic fate of this compound begins with its uptake into cells, where it is reduced to two molecules of cysteine-d2. The L-enantiomer of cysteine-d2 can then be incorporated into various metabolic pathways, including the synthesis of glutathione (a major antioxidant), proteins, and taurine. It can also be catabolized to pyruvate, which enters central carbon metabolism. The deuterium label allows for the precise tracking of these metabolic transformations.

These application notes provide a comprehensive overview for researchers to design and execute tissue distribution studies of this compound. The combination of detailed protocols, quantitative data, and pathway visualizations serves as a valuable resource for professionals in the field of drug development and metabolic research.

References

Application Notes and Protocols for DL-Cystine-d4 in Metabolomics Sample Spiking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, accurate quantification of endogenous metabolites is paramount for understanding complex biological systems and for the development of new therapeutics. Cystine, the oxidized dimer of the amino acid cysteine, plays a critical role in cellular redox homeostasis and is a key component of proteins. Its accurate measurement is crucial in various research areas, including cancer biology, neuroscience, and drug metabolism. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry-based metabolomics, as they effectively compensate for variations in sample preparation and instrument response.[1][2][3] DL-Cystine-d4, a deuterated analog of cystine, is an ideal internal standard for the precise and accurate quantification of cystine in diverse biological matrices.[4] These application notes provide detailed protocols for the use of this compound in metabolomics sample spiking for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Key Applications

  • Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of cystine-based drugs or to study the in vivo kinetics of cystine itself.[5][6][7][8]

  • Disease Biomarker Discovery: For the accurate quantification of cystine levels in clinical samples to identify potential biomarkers for various diseases, including cystinosis and metabolic disorders.

  • Cellular Metabolism Research: To investigate the role of cystine in cellular pathways, such as glutathione synthesis and redox signaling.

  • Drug Development: To assess the effect of drug candidates on cystine metabolism and oxidative stress pathways.

Quantitative Data Summary

The use of this compound as an internal standard provides excellent analytical performance for the quantification of cystine in biological samples. Below are tables summarizing typical quantitative data from LC-MS/MS methods.

Table 1: LC-MS/MS Method Performance for Cystine Quantification in Mouse Plasma using this compound. [5][6][7]

ParameterValue
Linearity Range5 - 5000 ng/mL
Lower Limit of Quantification (LLOQ)5 ng/mL
Intra-day Precision (%RSD)≤ 15%
Inter-day Precision (%RSD)≤ 15%
Accuracy (%RE)Within ± 20%
RecoveryNot explicitly stated, but method was validated for accuracy

Table 2: LC-MS/MS Method Performance for Cystine Quantification in White Blood Cell (WBC) Lysates using d4-Cystine. [9]

ParameterValue
Linearity Range0.02 - 4.0 µM
R² of Calibration Curve> 0.999
Lower Limit of Quantification (LOQ)0.02 µM (40 fmol on-column)
Accuracy at LOQ105.3%
Precision at LOQ (%RSD)4.5%
Detection Accuracy (all levels)95.2 - 105.3%
Precision (all levels, %RSD)2.0 - 6.2%

Experimental Protocols

Preparation of Stock Solutions and Internal Standard Spiking Solution

Materials:

  • This compound

  • L-Cystine (for calibration standards)

  • 0.1 M Hydrochloric Acid (HCl)

  • Methanol

  • Ultrapure water

Procedure:

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of 0.1 M HCl. Sonicate briefly to ensure complete dissolution.

  • L-Cystine Stock Solution (1 mg/mL): Accurately weigh 1 mg of L-Cystine and dissolve it in 1 mL of 0.1 M HCl.

  • This compound Spiking Solution (e.g., 2 µM): Dilute the this compound stock solution with an appropriate solvent (e.g., methanol or water) to the desired final concentration for spiking into samples. The optimal concentration of the internal standard should be determined based on the expected endogenous levels of cystine in the samples. A common approach is to use a concentration in the mid-range of the calibration curve. For example, a 2 µM spiking solution was used for white blood cell lysate analysis.[9]

Sample Preparation from Biological Matrices

The following are generalized protocols. Specific optimization may be required for different sample types.

A. Plasma/Serum Sample Preparation [5][10]

  • Thaw frozen plasma or serum samples on ice.

  • Vortex the samples for 15 seconds and centrifuge at 13,000 x g for 10 minutes at 4°C.

  • To 50 µL of the supernatant, add a known amount of the this compound spiking solution.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile (or methanol).

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of the initial mobile phase).

B. White Blood Cell (WBC) Lysate Preparation [9]

  • Isolate WBCs from whole blood using standard methods.

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) and sonication.

  • Determine the protein concentration of the lysate using a BCA assay.

  • To a specific amount of protein (e.g., 100 µg), add the this compound spiking solution to a final concentration of 2 µM.[9]

  • Protein Precipitation: Add four volumes of ice-cold acetonitrile.

  • Vortex and centrifuge as described for plasma samples.

  • Process the supernatant for LC-MS/MS analysis as described above.

C. General Tissue Homogenate Preparation

  • Accurately weigh a piece of frozen tissue.

  • Add a suitable volume of ice-cold homogenization buffer (e.g., PBS).

  • Homogenize the tissue using a mechanical homogenizer on ice.

  • Centrifuge the homogenate to pellet cellular debris.

  • Use the supernatant for further processing.

  • Spike the supernatant with this compound and proceed with protein precipitation as described for plasma samples.

LC-MS/MS Analysis

The following are example LC-MS/MS conditions. Instrument parameters should be optimized for the specific system being used.

Table 3: Example LC-MS/MS Parameters for Cystine Quantification. [5][9]

ParameterCondition
Liquid Chromatography
LC SystemAgilent 1290 Infinity LC System or equivalent
ColumnZORBAX 300SB-C18 (2.1 mm × 100 mm, 3.5 µm) or similar
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientOptimized for separation of cystine from other matrix components. A typical gradient might start at 5% B, ramp to 95% B, hold, and then re-equilibrate.
Flow Rate0.2 - 0.4 mL/min
Column Temperature40°C
Injection Volume5 - 10 µL
Mass Spectrometry
MS SystemAB SCIEX QTRAP 5500 or Agilent 6530 Accurate-Mass Q-TOF or equivalent
Ionization ModePositive Electrospray Ionization (ESI+)
Multiple Reaction Monitoring (MRM) TransitionsL-Cystine: e.g., m/z 241.0 -> [product ion] this compound: e.g., m/z 245.1 -> [product ion]
High-Resolution MS (HRAM)Extracted Ion Chromatograms (EICs) for L-Cystine (m/z 241.0311) and this compound (m/z 245.0562) with a narrow mass extraction window (e.g., 10 ppm).[9]
Source Temperature500 - 600°C
IonSpray Voltage~5500 V
Collision Energy (CE)Optimized for the specific instrument and transition.
Declustering Potential (DP)Optimized for the specific instrument and transition.
Calibration Curve and Quantification
  • Prepare a series of calibration standards by spiking known concentrations of L-Cystine into a representative blank matrix (e.g., charcoal-stripped plasma or the same matrix as the samples).

  • Spike each calibration standard with the same amount of this compound as the unknown samples.

  • Process the calibration standards alongside the experimental samples.

  • Generate a calibration curve by plotting the peak area ratio of L-Cystine to this compound against the concentration of L-Cystine.

  • Determine the concentration of cystine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow A Biological Sample (Plasma, WBCs, Tissue) B Spike with this compound Internal Standard A->B Add known amount C Protein Precipitation (e.g., Acetonitrile) B->C D Centrifugation C->D E Supernatant Collection D->E F Evaporation & Reconstitution E->F G LC-MS/MS Analysis F->G H Data Processing & Quantification G->H Peak Area Ratio (Cystine / Cystine-d4) cystine_metabolism Met Methionine HCys Homocysteine Met->HCys Trans-sulfuration Pathway Cystathionine Cystathionine HCys->Cystathionine Ser Serine Ser->Cystathionine Cysteine Cysteine Cystathionine->Cysteine Cystine_intra Cystine (intracellular) Cysteine->Cystine_intra Oxidation GSH Glutathione (GSH) Cysteine->GSH Synthesis Taurine Taurine Cysteine->Taurine Pyruvate Pyruvate Cysteine->Pyruvate Catabolism Cystine Cystine (extracellular) System_xc System xc- (Antiporter) Cystine->System_xc Cystine_intra->Cysteine Reduction Glutamate_in Glutamate (intracellular) Glutamate_in->System_xc Glutamate_out Glutamate (extracellular) System_xc->Cystine_intra Uptake System_xc->Glutamate_out Efflux

References

Application Notes and Protocols for DL-Cystine-d4 in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Cystine-d4 is a deuterated stable isotope of cystine, widely employed as an internal standard for the precise quantification of endogenous cystine in various biological matrices. Its use in isotope dilution mass spectrometry (MS) allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and reproducible measurements. This document provides detailed application notes and protocols for the use of this compound in research and drug development, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Cystine, the oxidized dimer of cysteine, plays a critical role in cellular redox homeostasis, protein structure, and metabolism.[1][2][3] Extracellular cystine is imported into cells and subsequently reduced to cysteine, which is a rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[4][5] Dysregulation of cystine metabolism has been implicated in various diseases, including neurodegenerative disorders and cancer.[2][3] Accurate quantification of cystine levels is therefore crucial for understanding these pathological processes and for the development of novel therapeutic strategies.

Application 1: Quantification of Cystine in White Blood Cells (WBCs) using LC-MS/MS

This protocol is adapted from a validated high-resolution accurate mass (HRAM) LC/MS method for the quantification of cystine in WBCs.[6]

Experimental Protocol

1. Materials and Reagents

  • This compound (Internal Standard, IS)

  • Cystine (for calibration standards)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • WBC lysate (as a blank matrix for calibration standards)

  • Microcentrifuge tubes

  • LC-MS/MS system (e.g., Agilent 6530 Accurate-Mass Q-TOF LC/MS System or equivalent)[6]

2. Preparation of Stock and Working Solutions

  • This compound Internal Standard (IS) Stock Solution (e.g., 1 mM): Prepare a 1 mM stock solution of this compound in 0.1 M HCl.

  • IS Working Solution (2 µM): Dilute the stock solution with an appropriate solvent (e.g., 0.1 M HCl or water) to a final concentration of 2 µM.[6]

  • Cystine Stock Solution (e.g., 1 mM): Prepare a 1 mM stock solution of cystine in 0.1 M HCl.

  • Calibration Standards: Prepare a series of calibration standards by spiking the cystine stock solution into WBC lysate to achieve a concentration range of 0.02–4.0 µM.[6]

3. Sample Preparation

  • To 100 µL of WBC lysate (sample, calibration standard, or blank), add a specified volume of the 2 µM this compound IS working solution.[6]

  • Precipitate proteins by adding 200 µL of ice-cold acetonitrile.

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A suitable column for polar analyte separation, such as a HILIC column.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Optimize the gradient to achieve good separation of cystine from other matrix components.

    • Flow Rate: Optimize for the specific column used.

    • Injection Volume: 2 µL[6]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MS/MS Mode: Selected Reaction Monitoring (SRM) or high-resolution extracted ion chromatograms (EICs).

    • Monitored Transitions:

      • Cystine: m/z 241.0311 -> fragment ions[6]

      • This compound: m/z 245.0562 -> fragment ions[6]

    • Optimize collision energy and other MS parameters for maximum signal intensity.

5. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area ratio of cystine to this compound against the concentration of the calibration standards.

  • Determine the concentration of cystine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of cystine in WBCs using a HRAM LC/MS method with this compound as an internal standard.[6]

ParameterValue
Internal Standard Concentration 2 µM
Calibration Range 0.02 - 4.0 µM
**Linearity (R²) **> 0.999
Limit of Quantification (LOQ) 0.02 µM
Accuracy at LOQ 105.3%
Precision (%RSD at LOQ) 4.5%

Application 2: Pharmacokinetic Studies of Cystine in Mice

This protocol is based on a study that quantified D4-cystine in mice to assess its pharmacokinetics and bioavailability.[7][8]

Experimental Protocol

1. Preparation of Dosing and Standard Solutions

  • Dosing Solutions:

    • Intravenous (IV): Dissolve D4-cystine in a suitable vehicle (e.g., saline with a solubilizing agent like meglumine) to prepare solutions at concentrations of 2.5, 5, and 10 mg/mL.[8]

    • Oral (PO): Suspend D4-cystine in 0.5% carboxymethyl cellulose sodium (CMC-Na) to a concentration of 5 mg/mL.[8]

  • Stock and Working Solutions for Analysis:

    • D4-Cystine Stock Solution (10 mg/mL): Dissolve 10 mg of D4-cystine in 1 mL of 0.1 M HCl.[8]

    • Working Solutions: Dilute the stock solution with 0.1 M HCl to prepare a series of working solutions for calibration curves and quality control (QC) samples, with concentrations ranging from ng/mL to µg/mL depending on the expected concentrations in the biological samples.[8]

    • Internal Standard (IS) Stock Solution (e.g., 15N2-cystine): Prepare a stock solution of a different stable isotope-labeled cystine (e.g., 15N2-cystine) in 0.1 M HCl.[8]

2. Animal Dosing and Sample Collection

  • Administer the D4-cystine solutions to mice via the desired route (IV or PO) at doses of 25, 50, and 100 mg/kg.[7][9]

  • Collect blood samples at various time points post-dosing into tubes containing an anticoagulant.

  • Centrifuge the blood to separate the plasma.

  • Harvest tissues of interest (e.g., liver, brain, kidney) at the end of the study.

  • Store all samples at -80°C until analysis.

3. Sample Preparation for LC-MS/MS Analysis

  • Thaw plasma or tissue homogenates.

  • Spike with the internal standard solution.

  • Precipitate proteins with a suitable organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the proteins.

  • Analyze the supernatant by LC-MS/MS.

4. LC-MS/MS Analysis

  • LC Conditions: Utilize a reversed-phase or HILIC column with a gradient elution suitable for separating cystine.

  • MS Conditions:

    • Ionization Mode: ESI+

    • MS/MS Mode: MRM

    • Monitored Transitions: Optimize the precursor and product ion transitions for D4-cystine and the chosen internal standard.

Pharmacokinetic Data Summary

The following table presents a summary of the pharmacokinetic parameters of D4-cystine in mice following intravenous and oral administration.[7][9]

Dose (mg/kg)RouteAbsolute Bioavailability (%)
25PO18.6
50PO15.1
100PO25.6

PO: Oral administration

Visualizations

Cystine Import and Reduction Pathway

Cystine_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Extracellular Cystine Extracellular Cystine xCT Transporter xCT Transporter Extracellular Cystine->xCT Transporter Import Intracellular Cystine Intracellular Cystine xCT Transporter->Intracellular Cystine Cysteine Cysteine Intracellular Cystine->Cysteine Reduction (NADPH -> NADP+) Glutathione (GSH) Glutathione (GSH) Cysteine->Glutathione (GSH) Synthesis Protein Synthesis Protein Synthesis Cysteine->Protein Synthesis Targeted_Metabolomics_Workflow Biological Sample Biological Sample Spike with this compound (IS) Spike with this compound (IS) Biological Sample->Spike with this compound (IS) Sample Preparation Sample Preparation Spike with this compound (IS)->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

References

Application Notes and Protocols for DL-Cystine-d4 Solution Preparation and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Cystine-d4 is a stable isotope-labeled form of the amino acid cystine, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an invaluable tool in various research applications, particularly as an internal standard for the quantification of endogenous cystine in biological samples using mass spectrometry (GC-MS or LC-MS).[1][2] Its use allows for precise and accurate measurement by correcting for sample loss during preparation and variations in instrument response. This document provides detailed protocols for the preparation, handling, and storage of this compound solutions to ensure their stability and isotopic integrity for reliable experimental results.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Formal Name Cystine-3,3,3′,3′-d4[2]
CAS Number 108641-83-4[1][2][3]
Molecular Formula C₆H₈D₄N₂O₄S₂[2][3]
Molecular Weight 244.3 g/mol [1][2]
Purity ≥99% deuterated forms (d₁-d₄)[2]
Appearance Solid, white to off-white powder[4]
Solubility Slightly soluble in water, soluble in 1N HCl[1][2]
Storage Temperature Powder: -20°C for up to 3 years, 4°C for up to 2 years[4]
Solution Storage -80°C for up to 6 months; -20°C for up to 1 month[1][4][5]

Solution Preparation Protocols

The poor solubility of this compound in water necessitates the use of acidic solutions for its dissolution. The following protocols provide step-by-step instructions for preparing stock and working solutions.

Protocol 1: Preparation of a 1 mg/mL Stock Solution in 0.1 M HCl

This protocol is suitable for preparing a stock solution for use in pharmacokinetic studies or as a general-purpose internal standard.

Materials:

  • This compound powder

  • 0.1 M Hydrochloric Acid (HCl)

  • Analytical balance

  • Volumetric flask

  • Pipettes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Accurately weigh 10 mg of this compound powder using an analytical balance.

  • Transfer the powder to a 10 mL volumetric flask.

  • Add approximately 8 mL of 0.1 M HCl to the flask.

  • Vortex the mixture for 1-2 minutes to aid dissolution.

  • If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[1]

  • Once fully dissolved, bring the final volume to 10 mL with 0.1 M HCl.

  • Cap the flask and invert several times to ensure a homogenous solution.

  • This stock solution is stable at 4°C for up to three weeks.[6] For longer-term storage, aliquot into smaller volumes and store at -20°C or -80°C.[1][5]

Protocol 2: Preparation of Working Solutions

Working solutions are typically prepared by diluting the stock solution with an appropriate solvent, often the same solvent used for sample preparation.

Materials:

  • This compound stock solution (1 mg/mL)

  • Dilution solvent (e.g., 0.1 M HCl, methanol, or mobile phase)

  • Pipettes

  • Microcentrifuge tubes or vials

Procedure:

  • Calculate the required volume of the stock solution to achieve the desired concentration for your working standard. For example, to prepare 1 mL of a 10 µg/mL working solution, you would need 10 µL of the 1 mg/mL stock solution.

  • Pipette the calculated volume of the stock solution into a clean microcentrifuge tube or vial.

  • Add the appropriate volume of the dilution solvent to reach the final desired volume (e.g., 990 µL for a 1 mL final volume).

  • Vortex the working solution to ensure thorough mixing.

  • Prepare fresh working solutions daily for optimal results.

Handling and Storage of Deuterated Compounds

The stability and isotopic purity of deuterated compounds like this compound can be compromised by improper handling and storage.[7] The primary concern is the potential for hydrogen-deuterium (H-D) exchange with atmospheric moisture.[8]

Key Handling Recommendations:

  • Inert Atmosphere: Whenever possible, handle the solid compound and prepare solutions under a dry, inert atmosphere such as nitrogen or argon to minimize exposure to moisture.[8]

  • Dry Glassware: Use glassware that has been thoroughly dried in an oven (e.g., at >100°C for several hours) and cooled in a desiccator before use.[8]

  • Aprotic Solvents: When the experimental design allows, use aprotic solvents to prevent H-D exchange.[8]

  • Minimize Exposure: Avoid prolonged exposure of the compound and its solutions to the open air.[8] Tightly seal all containers when not in use.[7]

  • Temperature Equilibration: Before opening, allow containers of the solid compound stored at low temperatures to warm to room temperature to prevent condensation from forming inside.[7]

Storage Recommendations:

  • Solid Form: Store the solid this compound powder in a tightly sealed container at -20°C for long-term stability.[1] For shorter periods, storage at 4°C is also acceptable.[4] Protect from light by using amber vials or other light-blocking containers.[7]

  • Stock Solutions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the product.[1] Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[1][4][5]

Safety Precautions

This compound may cause serious eye irritation.[3] It is essential to follow standard laboratory safety procedures when handling this compound.

Personal Protective Equipment (PPE):

  • Wear protective gloves.[3]

  • Wear safety goggles or a face shield.[3]

  • Wear a lab coat or other protective clothing.[3]

Handling Procedures:

  • Avoid inhalation, and contact with eyes and skin.[3]

  • Wash hands thoroughly after handling.[3]

  • Ensure adequate ventilation in the work area.[3]

First Aid Measures:

  • In case of eye contact: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]

  • In case of skin contact: Rinse the skin thoroughly with water.[3]

  • If inhaled: Move to fresh air.[3]

Experimental Workflow and Signaling Pathways

The primary application of this compound is as an internal standard in quantitative mass spectrometry. The following diagrams illustrate a typical experimental workflow and the metabolic context of cystine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with this compound Internal Standard Sample->Spike Extraction Protein Precipitation & Analyte Extraction Spike->Extraction LC Liquid Chromatography Separation Extraction->LC MS Tandem Mass Spectrometry Detection LC->MS Ratio Calculate Peak Area Ratio (Cystine / this compound) MS->Ratio Quant Quantification of Endogenous Cystine Ratio->Quant

Caption: A typical experimental workflow for the quantification of endogenous cystine using this compound as an internal standard.

cystine_metabolism Cystine Cystine Cysteine Cysteine Cystine->Cysteine Reduction Cysteine->Cystine Oxidation GSH Glutathione (GSH) Cysteine->GSH Rate-limiting step Protein Protein Synthesis Cysteine->Protein Taurine Taurine Cysteine->Taurine

Caption: Simplified metabolic pathway showing the interconversion of cystine and cysteine and their roles in glutathione and protein synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DL-Cystine-d4 for Internal Standard Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DL-Cystine-d4 as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound as an internal standard?

A1: The optimal concentration of this compound can vary significantly depending on the biological matrix, the expected concentration range of the endogenous analyte (cystine), and the sensitivity of the mass spectrometer. A common approach is to use a concentration that is in the mid-range of the calibration curve for the analyte.[1] For instance, in the analysis of cystine in white blood cell lysates, a concentration of 2 µM has been successfully used.[2] In a pharmacokinetic study in mice, working solutions for quality control were prepared at concentrations ranging from 100 ng/mL to 40 µg/mL in plasma and various tissue homogenates.[3] It is crucial to experimentally determine the optimal concentration for your specific assay.

Q2: My this compound signal is low and inconsistent. What are the potential causes?

A2: Low and inconsistent signals for your internal standard are often indicative of ion suppression.[4][5] This phenomenon occurs when co-eluting matrix components interfere with the ionization of the internal standard in the mass spectrometer's ion source.[6] Other potential causes include suboptimal sample preparation leading to poor recovery, instability of the deuterated label, or incorrect concentration.

Q3: How can I determine if ion suppression is affecting my this compound signal?

A3: A post-column infusion experiment is a standard and effective method to identify regions in your chromatogram where ion suppression is occurring.[7][8][9] This technique involves infusing a constant flow of a this compound solution into the LC eluent stream after the analytical column and before the mass spectrometer. A drop in the baseline signal of the internal standard when a blank matrix sample is injected indicates the presence of interfering compounds that cause ion suppression.

Q4: Can the this compound internal standard itself cause ion suppression?

A4: Yes, if the concentration of the internal standard is too high, it can compete with the analyte for ionization, leading to suppression of the analyte signal.[4] This is particularly relevant as the analyte and the isotopically labeled internal standard co-elute. Therefore, optimizing the concentration is a critical step to ensure accurate quantification.

Q5: I'm observing a slight shift in the retention time of this compound compared to endogenous cystine. Is this normal?

A5: Yes, a slight difference in retention time between a deuterated internal standard and its unlabeled counterpart can occur. This is known as the "deuterium isotope effect" and can be caused by differences in the physicochemical properties of the labeled molecule.[10] While often minimal, it is important to verify that this shift does not lead to differential ion suppression effects for the analyte and the internal standard. If the shift is significant, chromatographic conditions may need to be adjusted to ensure co-elution.

Troubleshooting Guides

Issue: Poor Sensitivity and Inconsistent Peak Area for this compound

This is a common problem that can significantly impact the accuracy and precision of your quantitative assay. The following guide provides a systematic approach to troubleshooting this issue.

Step 1: Assess for Ion Suppression using Post-Column Infusion.

This experiment will help you visualize the regions of your chromatogram where matrix components are causing ion suppression.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To identify retention time regions where matrix components cause ion suppression, affecting the this compound signal.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee union

  • This compound standard solution (in a solvent compatible with the mobile phase)

  • Blank, extracted matrix samples (prepared using your standard protocol)

  • Neat solution (mobile phase)

Procedure:

  • System Setup:

    • Set up your LC-MS/MS system with the analytical column and mobile phase conditions used for your assay.

    • Connect the outlet of the LC column to one port of the tee union.

    • Connect the syringe pump, containing the this compound solution, to the second port of the tee union.

    • Connect the third port of the tee union to the mass spectrometer's ion source.

  • Infusion and Equilibration:

    • Begin infusing the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min).

    • Allow the system to equilibrate until a stable baseline signal for the this compound mass transition is observed.

  • Injection and Data Acquisition:

    • Inject a neat solution to establish the unsuppressed signal level.

    • Inject a blank, extracted matrix sample.

    • Monitor the signal intensity of the this compound precursor/product ion pair throughout the chromatographic run.

Data Analysis:

  • A stable baseline signal should be observed during the injection of the neat solution.

  • Any significant and reproducible drop in the baseline signal during the run with the matrix sample indicates a region of ion suppression.

Protocol 2: Optimizing this compound Concentration

Objective: To determine the optimal concentration of this compound that provides a stable and reliable signal without causing ion suppression of the analyte.

Materials:

  • Calibrated stock solution of this compound

  • Blank matrix

  • Analyte (Cystine) standard solutions at various concentrations (covering the expected analytical range)

Procedure:

  • Prepare a Series of Internal Standard Working Solutions:

    • Prepare several working solutions of this compound at different concentrations (e.g., low, medium, and high) that bracket the expected mid-range of your analyte's calibration curve.

  • Spike Samples:

    • Prepare sets of calibration standards for the analyte in the blank matrix.

    • Spike each set of calibration standards with one of the this compound working solutions.

  • LC-MS/MS Analysis:

    • Analyze all prepared samples using your established LC-MS/MS method.

  • Data Analysis:

    • For each this compound concentration, plot the analyte/internal standard peak area ratio against the analyte concentration to generate a calibration curve.

    • Evaluate the linearity (R²) and the slope of each calibration curve.

    • Assess the precision and accuracy of the quality control samples at each internal standard concentration.

Selection Criteria:

  • Choose the this compound concentration that results in a calibration curve with the best linearity over the desired concentration range.

  • The selected concentration should provide a robust and reproducible signal for the internal standard across all samples, without showing signs of detector saturation or causing suppression of the analyte signal at the lower limit of quantification (LLOQ).

Quantitative Data Summary

The following tables summarize concentrations of this compound used in published research, providing a reference for starting your optimization experiments.

Table 1: this compound Concentrations in Published LC-MS/MS Methods

ApplicationMatrixInternal Standard ConcentrationReference
Cystine QuantificationWhite Blood Cell Lysate2 µM[2]
Pharmacokinetic StudyMouse Plasma (QC)100 ng/mL, 2 µg/mL, 40 µg/mL[3]
Pharmacokinetic StudyMouse Tissue Homogenate (QC)20 ng/mL - 15 µg/mL[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep Spike Blank Matrix with Analyte and this compound extract Perform Sample Extraction prep->extract inject Inject Sample extract->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Analyte Concentration curve->quantify

Caption: Workflow for Quantitative Analysis using this compound.

troubleshooting_logic start Inconsistent this compound Signal check_suppression Perform Post-Column Infusion Experiment start->check_suppression suppression_found Ion Suppression Detected? check_suppression->suppression_found optimize_sample_prep Optimize Sample Preparation (e.g., SPE, LLE) suppression_found->optimize_sample_prep Yes check_concentration Evaluate IS Concentration suppression_found->check_concentration No optimize_chromatography Optimize Chromatography to Separate from Interferences optimize_sample_prep->optimize_chromatography optimize_chromatography->check_concentration concentration_issue Concentration Too High/Low? check_concentration->concentration_issue adjust_concentration Adjust IS Concentration and Re-evaluate concentration_issue->adjust_concentration Yes stable_signal Stable Signal Achieved concentration_issue->stable_signal No adjust_concentration->check_suppression

Caption: Troubleshooting Logic for Inconsistent Internal Standard Signal.

References

Technical Support Center: Troubleshooting Isotopic Interference with DL-Cystine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to isotopic interference when using DL-Cystine-d4 as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of DL-Cystine, where four hydrogen atoms on the beta-carbons (3 and 3' positions) have been replaced with deuterium atoms.[1][2] It is intended for use as an internal standard for the quantification of cystine by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][3] Stable isotope-labeled internal standards like this compound are considered the gold standard in quantitative analysis because they are chemically almost identical to the analyte, exhibiting similar behavior during sample preparation, chromatography, and ionization.[4] This allows them to effectively compensate for variability in sample extraction, matrix effects, and instrument response.[4][5]

Q2: What is isotopic interference and how can it affect my results?

Isotopic interference, or "cross-talk," occurs when the isotopic signature of the unlabeled analyte (cystine) overlaps with the mass signal of the deuterated internal standard (this compound), or vice versa.[6] This can lead to inaccurate quantification, typically an overestimation of the analyte concentration, especially at low concentrations of the analyte.[4] The primary causes of isotopic interference include:

  • Contribution of unlabeled analyte from the internal standard: The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity.[4]

  • Natural isotopic abundance of the analyte: Due to the natural abundance of heavy isotopes like Carbon-13, a small percentage of unlabeled analyte molecules will have a mass that is one or more mass units higher than the monoisotopic mass, potentially overlapping with the internal standard's mass.[6]

  • In-source fragmentation: The deuterated internal standard can sometimes lose a deuterium atom in the mass spectrometer's ion source, contributing to the analyte's signal.[4]

  • Isotopic exchange (back-exchange): Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, particularly in highly acidic or basic conditions.[7]

Q3: What are the ideal purity requirements for this compound?

For reliable and accurate quantification, a deuterated internal standard should have high chemical and isotopic purity. Generally accepted requirements are:

  • Chemical Purity: >99%[4]

  • Isotopic Enrichment: ≥98%[4]

High purity ensures that the internal standard behaves predictably and does not introduce significant interferences.[4] Commercially available this compound typically has a purity of ≥98% or ≥99% for deuterated forms (d1-d4).[1][2][8][9]

Troubleshooting Guides

Problem 1: Inaccurate quantification, particularly at low analyte concentrations.

This is a common symptom of isotopic interference where the signal from the internal standard is artificially inflated by contributions from the analyte.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Experimental Protocol
Contribution of unlabeled analyte from this compound 1. Assess Purity: Inject a high-concentration solution of the this compound internal standard alone to check for any signal at the analyte's mass transition.[4] 2. Consult Certificate of Analysis (CoA): Review the CoA for the stated isotopic and chemical purity of the standard.[4] 3. Contact Supplier: If significant unlabeled analyte is detected, contact the supplier for a higher purity batch.[4]Protocol: Assess Unlabeled Analyte Contribution 1. Prepare a high-concentration solution of this compound in a suitable solvent. 2. Analyze this solution using your LC-MS/MS method, monitoring the transition for the unlabeled cystine. 3. The observed response can be used to correct your calibration curve or be subtracted from your sample measurements.[7]
Isotopic cross-talk from the analyte 1. Optimize MRM Transitions: Select precursor and product ions that minimize overlap. For cystine, fragmentation can be complex. The commonly used m/z 74 fragment is composed of two isobaric fragments, which can complicate analysis.[10][11] Consider using other major fragment ions like m/z 152, 122, or 120, especially at lower collision energies.[10][12] 2. Increase Mass Difference: If possible, use an internal standard with a larger mass difference from the analyte.[6] 3. Monitor a Less Abundant Isotope: A novel method to mitigate this effect is to monitor a less abundant isotope of the internal standard as the precursor ion, which has minimal isotopic contribution from the analyte.[13]Protocol: MRM Transition Optimization 1. Infuse a standard solution of unlabeled cystine into the mass spectrometer and acquire a full scan MS/MS spectrum to identify all major fragment ions. 2. Repeat the process for this compound. 3. Select precursor-product ion pairs for both the analyte and internal standard that are specific and show minimal overlap.
In-source Fragmentation 1. Optimize MS Conditions: Adjust ion source parameters such as collision energy and cone voltage to minimize in-source fragmentation of this compound.[4]Protocol: Ion Source Optimization 1. Infuse a solution of this compound into the mass spectrometer. 2. Systematically vary source parameters (e.g., collision energy, source temperature) while monitoring the signal of the analyte's precursor ion to find conditions that minimize the loss of deuterium.
Problem 2: Drifting internal standard signal over an analytical run.

This can indicate instability of the deuterated internal standard under the experimental conditions.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Experimental Protocol
Isotopic Exchange (Back-Exchange) 1. Evaluate Solvent Stability: Incubate the this compound internal standard in the sample diluent and mobile phase for a period equivalent to the run time and re-inject to see if the signal of the unlabeled analyte increases.[4] 2. Avoid Harsh pH: Avoid highly acidic or basic conditions during sample preparation and storage, as this can promote deuterium exchange.[7] 3. Control Temperature: Store this compound solutions and samples at low temperatures (e.g., 4°C or -20°C) and minimize their time at room temperature, as elevated temperatures can accelerate exchange.[7]Protocol: Assessing Deuterium Exchange 1. Prepare two solutions: A) Analyte and this compound in the initial mobile phase, and B) this compound only in the initial mobile phase. 2. Analyze both solutions at the beginning of your analytical run. 3. Incubate both solutions at the autosampler temperature for the duration of a typical run. 4. Re-inject both solutions and compare the peak areas of the analyte and internal standard. An increase in the analyte signal in solution B indicates deuterium exchange.[4]

Quantitative Data Summary

The following table summarizes key quantitative information for DL-Cystine and its deuterated internal standard.

ParameterDL-Cystine (Unlabeled)This compoundReference
Molecular Formula C₆H₁₂N₂O₄S₂C₆H₈D₄N₂O₄S₂[1]
Monoisotopic Mass 240.02244.05-
Formula Weight 240.30244.3[1]
Common Precursor Ion (M+H)⁺ m/z 241m/z 245[10]
Major Fragment Ions (m/z) 152, 122, 120, 74Varies with fragmentation of d4-labeled molecule[10][11][12]
Typical Isotopic Purity N/A≥98% or ≥99%[1][2][8][9]

Visual Troubleshooting Workflows

A logical workflow for identifying and resolving isotopic interference issues is presented below.

TroubleshootingWorkflow start Start: Inaccurate Quantification or Drifting IS Signal check_purity Assess IS Purity: Inject IS solution alone start->check_purity check_crosstalk Evaluate Analyte Cross-Talk: Analyze high concentration analyte start->check_crosstalk check_stability Test IS Stability: Incubate in sample matrix/mobile phase start->check_stability unlabeled_present Unlabeled analyte present in IS? check_purity->unlabeled_present crosstalk_observed Cross-talk from analyte observed? check_crosstalk->crosstalk_observed instability_found IS signal drift observed? check_stability->instability_found unlabeled_present->check_crosstalk No correct_data Correct data for IS impurity or contact supplier for higher purity batch unlabeled_present->correct_data Yes crosstalk_observed->check_stability No optimize_mrm Optimize MRM transitions to select more specific fragments crosstalk_observed->optimize_mrm Yes adjust_conditions Adjust pH and temperature of sample prep and storage instability_found->adjust_conditions Yes end End: Accurate Quantification instability_found->end No correct_data->end optimize_ms Optimize MS source conditions to minimize in-source fragmentation optimize_mrm->optimize_ms optimize_ms->end adjust_conditions->end

Caption: Workflow for troubleshooting isotopic interference.

The following diagram illustrates the potential sources of isotopic interference in an LC-MS/MS experiment using this compound.

InterferenceSources cluster_analyte Analyte (Cystine) cluster_is Internal Standard (this compound) analyte Cystine (m/z 241) unlabeled_impurity Unlabeled Impurity (m/z 241) isotope_peak Natural Isotope Peak (e.g., M+4) ms_signal Mass Spectrometer Signal isotope_peak->ms_signal Interference (Cross-talk) is This compound (m/z 245) is->ms_signal Desired Signal unlabeled_impurity->ms_signal Interference fragmented_is In-source Fragment (Loss of D) fragmented_is->ms_signal Interference exchanged_is Back-exchanged IS (Loss of D, Gain of H) exchanged_is->ms_signal Interference

Caption: Sources of isotopic interference with this compound.

References

Technical Support Center: Minimizing Matrix Effects with DL-Cystine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DL-Cystine-d4 as an internal standard to mitigate matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect in LC-MS/MS analysis?

A: The matrix effect is the alteration of ionization efficiency for a target analyte, such as Cystine, due to co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue homogenates).[1][2][3][4] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative results.[1][3][4] Key sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.

Q2: How does a deuterated internal standard like this compound theoretically correct for matrix effects?

A: A deuterated internal standard (d-IS) is a stable isotope-labeled (SIL) version of the analyte where one or more hydrogen atoms are replaced by deuterium.[3][4] The core principle is that the d-IS, like this compound, has nearly identical physicochemical properties to the native analyte (Cystine).[3][5] Consequently, during sample preparation, chromatography, and ionization, it should be affected by the matrix in the same way and to the same extent as the analyte.[3][6] By measuring the response ratio of the analyte to the d-IS, any signal fluctuation caused by the matrix effect is normalized, leading to accurate and precise quantification.[3]

Q3: What are the primary advantages of using this compound over other types of internal standards for Cystine analysis?

A: The main advantage of using a deuterated internal standard like this compound is its close structural and chemical similarity to the analyte, Cystine. This similarity ideally ensures identical extraction recovery and chromatographic retention time.[3][6] When the d-IS co-elutes perfectly with the analyte, both compounds experience the same degree of matrix effect at the same moment, providing the most effective compensation.[3][7][8]

Q4: What are the key criteria for selecting a suitable deuterated internal standard?

A: An ideal deuterated internal standard should:

  • Be chemically and structurally almost identical to the analyte.[3][4]

  • Exhibit the same chromatographic behavior, ensuring co-elution.[6]

  • Have a sufficient mass difference (typically ≥ 3 amu) from the analyte to be distinguished by the mass spectrometer and to avoid isotopic crosstalk.[4][7]

  • Be highly pure, with minimal contamination from the unlabeled analyte.

Troubleshooting Guide

Q5: My results for Cystine are inconsistent even when using this compound. What are the likely causes?

A: Inconsistent or inaccurate results despite using a deuterated internal standard often indicate that the d-IS is not fully compensating for matrix effects. Common causes include:

  • Lack of Co-elution: Even a slight difference in retention time between Cystine and this compound can cause them to experience different degrees of ion suppression or enhancement, particularly if they elute on the shoulder of a large, interfering matrix peak.[6][7][9] The deuterium isotope effect can sometimes cause the deuterated standard to elute slightly earlier than the analyte in reversed-phase chromatography.[10]

  • Differential Matrix Effects: In some cases, the analyte and the d-IS may respond differently to matrix components even if they co-elute perfectly.[9][10]

  • Sub-optimal LC-MS Conditions: A poor chromatographic method with broad peaks increases the likelihood of overlap with matrix interferences, exacerbating the impact of any slight retention time shifts.[4]

  • Contamination or Crosstalk: The internal standard may be contaminated with the unlabeled analyte, or there may be isotopic crosstalk if the mass difference is insufficient.

Q6: How can I confirm if my analyte (Cystine) and internal standard (this compound) are co-eluting perfectly?

A: To verify co-elution, overlay the extracted ion chromatograms (EICs) for Cystine and this compound from the same injection. Visually inspect the peak apexes; they should align perfectly. For a more quantitative assessment, calculate the retention time for each peak across multiple injections. The retention times should be identical within the accepted variability of your system, and the ratio of the retention times should be consistently 1.0.

Q7: What should I do if there is a slight retention time shift between Cystine and this compound?

A: If a retention time shift is observed, consider the following actions:

  • Optimize Chromatography: Adjust the mobile phase composition, gradient slope, or column temperature to improve peak shape and potentially merge the two peaks. A slower gradient can sometimes improve resolution from interfering matrix components.[4]

  • Change the Analytical Column: A column with different selectivity might eliminate the separation between the analyte and the d-IS.[7][8]

  • Evaluate the Impact: Use the post-column infusion experiment (described below) to determine if the retention time window for your analytes falls within a region of significant ion suppression. If the matrix effect is minimal in that region, the slight shift may be acceptable.

Q8: My IS-Normalized Matrix Factor is not close to 1.0. What does this mean and how can I fix it?

A: An IS-Normalized Matrix Factor significantly different from 1.0 suggests that the this compound is not adequately tracking and compensating for the matrix effects experienced by the Cystine analyte.[3] This points to differential matrix effects. To address this, you should first confirm co-elution as described above. If co-elution is perfect, the issue may lie with the sample preparation. Improving the sample cleanup procedure (e.g., by using a more selective solid-phase extraction [SPE] method) can remove the specific matrix components that are affecting the analyte and internal standard differently.[1][11]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol allows for the quantitative evaluation of matrix effects and confirms that the this compound is performing as expected.[3][12][13]

Methodology:

  • Prepare Three Sets of Samples (typically at low and high QC concentrations):

    • Set A (Neat Solution): Spike Cystine and this compound into the final reconstitution solvent (e.g., mobile phase). This represents the baseline response without any matrix.

    • Set B (Post-Spike Matrix): Process blank matrix from at least six different sources through the entire sample preparation procedure. Spike Cystine and this compound into the final, extracted matrix just before analysis. This measures the effect of the matrix on the analyte signal.

    • Set C (Pre-Spike Matrix): Spike Cystine and this compound into the blank matrix before starting the sample preparation procedure. This measures the combined effect of matrix and extraction recovery.

  • Analyze and Calculate: Analyze all three sets by LC-MS/MS. Use the mean peak areas to calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) using the formulas in Table 1.

Data Interpretation:

  • An MF of 100% indicates no matrix effect. <100% indicates ion suppression, and >100% indicates ion enhancement.[14]

  • The IS-Normalized MF should be close to 1.0 (typically 0.85-1.15) if this compound is effectively compensating for the matrix effect.[3]

Protocol 2: Qualitative Assessment of Ion Suppression/Enhancement Zones (Post-Column Infusion Method)

This experiment helps identify at what retention times matrix effects are most pronounced.[4][14]

Methodology:

  • Set up Infusion: Use a T-connector to introduce a constant flow of a standard solution containing Cystine and this compound into the mobile phase stream between the analytical column and the mass spectrometer's ion source. The standard solution should be infused at a low, steady flow rate (e.g., 10 µL/min) using a syringe pump.

  • Infusion and Injection: Begin infusing the standard solution to obtain a stable, continuous baseline signal for both the analyte and the internal standard.

  • Inject Blank Matrix: While the infusion continues, inject a blank, extracted matrix sample onto the LC column.

  • Data Analysis: Monitor the signal of the infused analyte and internal standard throughout the chromatographic run. Any deviation (dip or spike) from the stable baseline indicates a region of ion suppression or enhancement, respectively. Compare the retention time of your Cystine peak from a normal run to this matrix effect profile to see if it elutes in a problematic zone.

Data Interpretation & Tables

Table 1: Formulas for Matrix Effect Assessment

ParameterFormulaIdeal ValueDescription
Matrix Factor (MF) (Mean Peak Area of Set B) / (Mean Peak Area of Set A)1.0 (or 100%)Measures the extent of ion suppression or enhancement caused by the matrix.[3]
Recovery (RE) (Mean Peak Area of Set C) / (Mean Peak Area of Set B)Close to 100%Measures the efficiency of the extraction process.
Process Efficiency (PE) (Mean Peak Area of Set C) / (Mean Peak Area of Set A)Close to 100%Measures the efficiency of the entire method, combining matrix and recovery effects.[3]
IS-Normalized MF (MF of Cystine) / (MF of this compound)1.0Indicates how well the internal standard corrects for the matrix effect on the analyte.[3]

Table 2: Example Data from a Post-Extraction Spike Experiment

Sample SetMean Cystine Peak AreaMean this compound Peak AreaCalculated MF (Cystine)Calculated MF (this compound)IS-Normalized MF
Set A (Neat) 2,500,0002,650,000---
Set B (Post-Spike) 1,375,0001,484,0000.55 (55%)0.56 (56%)0.98
InterpretationSignificant ion suppression (55%) is observed for Cystine.The IS also shows significant suppression (56%).The IS-Normalized MF is very close to 1.0, indicating the internal standard is effectively compensating for the suppression.

Table 3: Impact of this compound on Signal Reproducibility in Plasma Samples

InjectionCystine Peak Area (Analyte)This compound Peak Area (IS)Analyte / IS Ratio
11,450,2001,510,5000.960
21,298,5001,352,6000.960
31,601,8001,668,9000.959
41,388,1001,444,4000.961
%RSD 9.8% 9.9% 0.1%
InterpretationThe absolute peak areas for both the analyte and the IS show high variability (%RSD ~10%) due to matrix effects.The ratio of the analyte to the IS is highly consistent (%RSD 0.1%), demonstrating successful normalization and leading to reproducible results.

Visualizations

G cluster_prep 1. Sample Preparation cluster_analysis 2. Analysis & Calculation cluster_eval 3. Evaluation setA Set A: Spiked Neat Solution analysis LC-MS/MS Analysis setA->analysis setB Set B: Post-Extraction Spike setB->analysis setC Set C: Pre-Extraction Spike setC->analysis peak_areas Calculate Mean Peak Areas analysis->peak_areas calc Calculate MF, RE, PE & IS-Normalized MF peak_areas->calc eval Evaluate Results (IS-Normalized MF ≈ 1.0?) calc->eval G cluster_problem The Problem: Matrix Effect cluster_solution The Solution: Co-eluting Internal Standard injection Sample Injection (Analyte + Matrix Components) coelution Co-elution of Analyte & Matrix Components injection->coelution competition Competition in Ion Source coelution->competition suppression Inaccurate Signal (Ion Suppression or Enhancement) competition->suppression ratio Calculate Analyte / IS Ratio suppression->ratio is_injection This compound is added is_coelution This compound co-elutes and experiences the same effect is_injection->is_coelution is_coelution->ratio result Accurate Quantification ratio->result

References

Technical Support Center: Troubleshooting DL-Cystine-d4 Signal Suppression in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating signal suppression of DL-Cystine-d4 in Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in ESI-MS and why is it a concern for this compound analysis?

A1: Signal suppression is a phenomenon in ESI-MS where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of other co-eluting components in the sample matrix. This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your experimental results. This compound, often used as an internal standard, is susceptible to these matrix effects, potentially compromising the accuracy of the quantification of the target analyte.

Q2: What are the primary causes of signal suppression for this compound?

A2: The most common causes of signal suppression for this compound in biological matrices (e.g., plasma, urine) include:

  • Matrix Effects: Co-eluting endogenous components such as salts, phospholipids, and proteins can compete with this compound for ionization in the ESI source.

  • High Analyte Concentration: While less common for an internal standard, excessively high concentrations of other sample components can lead to competition for the limited charge on the ESI droplets.

  • Mobile Phase Composition: The presence of non-volatile buffers (e.g., phosphate buffers) or certain ion-pairing agents can interfere with the ionization process.

  • Ion Source Contamination: A dirty or contaminated ion source can lead to inconsistent ionization and signal suppression.

Q3: How can I determine if my this compound signal is being suppressed?

A3: A common and effective method to assess signal suppression is to perform a post-column infusion experiment. In this experiment, a solution of this compound is continuously infused into the mobile phase after the analytical column and before the MS source. A stable baseline signal is established, and then a blank matrix sample is injected. A dip in the baseline at the retention time of interfering components indicates the presence of signal suppression.

Q4: Is this compound as an internal standard sufficient to correct for signal suppression?

A4: While stable isotope-labeled internal standards like this compound are excellent for correcting for signal suppression, their effectiveness depends on the co-elution of the internal standard and the analyte. If the interfering matrix components specifically suppress the signal at the retention time of the analyte but not the internal standard (or vice versa), quantification can still be inaccurate. Therefore, it is crucial to minimize suppression as much as possible rather than relying solely on the internal standard for correction.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving this compound signal suppression issues.

Step 1: Assess the Matrix Effect

The first step is to confirm and quantify the extent of signal suppression.

Experimental Protocol: Quantitative Assessment of Matrix Effect using Post-Extraction Spike

Objective: To quantify the degree of ion suppression or enhancement.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): this compound standard prepared in the mobile phase or a clean solvent.

    • Set B (Post-Spiked Sample): A blank biological matrix (e.g., plasma) is subjected to the entire sample preparation process. The final, clean extract is then spiked with the this compound standard at the same concentration as Set A.

    • Set C (Pre-Spiked Sample): The blank biological matrix is spiked with the this compound standard before the sample preparation process begins.

  • Analyze all three sets using your LC-MS/MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100

      • A value < 100% indicates signal suppression.

      • A value > 100% indicates signal enhancement.

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100

Troubleshooting Workflow

TroubleshootingWorkflow start Start: this compound Signal Suppression Suspected assess_me Step 1: Assess Matrix Effect (Post-Extraction Spike) start->assess_me is_suppression Signal Suppression > 15%? assess_me->is_suppression optimize_sp Step 2: Optimize Sample Preparation is_suppression->optimize_sp Yes end_good End: Signal Suppression Mitigated is_suppression->end_good No ppt Protein Precipitation (PPT) optimize_sp->ppt lle Liquid-Liquid Extraction (LLE) optimize_sp->lle spe Solid-Phase Extraction (SPE) optimize_sp->spe reassess_me1 Re-assess Matrix Effect ppt->reassess_me1 lle->reassess_me1 spe->reassess_me1 is_suppression2 Suppression Resolved? reassess_me1->is_suppression2 optimize_chrom Step 3: Optimize Chromatography is_suppression2->optimize_chrom No is_suppression2->end_good Yes mobile_phase Modify Mobile Phase (e.g., additives, pH) optimize_chrom->mobile_phase gradient Adjust Gradient Profile optimize_chrom->gradient column Change Column Chemistry optimize_chrom->column reassess_me2 Re-assess Matrix Effect mobile_phase->reassess_me2 gradient->reassess_me2 column->reassess_me2 is_suppression3 Suppression Resolved? reassess_me2->is_suppression3 optimize_ms Step 4: Optimize MS Parameters is_suppression3->optimize_ms No is_suppression3->end_good Yes source_params Adjust Ion Source Parameters (e.g., gas flow, temperature) optimize_ms->source_params ionization_mode Consider Negative Ion Mode optimize_ms->ionization_mode end_consult Consult Instrument Specialist source_params->end_consult ionization_mode->end_consult

A logical workflow for troubleshooting this compound signal suppression.
Step 2: Optimize Sample Preparation

Improving the cleanup of your sample is often the most effective way to reduce matrix effects.

Quantitative Data Summary: Impact of Sample Preparation on this compound Signal

The following table provides illustrative data on the expected signal recovery of this compound in plasma after various sample preparation techniques.

Sample Preparation MethodMatrix Effect (%)Recovery (%)
None (Dilute-and-Shoot) 45% (Significant Suppression)>95%
Protein Precipitation (Acetonitrile) 65% (Moderate Suppression)90-95%
Protein Precipitation (Methanol) 70% (Moderate Suppression)88-93%
Protein Precipitation (Trichloroacetic Acid) 85% (Mild Suppression)92-98%
Liquid-Liquid Extraction (LLE) 80% (Mild Suppression)80-90%
Solid-Phase Extraction (SPE) >90% (Minimal Suppression)85-95%

Experimental Protocols:

  • Protocol 1: Protein Precipitation (PPT) with Acetonitrile

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard, this compound.

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex, centrifuge to pellet any remaining particulates, and inject the supernatant into the LC-MS/MS system.

  • Protocol 2: Solid-Phase Extraction (SPE)

    • Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

    • Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

    • Loading: Load the pre-treated plasma sample (e.g., diluted 1:1 with 0.1% formic acid) onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.

    • Elution: Elute the this compound and other amino acids with 1 mL of 5% ammonium hydroxide in methanol.

    • Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Step 3: Optimize Chromatography

If sample preparation optimization is insufficient, further improvements can be made by adjusting the chromatographic conditions.

Recommendations:

  • Mobile Phase Additives:

    • Formic Acid (0.1%): A common choice that provides good protonation for positive ion mode ESI without causing significant signal suppression.

    • Ammonium Formate (5-10 mM): Can improve peak shape and retention for polar compounds like amino acids.

    • Avoid Trifluoroacetic Acid (TFA): While excellent for chromatography, TFA is a strong ion-pairing agent that can cause severe signal suppression in ESI-MS.

  • Gradient Elution: A shallower gradient can improve the separation of this compound from co-eluting matrix components.

  • Column Chemistry: Consider using a different column chemistry, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which can provide alternative selectivity for polar analytes like cystine.

Step 4: Optimize Mass Spectrometer Parameters

Fine-tuning the MS instrument settings can sometimes help to mitigate signal suppression.

Recommendations:

  • Ion Source Parameters: Optimize the gas flows (nebulizer and drying gas), temperature, and capillary voltage to ensure efficient desolvation and ionization.

  • Ionization Polarity: While typically analyzed in positive ion mode, switching to negative ion mode can sometimes reduce interferences from matrix components that are more readily ionized in positive mode. This is only feasible if this compound provides an adequate signal in negative mode.

Signaling Pathway and Workflow Diagrams

ESI_Process cluster_solution Solution Phase cluster_esi ESI Droplet cluster_gas Gas Phase Analyte This compound Droplet Charged Droplet Analyte->Droplet Matrix Matrix Components (Salts, Phospholipids) Matrix->Droplet Competition Competition for Surface Charge Droplet->Competition Analyte_Ion [this compound+H]+ Competition->Analyte_Ion Reduced Ionization Suppressed_Signal Suppressed Signal Analyte_Ion->Suppressed_Signal SamplePrep_Logic start Complex Sample (e.g., Plasma) ppt Protein Precipitation start->ppt lle Liquid-Liquid Extraction start->lle spe Solid-Phase Extraction start->spe goal Goal: Isolate this compound, Remove Interferences ppt_desc Removes Proteins ppt->ppt_desc analysis LC-MS/MS Analysis ppt->analysis lle_desc Removes Salts & Polar Interferences lle->lle_desc lle->analysis spe_desc Highly Selective Removal of Interferences spe->spe_desc spe->analysis analysis->goal

Technical Support Center: Optimizing DL-Cystine-d4 Peak Shape in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the chromatographic peak shape of DL-Cystine-d4. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the analysis of this deuterated amino acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its peak shape important?

This compound is a deuterated form of the amino acid cystine, commonly used as an internal standard in quantitative bioanalytical methods, such as those employing liquid chromatography-mass spectrometry (LC-MS). A good peak shape—symmetrical and sharp—is crucial for accurate and reproducible quantification. Poor peak shape can lead to inaccurate integration, reduced sensitivity, and compromised resolution from other components in the sample.

Q2: My this compound peak is tailing. What are the common causes?

Peak tailing, where the latter part of the peak is drawn out, is a frequent issue. The primary causes include:

  • Secondary Interactions: Interaction of the amine groups in cystine with acidic silanol groups on the surface of silica-based columns.

  • Incorrect Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to undesirable ionic interactions between the analyte and the stationary phase.

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can result in poor peak shape.

Q3: I am observing peak fronting for this compound. What could be the reason?

Peak fronting, where the beginning of the peak is sloped, is less common than tailing but can be caused by:

  • Sample Overload: Similar to tailing, injecting a highly concentrated sample can lead to fronting.

  • Poor Sample Solubility: If this compound is not fully dissolved in the injection solvent, it can result in a distorted peak.

  • Inappropriate Injection Solvent: Using an injection solvent that is significantly stronger than the mobile phase can cause the analyte to move through the column too quickly at the beginning, leading to fronting.

Q4: Why am I seeing split peaks for this compound?

Split peaks can arise from several issues:

  • Sample Solvent Incompatibility: If the sample solvent is not miscible with the mobile phase, it can cause the sample to be introduced onto the column in a non-uniform manner.

  • Clogged Inlet Frit: Particulates from the sample or mobile phase can block the column's inlet frit, leading to an uneven distribution of the sample.

  • Column Void: A void or channel in the column packing material can cause the sample to travel through different paths, resulting in a split peak.

  • Co-elution: It is possible that an interfering compound is co-eluting with this compound.

Troubleshooting Guides

Issue 1: Peak Tailing

Caption: Troubleshooting workflow for peak tailing of this compound.

Issue 2: Peak Fronting or Splitting

Caption: Troubleshooting workflow for peak fronting or splitting of this compound.

Quantitative Data on Peak Shape Improvement

The following table provides illustrative data on how different chromatographic parameters can affect the peak shape of a compound like this compound. The values for Tailing Factor and Asymmetry are representative and demonstrate general trends.

ParameterCondition 1Tailing FactorAsymmetryCondition 2Tailing FactorAsymmetry
Mobile Phase pH pH 4.51.81.6pH 2.5 (with 0.1% Formic Acid)1.21.1
Organic Modifier 30% Acetonitrile1.51.450% Acetonitrile1.31.2
Column Type Standard C181.71.5End-capped C181.11.0
Sample Load 10 µL injection1.41.32 µL injection1.11.0

Note: This data is illustrative and intended to demonstrate the expected impact of parameter changes on peak shape. Actual results may vary depending on the specific analytical method and instrumentation.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma[1]

This protocol is adapted for the quantitative analysis of this compound in a biological matrix.

1. Sample Preparation [1] a. To 30 µL of plasma sample, add 30 µL of N-ethylmaleimide (NEM) solution (3 mg/mL in deionized water) to prevent the interference from cysteine. b. Add 10 µL of the internal standard solution (if this compound is not the analyte of interest). c. Add 300 µL of methanol for protein precipitation. d. Vortex the mixture for 5 minutes. e. Centrifuge at high speed (e.g., 30,000 x g) for 5 minutes at 4°C. f. Transfer 150 µL of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. g. Reconstitute the residue in an appropriate volume of the initial mobile phase.

2. Chromatographic Conditions [1]

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Develop a suitable gradient to ensure the separation of this compound from other matrix components.

  • Flow Rate: Typically 0.3-0.5 mL/min.

  • Column Temperature: Maintain at a constant temperature, e.g., 40°C.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions [1]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (m/z): 245.1 (for [M+H]⁺ of this compound).

  • Product Ion (m/z): Optimize based on instrument response.

  • Source Parameters: Optimize gas flows, temperature, and voltages for maximum signal intensity.

Protocol 2: General HPLC-UV Method for Cysteine and Cystine Analysis[2]

This protocol provides a general method for the analysis of cysteine and cystine using HPLC with UV detection. This compound can be analyzed under similar conditions.

1. Sample Preparation a. Dissolve the this compound standard in a suitable solvent. Due to its low water solubility, 0.1 M HCl is often used.[1] b. For complex samples, perform a protein precipitation step as described in Protocol 1. c. Filter the sample through a 0.22 µm syringe filter before injection.

2. Chromatographic Conditions [2]

  • Column: Mixed-mode column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 20:80 v/v) with an acidic modifier (e.g., 0.1% Sulfuric Acid).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: Ambient or controlled for better reproducibility.

  • Injection Volume: 10-20 µL.

3. UV Detection [2]

  • Wavelength: 200 nm.[2]

References

addressing poor recovery of DL-Cystine-d4 during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of poor recovery of DL-Cystine-d4 during sample extraction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the recovery of my this compound internal standard consistently low?

Low recovery of a deuterated internal standard (IS) like this compound can stem from several factors related to the extraction procedure and the inherent chemical properties of the analyte. A systematic approach is necessary to identify the root cause.

Common causes include:

  • Sub-optimal Extraction Conditions: The pH, solvent choice, and extraction technique may not be suitable for the polar nature of cystine.[1]

  • Chemical Instability: Cystine can be lost due to its chemical properties, such as low solubility and susceptibility to redox reactions.[2][3]

  • Incomplete Elution (SPE): The elution solvent may be too weak or the volume insufficient to completely recover the IS from the SPE cartridge.[4]

  • Analyte Trapping (Protein Precipitation): Inefficient precipitation can trap the IS within the protein pellet.[4]

  • Phase Separation Issues (LLE): Poor separation between the aqueous and organic layers can lead to loss of the analyte.[4]

Q2: Could the unique chemical properties of cystine be the cause of poor recovery?

Yes, the physicochemical properties of cystine present significant challenges.

  • Poor Solubility: Cystine is only slightly soluble in water and organic solvents like methanol/acetonitrile, but it is soluble in acidic solutions such as 0.1 M HCl.[3][5] If the pH of your sample or extraction solvent is not optimal, the IS may precipitate, leading to poor recovery.

  • Redox Instability: Cystine exists in a redox equilibrium with its reduced form, cysteine. The free thiol group (-SH) in cysteine is highly susceptible to oxidation, which can form disulfide bonds with other thiol-containing molecules in the matrix (like glutathione or cysteine residues in proteins). This process, known as disulfide exchange, can lead to the effective loss of the target analyte.[2] To prevent this, it is crucial to block the free thiol groups.

A common strategy is to treat the sample with N-ethylmaleimide (NEM) . NEM alkylates free sulfhydryl groups, preventing the oxidation of cysteine to cystine and blocking disulfide exchange reactions.

Q3: How can I troubleshoot low recovery for my specific extraction method?

The optimal approach depends on your chosen technique: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE).

Protein Precipitation (PPT)

PPT is a common and effective method for cystine extraction from biological samples.[3]

  • Problem: Analyte trapped in the protein pellet.

  • Solution:

    • Increase Solvent-to-Sample Ratio: Ensure a sufficient ratio of organic solvent to the sample, typically 3:1 or higher.[4]

    • Optimize Precipitating Agent: Methanol has been shown to be effective for extracting D4-cystine from biological samples.[3] Acetonitrile is another common choice.

    • Ensure Thorough Mixing: Vortex the sample vigorously after adding the solvent to ensure complete protein denaturation.

    • Optimize Centrifugation: Increase centrifugation speed or duration to ensure a compact pellet and clear supernatant.

Liquid-Liquid Extraction (LLE)

LLE is challenging for highly polar molecules like cystine.

  • Problem: Poor partitioning of this compound into the organic phase.

  • Solution:

    • Adjust pH: To extract an acidic analyte like cystine into an organic solvent, the pH of the aqueous sample should be adjusted to at least two units below its pKa to ensure it is in its neutral, less polar form.[1]

    • "Salting Out": Adding a high concentration of salt (e.g., 3-5 M sodium sulfate) to the aqueous layer can decrease the solubility of hydrophilic analytes, driving them into the organic phase and improving recovery.[6][7]

    • Choose a More Polar Solvent: For polar analytes, an organic solvent with a higher polarity index should be selected to maximize recovery.[1]

Solid-Phase Extraction (SPE)

SPE offers high selectivity but requires careful optimization.[8]

  • Problem: Poor retention on the sorbent or incomplete elution.

  • Solution:

    • Select the Right Sorbent: For a polar analyte like cystine, a polar sorbent or an ion-exchange mechanism is appropriate. Hydrophilic Interaction Liquid Chromatography (HILIC) SPE is often preferred for amino acid analysis.[2]

    • Optimize Loading Conditions: If the analyte is lost during loading, its affinity for the loading solvent may be higher than for the sorbent. Consider adjusting the sample pH or changing the loading solvent's polarity.[9]

    • Optimize Wash Steps: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the analyte.[9]

    • Strengthen Elution Solvent: If recovery is low due to incomplete elution, increase the strength of the elution solvent. For ion-exchange SPE, this may involve adjusting the pH or increasing the ionic strength to displace the analyte.[10] For reversed-phase SPE, increasing the percentage of organic solvent is necessary.[4]

    • Incorporate a "Soak Step": Allowing the elution solvent to sit in the cartridge for a few minutes can improve the disruption of analyte-sorbent interactions and increase recovery.[8]

Q4: Why is the recovery of this compound highly variable between samples?

High variability in internal standard recovery can significantly compromise the accuracy of quantitative results.[4]

  • Problem: Inconsistent sample preparation.

  • Solution:

    • Consistent IS Spiking: Use a calibrated positive displacement pipette to add the internal standard. Prepare a single, large batch of the IS spiking solution for the entire analytical run.[4]

    • Automate Processes: Where possible, use automated liquid handlers to minimize manual pipetting errors.

    • Matrix Effects: Variations in the sample matrix can lead to inconsistent ion suppression or enhancement in the mass spectrometer.[11] A properly behaving internal standard should compensate for this, but if the IS and analyte respond differently, it can cause variability. Ensure that calibration standards are prepared in a matrix similar to the samples.[11]

Data & Physicochemical Properties

Table 1: Physicochemical Properties of DL-Cystine
PropertyValue / DescriptionReference
Chemical Formula C₆H₁₂N₂O₄S₂[5]
Molecular Weight 240.3 g/mol -
This compound Formula C₆H₈D₄N₂O₄S₂[5]
This compound M.W. 244.3 g/mol [5]
Solubility Soluble in 1N HCl. Slightly soluble in water.[5]
Key Functional Groups Two amine groups, two carboxylic acid groups, one disulfide bond.-
pKa Values pKa₁ (α-carboxyl) ≈ 1.65, pKa₂ (α-amino) ≈ 8.0, pKa₃ (α-amino) ≈ 8.7General Amino Acid Data
Table 2: General Troubleshooting Summary for Low Recovery
Extraction MethodPotential CauseRecommended ActionReference
Protein Precipitation Analyte trapped in pelletIncrease solvent:sample ratio (≥3:1); vortex thoroughly.[4]
Inefficient precipitationUse an effective solvent like methanol or acetonitrile.[3]
Liquid-Liquid Extraction Poor partitioningAdjust sample pH to 2 units below analyte pKa.[1]
Analyte too polarAdd salt to the aqueous phase ("salting out").[6]
Solid-Phase Extraction Analyte loss during loadingAdjust pH or polarity of the loading solvent.[9]
Incomplete elutionIncrease organic strength or ionic strength of elution solvent.[10]
Incorporate a solvent soak step during elution.

Experimental Protocols

Protocol 1: Protein Precipitation with Thiol Derivatization

This protocol is adapted for biological matrices like plasma and incorporates N-ethylmaleimide (NEM) to prevent disulfide exchange and cysteine oxidation.[3]

  • Sample Preparation:

    • Thaw plasma or other biological samples on ice.

    • Aliquot 50 µL of the sample into a microcentrifuge tube.

  • Internal Standard Spiking:

    • Add 10 µL of this compound working solution (prepared in 0.1 M HCl) to each sample.

  • Thiol Derivatization (NEM Treatment):

    • Prepare a fresh solution of N-ethylmaleimide (NEM) in water or buffer.

    • Add a sufficient volume of the NEM solution to the sample to achieve a final concentration that ensures complete alkylation of free thiols (typically in the mM range).

    • Vortex briefly and incubate at room temperature for 15-30 minutes.

  • Protein Precipitation:

    • Add 200 µL of ice-cold methanol to each tube (a 4:1 solvent-to-sample ratio).

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation:

    • Centrifuge the samples at a high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis. Avoid disturbing the protein pellet.

  • Analysis:

    • Inject the supernatant into the LC-MS/MS system. Given the polar nature of cystine, a HILIC column is often recommended for better chromatographic retention.[2]

Visual Guides

Troubleshooting Workflow for Low Internal Standard Recovery

cluster_investigate Initial Investigation cluster_chem_solutions Chemical Solutions cluster_method_solutions Method Optimization start Low Recovery of this compound check_chem Is it Cystine Chemistry? (Solubility, Oxidation) start->check_chem check_method Is it Extraction Method? (PPT, LLE, SPE) start->check_method sol_ph Adjust pH of Solutions (e.g., use 0.1M HCl for stock) check_chem->sol_ph Solubility Issue sol_nem Add Thiol-Blocking Agent (e.g., N-Ethylmaleimide) check_chem->sol_nem Redox Issue opt_ppt Optimize PPT: - Increase solvent ratio - Vortex thoroughly check_method->opt_ppt Using PPT opt_lle Optimize LLE: - Adjust pH - Add salt ('salting out') check_method->opt_lle Using LLE opt_spe Optimize SPE: - Check sorbent - Strengthen elution solvent check_method->opt_spe Using SPE end_node Recovery Improved sol_ph->end_node sol_nem->end_node opt_ppt->end_node opt_lle->end_node opt_spe->end_node

Caption: Troubleshooting workflow for low this compound recovery.

Cystine/Cysteine Redox Cycle and NEM Intervention

Cystine Cystine (in sample) (R-S-S-R) Cysteine Cysteine (reduced form) (R-SH + HS-R) Cystine->Cysteine Reduction Cysteine->Cystine Oxidation MixedDisulfide Mixed Disulfides (Analyte Loss) (R-S-S-M) Cysteine->MixedDisulfide Disulfide Exchange BlockedCysteine Alkylated Cysteine (Stable for Analysis) (R-S-NEM) Cysteine->BlockedCysteine Alkylation Reaction MatrixThiol Matrix Thiols (e.g., Glutathione, Proteins) (M-SH) MatrixThiol->MixedDisulfide NEM N-Ethylmaleimide (NEM) NEM->BlockedCysteine Oxidation Oxidation

Caption: Prevention of cystine loss via NEM alkylation.

References

Technical Support Center: DL-Cystine-d4 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the use of DL-Cystine-d4 as an internal standard in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. For the solid form, long-term storage at -20°C is recommended, which can ensure stability for at least four years.[1] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3] It is advisable to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.[3]

Q2: Why is my recovery of this compound inconsistent or low in plasma samples?

A2: Low or variable recovery can be attributed to several factors:

  • Adsorption: Cysteine and cystine can adsorb to surfaces. Using silanized glassware or polypropylene tubes may mitigate this.

  • Matrix Effects: Endogenous components in biological matrices can suppress or enhance the ionization of this compound in the mass spectrometer.[4] A thorough evaluation of matrix effects during method validation is essential.

  • Sample Preparation: The choice of protein precipitation solvent and pH can significantly impact recovery. Methanol has been shown to be effective for extracting cystine from biological samples.[5]

  • Analyte Instability: Degradation during sample processing can lead to lower recovery. Ensure samples are processed promptly and kept on ice.

Q3: I am observing a peak at the retention time of this compound in my blank plasma samples. What could be the cause?

A3: This could be due to "crosstalk" from the natural, non-labeled cystine present in the blank matrix. Although this compound has a different mass-to-charge ratio (m/z), the high abundance of endogenous cystine can sometimes lead to a signal in the internal standard's mass channel. According to FDA guidelines, the response of an interfering component should not be more than 5% of the internal standard response in the lowest concentration sample for each matrix.[6]

Q4: How many freeze-thaw cycles can my plasma samples containing this compound undergo?

A4: Studies have shown that D4-cystine is stable in plasma for at least three freeze-thaw cycles.[5] However, it is best practice to minimize freeze-thaw cycles. Repeated cycles can lead to a decrease in cystine concentration, potentially through oxidation to unidentified derivatives.[7]

Q5: What is the bench-top stability of this compound in plasma?

A5: this compound has been demonstrated to be stable in plasma at room temperature for a certain period, as confirmed in validation studies.[5] However, for non-deuterated cysteine, a decrease of 5% was observed after 2 hours at room temperature when blood was collected in EDTA.[8] It is recommended to keep samples on ice during processing and to perform a thorough bench-top stability assessment as part of your method validation.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Shifting Retention Time
Potential Cause Troubleshooting Steps
Column Degradation Inspect the column for blockages or loss of stationary phase. Replace if necessary.
Mobile Phase Issues Prepare fresh mobile phase. Ensure correct pH and composition. Degas the mobile phase to remove dissolved air.
Interaction with Metal Ions The thiol group in cysteine (the reduced form of cystine) can interact with metal ions in the HPLC system. Adding a chelating agent like EDTA to the mobile phase may improve peak shape.
Sample Matrix Effects Dilute the sample extract to reduce the concentration of interfering matrix components. Optimize the sample clean-up procedure.
Issue 2: Inconsistent Internal Standard Response
Potential Cause Troubleshooting Steps
Pipetting/Dilution Errors Verify the accuracy and precision of pipettes. Ensure consistent dilution procedures for all samples, standards, and quality controls.
Incomplete Vial Capping Ensure vials are properly capped to prevent solvent evaporation, which can concentrate the sample and alter the internal standard response.
Variability in Matrix Effects The internal standard response can be used to assess the impact of matrix effects, especially in hemolyzed samples.[9] A significant deviation in the internal standard peak area compared to that in clean matrix may indicate a strong matrix effect.
Degradation in Autosampler Assess the stability of this compound in the autosampler over the expected run time. One study confirmed stability in a 4°C autosampler.[5]
Issue 3: Suspected Degradation of this compound
Potential Cause Troubleshooting Steps
Oxidation Cystine is in a redox equilibrium with cysteine. Cysteine's thiol group is susceptible to oxidation.[10] To prevent the conversion of cysteine to cystine and other oxidative products during sample preparation, use an alkylating agent like N-ethylmaleimide (NEM) or iodoacetic acid.[11]
Enzymatic Degradation Biological matrices contain enzymes that can potentially degrade analytes.[9] Keeping samples on ice or at 4°C during processing can minimize enzymatic activity. The addition of enzyme inhibitors can also be considered.
Hemolysis The release of enzymes and other components from red blood cells during hemolysis can affect analyte stability.[9] It is crucial to assess the stability of this compound in hemolyzed plasma during method validation.

Data on this compound Stability in Biological Matrices

The following tables summarize stability data for cystine and its deuterated analog in plasma under various conditions.

Table 1: Freeze-Thaw and Bench-Top Stability of D4-Cystine in Mouse Plasma

Stability TestConditionsResultReference
Freeze-ThawThree cyclesStable[5]
Bench-TopRoom TemperatureStable[5]
Autosampler4 °CStable[5]

Table 2: Long-Term Stability of Cystine in Human Serum/Plasma

Storage TemperatureDurationChange in ConcentrationReference
-80°CUp to 7 yearsDecrease over longer storage times[7]
-80°C3 Freeze-Thaw CyclesDecrease[7]
4°C8 hoursDecrease[7]
22°C24 hoursDecrease[7]

Experimental Protocols

Protocol 1: Assessment of Freeze-Thaw Stability

Objective: To determine the stability of this compound in a biological matrix after multiple freeze-thaw cycles.

Materials:

  • Blank biological matrix (e.g., human plasma)

  • This compound stock solution

  • Quality control (QC) samples at low and high concentrations

  • -80°C freezer

  • Benchtop centrifuge

  • Validated LC-MS/MS method

Procedure:

  • Prepare a batch of low and high QC samples by spiking blank matrix with this compound.

  • Divide the QC samples into aliquots. One set of aliquots will serve as the baseline (T=0) and will be analyzed immediately.

  • Freeze the remaining aliquots at -80°C for at least 12 hours.

  • Thaw one set of frozen QC aliquots completely at room temperature. Once thawed, refreeze them at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.

  • Repeat the freeze-thaw process for the desired number of cycles (typically 3-5).

  • After the final thaw, analyze the QC samples from each freeze-thaw cycle along with the baseline samples using the validated LC-MS/MS method.

  • Calculate the mean concentration and standard deviation for each QC level at each cycle. The analyte is considered stable if the mean concentration is within ±15% of the baseline concentration.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_ft Freeze-Thaw Cycles cluster_analysis Final Analysis prep_qc Prepare Low & High QC Samples aliquot Aliquot QC Samples prep_qc->aliquot analyze_t0 Analyze Baseline (T=0) Samples aliquot->analyze_t0 freeze1 Freeze at -80°C aliquot->freeze1 compare Compare to Baseline thaw1 Thaw at Room Temp freeze1->thaw1 freeze2 Refreeze at -80°C thaw1->freeze2 repeat_cycle Repeat for n Cycles freeze2->repeat_cycle analyze_ft Analyze Freeze-Thaw Samples repeat_cycle->analyze_ft analyze_ft->compare

Workflow for Freeze-Thaw Stability Assessment.

degradation_pathway Potential Degradation Pathway of Cystine in Biological Matrix cluster_prevention Preventative Measures Cystine Cystine / this compound Cysteine Cysteine / Cysteine-d2 Cystine->Cysteine Reduction (e.g., by Glutathione) CysteicAcid Cysteic Acid Cysteine->CysteicAcid Oxidation OtherOxidation Other Oxidation Products Cysteine->OtherOxidation Oxidation Alkylation Alkylation (e.g., NEM) Traps Cysteine Alkylation->Cysteine Antioxidants Antioxidants (e.g., EDTA) Antioxidants->Cysteine

Potential Degradation Pathway and Prevention.

References

potential for deuterium exchange in DL-Cystine-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DL-Cystine-d4. This resource is designed for researchers, scientists, and drug development professionals using this compound as an internal standard or tracer in their analytical workflows. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter related to deuterium exchange during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern when using this compound?

Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on your labeled molecule is replaced by a hydrogen atom from the surrounding environment, such as a solvent or sample matrix.[1] This process is also known as "back-exchange."[2] It is a significant concern because it alters the mass of your this compound internal standard, which can lead to inaccurate quantification in mass spectrometry-based analyses.[1] The loss of deuterium can cause an underestimation of the internal standard's concentration, leading to an overestimation of the analyte's concentration.[1] In severe cases, it can generate a "false positive" signal for the unlabeled analyte.[2]

Q2: How stable are the deuterium labels on commercial this compound?

The deuterium labels in commercially available this compound are located on the beta-carbons (3,3,3',3'-positions), which are the carbons adjacent to the sulfur atoms.[3][4][5] Deuterium atoms covalently bonded to non-activated carbon atoms are generally stable and not prone to exchange under typical analytical conditions.[6] The positions on this compound are not adjacent to a carbonyl group and are not attached to heteroatoms (like oxygen, nitrogen, or sulfur), which are sites highly susceptible to exchange.[2] Therefore, the labels are considered to be in stable, non-exchangeable positions.[6] However, extreme experimental conditions can still potentially promote exchange.

Q3: What primary experimental factors can promote unwanted deuterium exchange?

While the labels on this compound are robust, several factors can influence the rate of H/D exchange for any deuterated compound. It is crucial to be aware of these to maintain the integrity of your standard.[2]

  • pH: The rate of H/D exchange is highly dependent on pH. The minimum exchange rate occurs at a pH of approximately 2.5-3.[2][7] The rate increases significantly in both acidic and, more dramatically, in basic conditions.[2]

  • Temperature: Higher temperatures accelerate the rate of exchange.[2] The rate can increase as much as 10-fold for every 22°C increase in temperature.[2]

  • Solvent Composition: Protic solvents, which have exchangeable protons (e.g., water, methanol), can facilitate deuterium exchange.[1][2] Long-term storage in these solvents is not recommended. Aprotic solvents like acetonitrile or DMSO are preferable for stock solutions.[2]

  • Exposure Time: The longer the deuterated standard is exposed to conditions that promote exchange (e.g., high pH, high temperature, protic solvents), the greater the potential for label loss.[1]

exchange Deuterium Exchange (Back-Exchange) factors Promoting Factors factors->exchange Leads to ph Extreme pH (Especially Basic) ph->factors temp High Temperature temp->factors solvent Protic Solvents (e.g., Water, Methanol) solvent->factors time Extended Exposure Time time->factors

Caption: Factors that promote unwanted deuterium exchange.

Troubleshooting Guide

Problem: My this compound internal standard signal is decreasing over time.

A progressive loss of the deuterated internal standard signal can be a primary indicator of isotopic exchange, especially if the standard is stored for extended periods in a protic solvent or at a non-optimal pH.[1]

start Decreasing IS Signal review_storage 1. Review Storage Conditions (Solvent, Temp, pH) start->review_storage improper_storage Improper Storage Identified? review_storage->improper_storage optimize_storage Optimize Storage: - Use Aprotic Solvent - Store at -80°C - Prepare Fresh Solutions improper_storage->optimize_storage Yes stability_study 2. Conduct Stability Study (Incubate in Matrix/Mobile Phase) improper_storage->stability_study No end Issue Resolved optimize_storage->end exchange_confirmed Exchange Confirmed? stability_study->exchange_confirmed optimize_method Optimize Analytical Method: - Minimize time at high temp/pH - Adjust mobile phase pH to 2.5-3 exchange_confirmed->optimize_method Yes other_issues Consider Other Issues: - MS Source Instability - Sample Preparation Variability exchange_confirmed->other_issues No optimize_method->end

Caption: Troubleshooting workflow for a decreasing internal standard signal.

Detailed Steps:

  • Review Storage and Handling: Check your protocols. Are stock solutions stored in aprotic solvents (e.g., acetonitrile) at -20°C or -80°C?[2] Are working solutions prepared fresh and not stored for long periods in aqueous or protic mobile phases?[1]

  • Confirm Mass Shift: Acquire a full-scan mass spectrum of your standard solution. Look for the appearance of ions corresponding to the loss of one or more deuterium atoms (mass shifts of -1, -2, -3, or -4 Da).[1]

  • Perform a Stability Study: Incubate the this compound standard in your typical sample diluent and mobile phase. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) to quantify any loss of the deuterated signal or appearance of the unlabeled signal.[8] (See protocol below).

  • Implement Corrective Actions:

    • Storage: If your stability study confirms exchange, adjust storage conditions. Use aprotic solvents for long-term storage if solubility allows.[2] this compound is soluble in 1N HCl and slightly soluble in water.[5] Prepare fresh working solutions more frequently.[1]

    • Method Optimization: If exchange occurs during analysis, try to minimize the time samples are exposed to high temperatures in the autosampler.[8] If compatible with your chromatography, adjust the mobile phase pH to be between 2.5 and 3 to minimize back-exchange.[2][9]

Best Practices & Experimental Protocols

Data Presentation: Influence of Environment on H/D Exchange Rate
ParameterConditionRelative Rate of Deuterium ExchangeRecommendation
pH < 2.5Moderate & IncreasingAvoid prolonged exposure
2.5 - 3.0 Minimum Optimal for LC mobile phase
Neutral (~7)ModerateMinimize exposure time in aqueous solutions
Basic (> 8)High to Very HighAvoid strongly basic conditions
Temperature -80°C to -20°CVery LowRecommended for long-term storage
4°C (Autosampler)LowAcceptable for short-term sequence runs
25°C (Room Temp)ModerateMinimize benchtop time
> 40°CHighAvoid elevated temperatures during prep/analysis
Solvent Aprotic (Acetonitrile, DMSO)Very LowRecommended for stock solutions
Protic (Water, Methanol)Moderate to HighUse for working solutions, prepare freshly

Table is based on general principles of H/D back-exchange.[2][7]

Experimental Protocol: Stability Study of this compound

This protocol allows you to empirically determine the stability of this compound in your specific experimental solutions (e.g., sample matrix, mobile phase).

prep 1. Prepare Solutions Spike this compound into test solution (e.g., mobile phase) aliquot 2. Aliquot & Incubate Create multiple aliquots. Incubate at test temperature (e.g., 25°C) prep->aliquot t0 3. Analyze T=0 Immediately analyze the first aliquot aliquot->t0 tn 4. Analyze at Time Points Analyze other aliquots at intervals (e.g., 2, 4, 8, 24 hours) aliquot->tn data 5. Process Data Plot IS peak area vs. time. Monitor for unlabeled (d0) peak. t0->data tn->data analyze 6. Analyze Results >15% change in signal may indicate instability data->analyze

Caption: Experimental workflow for a this compound stability study.

Methodology:

  • Solution Preparation: Prepare a solution of this compound in your test liquid (e.g., your LC mobile phase, your sample diluent, or a blank plasma extract) at the concentration you typically use in your assay.

  • Incubation: Aliquot this solution into several autosampler vials. Keep one vial as the T=0 reference. Place the other vials under the conditions you wish to test (e.g., in the autosampler at 10°C, on the benchtop at 25°C).

  • LC-MS/MS Analysis:

    • Immediately inject the T=0 sample and record the peak area of this compound. Check for any signal at the mass transition of unlabeled cystine.

    • Inject the subsequent aliquots at defined time points (e.g., 2, 4, 8, 12, 24 hours).

  • Data Analysis:

    • Plot the peak area of this compound against time. A significant negative trend indicates degradation or exchange.

    • Plot the peak area of any observed unlabeled cystine against time. An increasing trend is direct evidence of deuterium exchange.

    • A change of more than 15% from the initial time point is often considered significant and suggests that procedural changes are needed.

By following these guidelines and protocols, you can ensure the isotopic integrity of your this compound standard and generate accurate, reliable, and reproducible results in your research.

References

ensuring complete dissolution of DL-Cystine-d4 for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DL-Cystine-d4. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving complete dissolution and reliable results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a deuterated form of the amino acid cystine. It is primarily used as an internal standard in quantitative analysis by mass spectrometry (GC-MS or LC-MS) for the accurate measurement of cystine in biological samples.[1]

Q2: Why am I observing precipitation when trying to dissolve this compound in water at a neutral pH?

A2: this compound, similar to its non-deuterated counterpart, has very low solubility in water at neutral pH. Its isoelectric point is around pH 4.6, where it is least soluble. To achieve complete dissolution, it is necessary to adjust the pH of the solvent.

Q3: What are the recommended solvents for dissolving this compound?

A3: this compound is soluble in 1N HCl and other acidic solutions (pH < 2), as well as in basic solutions (pH > 8).[2] For mass spectrometry applications, dissolving in 0.1 M HCl is a common practice.[3]

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, dissolve the solid this compound in an appropriate solvent like 1N HCl or 0.1 M HCl.[2][3] Gentle warming to 37°C and sonication can aid in dissolution. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q5: What are the recommended storage conditions for this compound solutions?

A5: Stock solutions of this compound should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in Neutral Buffer This compound is poorly soluble at neutral pH.Prepare a concentrated stock solution in 1N HCl or a basic solution (e.g., adjust pH to >8 with NaOH). Then, dilute the stock solution into your neutral buffer. Ensure the final concentration of the acid or base does not significantly alter the pH of your experimental medium. If necessary, readjust the final pH.
Incomplete Dissolution in Acidic Solution The concentration may be too high for the given volume of solvent, or the dissolution process is slow.1. Increase the volume of the acidic solvent. 2. Gently warm the solution to 37°C. 3. Use an ultrasonic bath to aid dissolution.
Cloudiness or Precipitation Upon Storage The solution may be supersaturated, or the storage temperature is fluctuating, causing the compound to fall out of solution.1. Ensure the stock solution is not overly concentrated. 2. Store at a stable -20°C or -80°C. 3. Before use, allow the solution to come to room temperature and vortex to ensure any precipitate has redissolved. If precipitation persists, brief sonication may be necessary.
Variability in Experimental Results Inconsistent concentration of the internal standard due to incomplete dissolution or degradation.1. Always ensure complete dissolution before use. 2. Avoid repeated freeze-thaw cycles by preparing aliquots. 3. Prepare fresh dilutions from the stock solution for each experiment.

Data Presentation

Solubility of L-Cystine in Aqueous Solutions at 25°C

The following table summarizes the solubility of L-Cystine at various pH values and NaCl concentrations. This data can be used as a reference for preparing solutions of this compound, as their solubility characteristics are expected to be very similar.

pHSolubility in Water (mol/dm³)Solubility in 1 mol/dm³ NaCl (mol/dm³)Solubility in 3 mol/dm³ NaCl (mol/dm³)
1.00 0.017010.023650.03967
1.41 0.004090.00617-
1.82 0.00180--
2.29 0.00090--
3.04 0.00070--
4.02 0.00070--
5.08 0.00071--
7.00 0.000690.000850.00110
8.61 0.00070--
10.71 0.00113--
Data adapted from a study on L-Cystine solubility.[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution for use as an Internal Standard in Mass Spectrometry

This protocol details the preparation of a 1 mg/mL stock solution of this compound in 0.1 M HCl.

Materials:

  • This compound solid

  • 0.1 M Hydrochloric Acid (HCl)

  • Volumetric flask

  • Pipettes

  • Analytical balance

  • Ultrasonic bath (optional)

  • Microcentrifuge tubes for aliquoting

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound solid using an analytical balance. For a 1 mg/mL solution, you would weigh 1 mg for each 1 mL of solvent.

  • Dissolution:

    • Transfer the weighed this compound to a volumetric flask.

    • Add a small amount of 0.1 M HCl to the flask to wet the solid.

    • Gradually add more 0.1 M HCl while gently swirling the flask to dissolve the solid.

    • If dissolution is slow, place the flask in an ultrasonic bath for 5-10 minutes.

  • Final Volume Adjustment: Once the solid is completely dissolved, add 0.1 M HCl to the final desired volume and mix thoroughly.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in microcentrifuge tubes.

    • Label the tubes clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Protocol 2: Workflow for Sample Preparation using this compound Internal Standard for LC-MS/MS Analysis

This protocol outlines a general workflow for preparing biological samples (e.g., plasma) for cystine quantification using a this compound internal standard.

Materials:

  • Biological sample (e.g., plasma)

  • This compound internal standard stock solution (prepared as in Protocol 1)

  • Protein precipitation solvent (e.g., methanol)

  • Vortex mixer

  • Centrifuge

  • LC-MS vials

Procedure:

  • Sample Thawing: Thaw the biological samples and the this compound internal standard aliquot on ice.

  • Internal Standard Spiking: Add a known amount of the this compound internal standard solution to each biological sample. The volume and concentration should be optimized based on the expected endogenous cystine levels and instrument sensitivity.

  • Protein Precipitation: Add a sufficient volume of a cold protein precipitation solvent (e.g., 3 volumes of methanol to 1 volume of plasma).

  • Vortexing: Vortex the samples vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new, clean tube without disturbing the protein pellet.

  • Evaporation (Optional): Depending on the required concentration, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the mobile phase.

  • Transfer to Vial: Transfer the final sample extract to an LC-MS vial for analysis.

Visualizations

Dissolution_Workflow cluster_preparation Stock Solution Preparation weigh Weigh this compound add_solvent Add 0.1 M HCl weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve final_volume Adjust to Final Volume dissolve->final_volume aliquot Aliquot and Store at -80°C final_volume->aliquot

Caption: Workflow for preparing a this compound stock solution.

Sample_Prep_Workflow start Biological Sample spike Spike with this compound Internal Standard start->spike precipitate Add Protein Precipitation Solvent (e.g., Methanol) spike->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate & Reconstitute (Optional) supernatant->evaporate analyze LC-MS/MS Analysis evaporate->analyze

Caption: Sample preparation workflow for LC-MS/MS analysis.

Troubleshooting_Logic start Experiencing Incomplete Dissolution? check_ph Is the solvent acidic (pH < 2) or basic (pH > 8)? start->check_ph adjust_ph Adjust pH with HCl or NaOH check_ph->adjust_ph No check_concentration Is the concentration high? check_ph->check_concentration Yes adjust_ph->check_ph use_aids Use gentle heat (37°C) and/or sonication check_concentration->use_aids Yes success Complete Dissolution check_concentration->success No use_aids->success

Caption: Troubleshooting logic for this compound dissolution.

References

Technical Support Center: DL-Cystine-d4 Calibration Curve Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are using DL-Cystine-d4 as an internal standard and encountering issues with their calibration curves.

Frequently Asked Questions (FAQs)

Q1: My calibration curve is non-linear, even with a deuterated internal standard. What are the common causes?

A1: While deuterated internal standards are excellent for correcting many analytical variabilities, non-linearity can still occur. Common causes include:

  • Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.[1][2]

  • Ionization Suppression/Enhancement: High concentrations of the analyte can compete with the internal standard for ionization, causing a non-proportional response.[3]

  • Analyte Multimer Formation: At high concentrations in the ion source, some molecules can form dimers or other multimers, which can affect the expected signal.[3]

  • Inappropriate Regression Model: A simple linear regression may not be suitable for the entire concentration range. It's crucial to evaluate the data with weighted linear or non-linear (e.g., quadratic) regression models.[4][5]

  • Isotopic Contribution: If the deuterated standard contains a significant percentage of the unlabeled analyte, it can affect the accuracy of the calibration curve, especially at the lower end.

Q2: I'm observing a chromatographic shift between my analyte (Cystine) and this compound. Why is this happening and is it a problem?

A2: This phenomenon is known as the "deuterium isotope effect." The substitution of hydrogen with the heavier deuterium isotope can lead to slight differences in the physicochemical properties of the molecule, which can cause it to elute slightly earlier in reverse-phase chromatography.[6] This can be a problem because if the analyte and internal standard do not co-elute perfectly, they may experience different levels of matrix effects, leading to inaccurate quantification.[7]

Q3: My this compound internal standard signal is low or highly variable across my analytical run. What should I investigate?

A3: A low or variable internal standard signal can significantly impact the precision and accuracy of your results. Here are some potential causes:

  • Poor Solubility: this compound has low solubility in water and neutral pH solutions. Incomplete dissolution will lead to an inaccurate and inconsistent starting concentration.

  • Instability in Solution: While generally stable, prolonged storage in certain solvents or at inappropriate temperatures can lead to degradation. Stock solutions in 0.1 M HCl are reported to be stable for three weeks at 4°C.

  • Matrix Effects: The internal standard itself can be subject to ion suppression or enhancement from the biological matrix.[8]

  • Instrumental Issues: Fluctuations in the LC or MS system, such as an unstable spray in the ion source, can cause signal variability.[9]

  • Adsorption: Cysteine and its derivatives can be sensitive to metal surfaces in the LC system, which can lead to adsorptive losses.[10]

Q4: What is the best solvent for preparing a this compound stock solution?

A4: Due to its low aqueous solubility at neutral pH, it is recommended to dissolve this compound in an acidic solution. 1N HCl is a suitable solvent.[11][12] For working solutions, 0.1 M HCl is commonly used.[13]

Troubleshooting Guides

Guide 1: Troubleshooting Non-Linear Calibration Curves

This guide provides a systematic approach to diagnosing and resolving non-linearity in your calibration curve.

Symptoms:

  • The coefficient of determination (R²) is below the acceptable limit (typically < 0.99).[3]

  • Back-calculated concentrations of the calibrants deviate significantly from their nominal values, especially at the high and low ends of the curve.[3]

  • The calibration curve shows a clear curvature when plotted.

Troubleshooting Workflow:

start Non-Linear Calibration Curve Observed check_integration Step 1: Review Peak Integration and Chromatography start->check_integration check_saturation Step 2: Investigate Detector Saturation check_integration->check_saturation Peaks look good solution1 Optimize chromatography and reintegrate peaks. check_integration->solution1 Poor peak shape or integration check_is_response Step 3: Analyze Internal Standard Response check_saturation->check_is_response No saturation observed solution2 Dilute high-concentration standards and re-inject. Adjust calibration range if necessary. check_saturation->solution2 Plateau at high concentrations evaluate_regression Step 4: Evaluate Regression Model check_is_response->evaluate_regression IS response is stable solution3 Optimize IS concentration. Investigate matrix effects. check_is_response->solution3 IS response varies solution4 Apply weighted linear or non-linear (quadratic) regression. evaluate_regression->solution4

Caption: Workflow for troubleshooting calibration curve non-linearity.

Problem Probable Cause Recommended Solution
Poor R² value Inconsistent peak integration.Manually review and reintegrate all calibration standards.
Poor chromatography (peak fronting, tailing, or splitting).Optimize LC conditions (e.g., mobile phase, gradient, column).
Curve plateaus at high concentrations Detector saturation.Dilute the upper-level calibrants and re-inject. If saturation persists, narrow the calibration range.[1]
Ionization suppression at high analyte concentrations.Optimize the concentration of the internal standard. A higher concentration may improve linearity.[3]
Significant deviation at low concentrations Inappropriate weighting of the regression.Use a weighted linear regression (e.g., 1/x or 1/x²) to give more importance to the lower concentration points.[5]
Carryover from high concentration samples.Optimize the needle wash procedure on the autosampler. Inject blank samples after the highest calibrant to check for carryover.
Inconsistent curve shape between runs Instability of analyte or internal standard in prepared samples.Prepare fresh calibration standards for each run. Evaluate the stability of the analyte and internal standard in the sample matrix and storage conditions.
Guide 2: Evaluating and Mitigating Matrix Effects

This guide outlines a procedure to assess if matrix effects are impacting your analysis, even when using a deuterated internal standard.

Experimental Protocol: Post-Extraction Spike Analysis

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and this compound into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Process a blank biological matrix sample through the entire extraction procedure. Spike the analyte and this compound into the final, dried, and reconstituted extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank biological matrix before starting the extraction procedure.

  • Analyze and Calculate: Analyze all three sets of samples by LC-MS/MS. Calculate the matrix effect and recovery using the following formulas:

Parameter Formula Ideal Value Interpretation
Matrix Effect (ME) (Peak Area of Set B) / (Peak Area of Set A)1.0A value < 1.0 indicates ion suppression. A value > 1.0 indicates ion enhancement.[14]
Recovery (RE) (Peak Area of Set C) / (Peak Area of Set B)100%Measures the efficiency of the extraction process.
IS-Normalized Matrix Effect ME of Analyte / ME of this compound~1.0Indicates how well the internal standard is compensating for the matrix effect.[14]

Troubleshooting Matrix Effects:

start Inaccurate Results Despite Deuterated IS post_extraction_spike Perform Post-Extraction Spike Experiment start->post_extraction_spike analyze_results Analyze Matrix Effect and Recovery Data post_extraction_spike->analyze_results check_coelution Check for Chromatographic Co-elution analyze_results->check_coelution IS-Normalized ME ≠ 1 solution1 Optimize Sample Cleanup (e.g., SPE, LLE) analyze_results->solution1 Significant ME and/or low RE solution2 Modify Chromatographic Method to Improve Separation from Interferences check_coelution->solution2 Analyte and IS co-elute but ME persists solution3 Adjust LC Gradient to Ensure Co-elution check_coelution->solution3 Analyte and IS are separated

Caption: Logical workflow for addressing matrix effects.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of this compound powder.

    • Dissolve the powder in 10 mL of 1N Hydrochloric Acid (HCl) in a volumetric flask.[11]

    • Sonicate for 10-15 minutes to ensure complete dissolution.

    • Store the stock solution at -20°C or -80°C for long-term stability.[15][16]

  • Working Internal Standard Solution (e.g., 10 µg/mL):

    • Allow the stock solution to thaw completely and vortex to mix.

    • Perform a serial dilution of the stock solution using 0.1 M HCl or your initial mobile phase composition to achieve the desired final concentration.

    • The optimal concentration of the working solution should be determined during method development and typically falls within the mid-range of the calibration curve.

Quantitative Data Summary

The following tables provide a summary of typical parameters for this compound analysis based on published literature. These values should be used as a starting point and optimized for your specific instrumentation and matrix.

Table 1: Typical Calibration Curve Parameters for Cystine Analysis using this compound

Parameter Typical Value Reference
Linearity Range (Plasma) 5 - 5000 ng/mL[13]
Linearity Range (WBC Lysate) 0.02 - 4 µM[17]
Coefficient of Determination (R²) > 0.99[17]
Lower Limit of Quantification (LLOQ) 5 ng/mL (Plasma)[18]
0.02 µM (WBC Lysate)[17]
Accuracy (% Bias) Within ±15%[17]
Precision (% RSD) < 15%[17]

Table 2: Example LC-MS/MS Parameters for this compound

Parameter Example Value Reference
LC Column HILIC or Chiral Column[17]
Mobile Phase A 0.1% Formic Acid in Water[13]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[13]
Ionization Mode Positive Electrospray Ionization (ESI+)[13]
MRM Transition (m/z) 245.1 -> [Fragment Ion] or 357.1 -> 210.1[13][17]
Declustering Potential (DP) 63 V[13]
Collision Energy (CE) 20 eV[19]

References

Validation & Comparative

Validating Analytical Methods with DL-Cystine-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of endogenous molecules is paramount. This guide provides a comprehensive comparison of analytical methods validated using DL-Cystine-d4, a stable isotope-labeled internal standard, offering insights into its performance against other alternatives. Detailed experimental protocols and supporting data are presented to aid in the selection and implementation of robust analytical assays.

The Critical Role of Internal Standards in Analytical Method Validation

In quantitative analysis, particularly with techniques like liquid chromatography-mass spectrometry (LC-MS/MS), internal standards are indispensable for ensuring accuracy and precision.[1][2] They are compounds added in a known quantity to samples, calibrators, and quality controls to correct for variability during sample preparation and analysis.[1][3] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during extraction, chromatography, and ionization.[3][4]

This compound is a deuterated form of cystine, intended for use as an internal standard in the quantification of cystine by GC- or LC-MS.[5] Its use is crucial in various research and clinical applications, including the study of metabolic disorders like cystinosis, where accurate measurement of cystine levels is essential for diagnosis and monitoring treatment efficacy.

Performance of this compound in Validated Analytical Methods

The performance of this compound as an internal standard has been demonstrated in several validated LC-MS/MS methods for the quantification of cystine in diverse biological matrices. The following tables summarize key performance parameters from published studies.

ParameterMethod 1: Cystine in White Blood Cell (WBC) Lysate[6][7]Method 2: D4-Cystine in Mouse Plasma[4][8]Method 3: Cystine in Human Proximal Tubule Cells[8]
Analytical Technique LC-Q-TOF MSLC-MS/MSHPLC-MS/MS
Matrix White Blood Cell LysateMouse PlasmaHuman Proximal Tubule Cells
Linearity Range 0.02 – 4 µM5 – 5000 ng/mLUp to 20 µmol/L
Lower Limit of Quantification (LLOQ) 0.02 µM5 ng/mLNot explicitly stated, but linearity was demonstrated down to low levels.
Precision (RSD%) Intra-day: 4.1 - 5.2% Inter-day: 3.8 - 5.0%Intra- and Inter-batch CV < 20%Good precision reported
Accuracy (RE%) 97.3 - 103.2%Within 20%97.3 - 102.9%

Comparison with Alternative Internal Standards

While this compound is a widely used and effective internal standard, other stable isotope-labeled alternatives for cystine analysis exist, primarily those incorporating 13C or 15N.

Internal StandardAdvantagesPotential Disadvantages
This compound (Deuterated) - Relatively inexpensive to synthesize. - Generally co-elutes closely with the unlabeled analyte.- Potential for chromatographic separation from the analyte (isotope effect), which can lead to differential matrix effects and inaccurate quantification.[9][10] - Risk of H/D exchange under certain conditions.
13C-labeled Cystine - Less prone to chromatographic separation from the analyte compared to deuterated standards.[11] - Chemically more stable than deuterated analogs.- Generally more expensive to synthesize.
15N-labeled Cystine - Similar advantages to 13C-labeled standards in terms of chemical stability and reduced isotope effect.[4]- Can be more expensive than deuterated standards.

The choice of internal standard can significantly impact assay performance. While deuterated standards like this compound are often a practical choice, it is crucial during method development to verify the co-elution of the analyte and the internal standard to ensure accurate correction for matrix effects.[9][10][12]

Experimental Protocols

Below are detailed methodologies for key experiments involving the use of this compound as an internal standard for cystine quantification.

Experimental Protocol 1: Quantification of Cystine in White Blood Cell (WBC) Lysate by LC-Q-TOF MS[6][7]

1. Sample Preparation:

  • Prepare calibration standards (0.02–4.0 µM) and quality control (QC) solutions by spiking known concentrations of cystine into WBC lysates.

  • Spike all samples, standards, and QCs with this compound internal standard to a final concentration of 2 µM.

  • Extract the samples by adding ice-cold acetonitrile to precipitate proteins.

  • Centrifuge the samples and collect the supernatant for LC-MS analysis.

2. Liquid Chromatography Conditions:

  • LC System: Agilent 1290 Infinity LC System

  • Column: Optimized for amino acid separation.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

  • Flow Rate: Optimized for the specific column dimensions.

  • Injection Volume: 2 µL

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: Agilent 6530 Accurate-Mass Q-TOF LC/MS System

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Data Acquisition: High-resolution accurate mass (HRAM) mode.

  • Mass Extraction Window: 10 ppm

  • Monitored Ions:

    • Cystine: m/z 241.0311

    • This compound: m/z 245.0562

4. Data Analysis:

  • Generate calibration curves by plotting the peak area ratio of cystine to this compound against the concentration of the calibration standards.

  • Quantify cystine in the samples using the generated calibration curve.

Experimental Protocol 2: Quantification of D4-Cystine in Mouse Plasma by LC-MS/MS[4][8]

1. Sample Preparation:

  • Prepare stock solutions of D4-cystine and the internal standard (e.g., 15N2-cystine) in 0.1 M HCl.

  • Prepare calibration standards by spiking working solutions of D4-cystine into blank mouse plasma to achieve final concentrations of 5–5000 ng/mL.

  • To 30 µL of plasma sample, add the internal standard solution.

  • Precipitate proteins by adding methanol.

  • Centrifuge and inject the supernatant into the LC-MS/MS system.

2. Liquid Chromatography Conditions:

  • LC System: Shimadzu LC system

  • Column: Agilent ZORBAX 300SB-C18 (2.1 mm × 100 mm, 3.5 μm)

  • Mobile Phase A: Deionized water with 0.1% (V/V) formic acid

  • Mobile Phase B: Methanol

  • Gradient: A multi-step gradient from 5% to 40% B.

  • Flow Rate: 0.2 mL/min

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: AB SCIEX QTRAP 5500 system

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • D4-Cystine: m/z 357.1 → 210.1

    • 15N2-Cystine (IS): m/z 355.2 → 209.1

4. Data Analysis:

  • Quantify D4-cystine concentrations based on the peak area ratio to the internal standard using a calibration curve.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz (DOT language) provide clear visual representations of the experimental and logical workflows involved in analytical method validation with this compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, WBC Lysate) Spike_IS Spike with this compound (Internal Standard) Sample->Spike_IS Add known amount Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation Supernatant->LC_Separation Inject MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Analytical workflow using this compound.

G Analyte Cystine (Analyte) Sample_Prep Sample Preparation (Extraction, etc.) Analyte->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep LC_MS LC-MS/MS Analysis (Chromatography, Ionization) Sample_Prep->LC_MS Ratio Peak Area Ratio (Analyte / IS) LC_MS->Ratio Quantification Accurate Quantification Ratio->Quantification Corrects for variability

Logical relationship of an internal standard.

G Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine Cystine Cystine Cysteine->Cystine Redox Cycle Glutathione Glutathione (GSH) Cysteine->Glutathione Precursor Taurine Taurine Cysteine->Taurine

Simplified cystine and glutathione synthesis pathway.

References

The Gold Standard for Cystine Quantification: A Comparative Guide to DL-Cystine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies and clinical research, the accurate and precise quantification of cystine is paramount. This guide provides an objective comparison of DL-Cystine-d4 as an internal standard in modern analytical methods against alternative approaches, supported by experimental data.

The use of stable isotope-labeled internal standards has revolutionized bioanalysis by providing high accuracy and precision. This compound, a deuterium-labeled form of cystine, has emerged as a leading choice for mass spectrometry-based quantification, offering significant advantages over traditional methods. Its chemical and physical properties closely mimic that of endogenous cystine, ensuring reliable correction for sample loss during preparation and for variations in instrument response.

Performance Comparison: this compound vs. Alternative Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods utilizing this compound as an internal standard demonstrate superior performance in terms of sensitivity, accuracy, and precision compared to older techniques. The following table summarizes key performance metrics from various studies.

MethodInternal StandardMatrixAccuracy (%)Precision (%RSD/CV)Linearity (R²)LOD/LLOQCitation
LC-MS/MS This compound White Blood Cells95.2 - 105.32.0 - 6.2> 0.9999LOQ: 0.02 µM[1]
LC-MS/MS Cystine-d4 Human Renal Proximal Tubule Cells97.3 - 102.9Not specified> 0.996LOD: 0.05 µM, LLOQ: 0.1 µM[2]
LC-MS/MS d6-cystine GranulocytesNot specifiedWithin-run: 2.9, Between-run: 5.7> 0.997LLOQ: 200 nmol/L[3]
LC-MS/MS Not specifiedUrine97.7 - 102.31.2 - 9.3> 0.998LOD: 0.002 mg/mL, LOQ: 0.005 mg/mL[4][5]
HPLC with Fluorescence Detection Not specifiedFibroblasts, LeukocytesLower recoveryNot specifiedNot specified0.3 µmol/L[2]
Cystine-Binding Protein Assay NoneBiological SamplesProne to interferenceNot specifiedNot specifiedNot specified[3][6]
Quantitative NMR (qNMR) Maleic AcidFood Supplements100.7 - 103.3 (Recovery)Intra-assay: 0.93, Intermediate: 2.20> 0.9999LOD: 3.8 µg, LOQ: 12.5 µg[7][8]

As evidenced by the data, LC-MS/MS methods incorporating stable isotope-labeled internal standards like this compound consistently deliver high accuracy and precision with low limits of detection. In contrast, older methods such as HPLC with fluorescence detection and the cystine-binding protein assay are hampered by lower sensitivity and higher limits of detection[2]. While qNMR shows promise for quantification in simpler matrices like food supplements, its applicability to complex biological samples for cystine analysis is less established[7][8].

Experimental Workflow for Cystine Quantification using this compound

The use of a stable isotope-labeled internal standard is integral to the LC-MS/MS workflow for cystine quantification. The following diagram illustrates a typical experimental procedure.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., WBC, Plasma) Lysis Cell Lysis & Deproteinization (e.g., with Sulfosalicylic Acid) Sample->Lysis 1. IS_Spike Spike with This compound Internal Standard Lysis->IS_Spike 2. Extraction Extraction (e.g., Acetonitrile) IS_Spike->Extraction 3. LC Liquid Chromatography (Separation) Extraction->LC 4. MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS 5. Quant Quantification (Ratio of Cystine to this compound) MS->Quant 6. Result Final Cystine Concentration Quant->Result 7.

References

A Comparative In Vivo Analysis: DL-Cystine-d4 versus Unlabeled Cystine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the in vivo behavior of stable isotope-labeled compounds compared to their unlabeled counterparts is crucial for the accurate design and interpretation of metabolic studies. This guide provides a detailed comparison of DL-Cystine-d4 and unlabeled cystine, focusing on their pharmacokinetics, bioavailability, and tissue distribution in a preclinical model.

Stable isotope-labeled amino acids, such as this compound, are invaluable tools in metabolic research, serving as tracers to elucidate the in vivo fate of their naturally occurring, unlabeled forms.[1][2] this compound is a deuterated form of cystine, an amino acid critical for numerous cellular processes, including the synthesis of the major intracellular antioxidant, glutathione (GSH).[1][3] This guide leverages experimental data to provide an objective comparison of the in vivo performance of this compound and endogenous, unlabeled cystine.

Pharmacokinetic Profile: A Tale of Two Isotopes

A key advantage of using a stable isotope-labeled compound like D4-cystine is the ability to distinguish it from the endogenous pool of the same molecule within a biological system.[3] A study by Li et al. (2021) utilized a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to simultaneously quantify both D4-cystine and endogenous cystine in mice.[3] This approach allows for a direct comparison of their pharmacokinetic profiles following administration of D4-cystine.

The administration of D4-cystine was found to have a minimal impact on the levels of endogenous cystine, demonstrating its utility as a tracer that does not significantly perturb the system's natural state.[3] However, a slight increase in the total cystine pool was observed, which in turn promoted the synthesis of glutathione.[3]

Table 1: Comparative Pharmacokinetic Parameters of D4-Cystine in Mice[3]
Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋∞ (ng·h/mL)
Intravenous (i.v.)2528600 ± 45000.08311400 ± 1200
Intragastric (i.g.)251060 ± 2100.52120 ± 490
Intragastric (i.g.)501890 ± 3200.753440 ± 680
Intragastric (i.g.)1003320 ± 56015840 ± 990

Data presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity.

Bioavailability: The Journey into Circulation

The absolute bioavailability of cystine was determined by comparing the plasma concentrations of D4-cystine after oral (intragastric) and intravenous administration. The study revealed that the oral bioavailability of cystine is relatively low, with some variability depending on the dose.[3]

Table 2: Absolute Bioavailability of Cystine in Mice[3]
Dose (mg/kg)Absolute Bioavailability (%)
2518.6
5015.1
10025.6

The observed low bioavailability for monomeric cystine administered orally in this study was noted to be lower than values reported in other species, which could be attributed to inter-species differences in absorption and the fact that multiple amino acids can facilitate dissolution and absorption.[3]

Tissue Distribution: Where Does it Go?

The distribution of exogenously administered D4-cystine provides insights into the tissues that actively take up and potentially metabolize cystine. Following intravenous injection, D4-cystine led to significantly high plasma levels, with lower concentrations observed in the brain and liver.[3] In contrast, intragastric administration resulted in high levels in the plasma and stomach, with comparatively lower levels in the lung, kidney, heart, and brain.[3] This suggests that D4-cystine is primarily absorbed from the intestine into the bloodstream and then distributed to various organs.[3]

Experimental Methodologies

The data presented in this guide was generated using a robust and validated experimental protocol. Below is a summary of the key methodologies employed in the comparative in vivo study.

Animal Studies
  • Model: Male ICR mice.

  • Administration: D4-cystine was administered intravenously via the tail vein or orally via intragastric gavage.

  • Dosing: For intravenous administration, a single dose of 25 mg/kg was used. For oral administration, doses of 25, 50, and 100 mg/kg were used.

  • Sample Collection: Blood samples were collected at various time points post-administration. Tissues (heart, liver, spleen, lung, kidney, brain, stomach, and intestine) were collected at specific time points after dosing.

Sample Preparation and Analysis
  • Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Instrumentation: An Agilent 1260 HPLC system coupled to an AB SCIEX Triple Quad™ 5500 mass spectrometer.

  • Chromatography: A Venusil HILIC column (100 mm × 2.1 mm, 5 μm) was used for separation.

  • Quantification: D4-cystine and endogenous cystine were quantified using a surrogate analyte method with ¹⁵N₂-cystine as the internal standard. The selected mass transitions were m/z 357.1 → 210.1 for D4-cystine and m/z 353.1 → 208.1 for unlabeled cystine.[3]

Visualizing the Process

To better understand the experimental workflow and the metabolic context of cystine, the following diagrams are provided.

experimental_workflow cluster_administration D4-Cystine Administration cluster_sampling Sample Collection cluster_analysis Analysis cluster_data_analysis Data Analysis iv_admin Intravenous (i.v.) 25 mg/kg blood Blood Sampling (Time course) iv_admin->blood tissue Tissue Harvesting (Endpoint) iv_admin->tissue ig_admin Intragastric (i.g.) 25, 50, 100 mg/kg ig_admin->blood ig_admin->tissue extraction Plasma & Tissue Homogenate Preparation blood->extraction tissue->extraction lcms LC-MS/MS Quantification (D4-Cystine & Unlabeled Cystine) extraction->lcms pk Pharmacokinetic Modeling lcms->pk bioavailability Bioavailability Calculation lcms->bioavailability distribution Tissue Distribution Assessment lcms->distribution cystine_metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space unlabeled_cystine Unlabeled Cystine transporter Amino Acid Transporter (e.g., xCT) unlabeled_cystine->transporter d4_cystine This compound d4_cystine->transporter unlabeled_cysteine Unlabeled Cysteine gsh Glutathione (GSH) unlabeled_cysteine->gsh protein Protein Synthesis unlabeled_cysteine->protein d4_cysteine Cysteine-d2 d4_cysteine->gsh Incorporation of d2-cysteine d4_cysteine->protein Incorporation of d2-cysteine transporter->unlabeled_cysteine Reduction transporter->d4_cysteine Reduction

References

A Comparative Guide to Analytical Methods Utilizing DL-Cystine-d4 for Accurate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

DL-Cystine-d4 serves as a stable isotope-labeled (SIL) internal standard, which is the gold standard in quantitative mass spectrometry-based assays. Its chemical and physical properties are nearly identical to the endogenous analyte, cystine, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This mimicry allows for the correction of variability in sample extraction, matrix effects, and instrument response, leading to more accurate and precise results.

Performance Comparison of Analytical Methods

The following tables summarize the performance data from two distinct liquid chromatography-mass spectrometry (LC-MS) based methods that use this compound as an internal standard: a Triple Quadrupole (MRM) method and a High-Resolution Accurate Mass (HRAM) method.

Table 1: Performance Characteristics of a Validated LC-MS/MS (MRM) Method for D4-Cystine in Plasma [1][2][3]

ParameterPerformance Metric
Linearity Range 5 - 5000 ng/mL
Lower Limit of Quantification (LLOQ) 5 ng/mL
Intra-day Precision (RSD, %) at QC Levels 10 ng/mL: ≤ 8.5%, 200 ng/mL: ≤ 5.1%, 4000 ng/mL: ≤ 3.9%
Inter-day Precision (RSD, %) at QC Levels 10 ng/mL: ≤ 9.2%, 200 ng/mL: ≤ 6.3%, 4000 ng/mL: ≤ 4.7%
Accuracy (RE, %) at QC Levels 10 ng/mL: -4.3% to 5.7%, 200 ng/mL: -2.9% to 3.2%, 4000 ng/mL: -1.8% to 2.5%
Recovery (%) 85.2% - 93.4%
Matrix Effect (%) 91.5% - 98.7%

Table 2: Performance Comparison of HRAM LC/MS vs. MRM for Cystine Quantification in White Blood Cells (WBCs) using d4-Cystine Internal Standard [4]

ParameterHRAM LC/MS Performance
Linearity Range 0.02 – 4.0 µM
Correlation Coefficient (R²) of Calibration Curve > 0.9999
Detection Accuracy at Calibration Levels (%) 95.2% – 105.3%
Precision at Calibration Levels (%RSD) 2.0% – 6.2%
Intra-day Precision (Low/High QC, %RSD) 5.5% / 3.4%
Inter-day Precision (Low/High QC, %RSD) 5.9% / 5.6%
Quantitative Comparison with MRM Method Consistent results with relative bias within acceptable limits

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and adaptation in other laboratories.

Protocol 1: LC-MS/MS (MRM) Method for D4-Cystine in Mouse Plasma [1]

  • Sample Preparation:

    • To 50 µL of plasma, add 10 µL of an internal standard working solution (¹⁵N₂-cystine).

    • Precipitate proteins by adding 150 µL of methanol.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1260 series.

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.

    • Mass Spectrometer: AB SCIEX QTRAP 5500 system with a heated electrospray ionization source.

    • Ionization Mode: Positive.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • D4-cystine: m/z 357.1 → 210.1

      • ¹⁵N₂-cystine (IS): m/z 355.2 → 209.1

      • Cystine: m/z 353.1 → 208.1

Protocol 2: HRAM LC/MS Method for Cystine in White Blood Cells [4]

  • Sample Preparation:

    • Spike WBC lysate samples, calibration standards, and QC solutions with d4-cystine as an internal standard to a final concentration of 2 µM.

    • Extract with ice-cold acetonitrile.

    • Centrifuge to precipitate proteins.

    • Transfer the supernatant for LC/MS analysis.

  • HRAM LC/MS Conditions:

    • LC System: Agilent 1290 Infinity LC System.

    • Column: A suitable reversed-phase column.

    • Mass Spectrometer: Agilent 6530 Accurate-Mass Q-TOF LC/MS System.

    • Data Acquisition: Full scan accurate mass data.

    • Quantification: Extracted Ion Chromatograms (EICs) of m/z 241.0311 for cystine and m/z 245.0562 for d4-cystine with a mass extraction window of 10 ppm.

Visualizing Analytical Workflows

The following diagrams illustrate the experimental workflows and the principle of using a stable isotope-labeled internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, WBC lysate) Spike Spike with this compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile/Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Dry Evaporation (if needed) Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC LC Separation Reconstitute->LC MS Mass Spectrometry Detection (MRM or HRAM) LC->MS Integrate Peak Integration (Analyte & IS) MS->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify signaling_pathway cluster_process Analytical Process Variability cluster_correction Correction Mechanism Extraction Extraction Inconsistency Analyte Analyte (Cystine) Extraction->Analyte IS Internal Standard (this compound) Extraction->IS Matrix Matrix Effects (Ion Suppression/Enhancement) Matrix->Analyte Matrix->IS Instrument Instrument Fluctuation Instrument->Analyte Instrument->IS Ratio Peak Area Ratio (Analyte/IS) Analyte->Ratio IS->Ratio Result Accurate Quantification Ratio->Result

References

A Comparative Guide to Stable Isotope-Labeled Cystine Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of cystine, a critical amino acid involved in various physiological and pathological processes, is paramount in biomedical research and drug development. Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application, offering high sensitivity and specificity. The choice of the internal standard is a crucial factor in the reliability of these assays. This guide provides a comparative overview of the performance of DL-Cystine-d4 and other stable isotope-labeled cystine alternatives, supported by experimental data to inform your selection.

Performance Comparison of Stable Isotope-Labeled Cystine Standards

This compound is a widely utilized internal standard for the quantification of cystine in various biological matrices. Its analytical performance has been well-documented, demonstrating excellent linearity and a broad dynamic range suitable for a variety of research applications. This section compares the linearity and range of detection of this compound with other commercially available stable isotope-labeled cystine standards.

Internal StandardMatrixLinearity (R²)Linear RangeLLOQULOQReference
This compound Mouse Plasma0.99865 - 5000 ng/mL5 ng/mL5000 ng/mL[1]
This compound Mouse Stomach, Intestine, Liver> 0.995 - 2000 ng/mL5 ng/mL2000 ng/mL[1]
This compound Mouse Lung, Kidney, Brain, Heart> 0.991 - 1000 ng/mL1 ng/mL1000 ng/mL[1]
This compound White Blood Cell (WBC) Lysate> 0.99990.02 - 4 µM0.02 µM4 µM[2]
¹⁵N₂-Cystine Mouse PlasmaNot Reported (Used as IS)Not ApplicableNot ApplicableNot Applicable[1]
[3,3,3',3'-²H]-DL-cystine GranulocytesNot Reported (Used as IS)Not ApplicableNot ApplicableNot Applicable[3]
[¹³C₂]-Cystine Human PlasmaNot Reported (Used as IS)Not ApplicableNot ApplicableNot Applicable[4]

Note: LLOQ (Lower Limit of Quantification) and ULOQ (Upper Limit of Quantification) define the boundaries of the reliable analytical range. IS refers to Internal Standard.

Experimental Protocols

The following is a generalized experimental protocol for the quantification of cystine in biological samples using a stable isotope-labeled internal standard like this compound. This protocol is a synthesis of methodologies reported in the literature and should be optimized for specific experimental conditions.

Sample Preparation (Plasma)
  • Thaw Plasma Samples: Thaw frozen plasma samples on ice.

  • Protein Precipitation: To a 100 µL aliquot of plasma, add 400 µL of ice-cold methanol containing the internal standard (e.g., this compound at a fixed concentration).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water). Vortex and centrifuge to remove any particulate matter.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both cystine and the stable isotope-labeled internal standard.

      • Cystine: m/z 241.0 -> 152.0

      • This compound: m/z 245.0 -> 156.0

      • ¹⁵N₂-Cystine: m/z 243.0 -> 154.0

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energy should be optimized for maximum signal intensity.

Visualizing the Workflow

The following diagram illustrates the general workflow for quantitative analysis of cystine using a stable isotope-labeled internal standard.

Cystine Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (e.g., Plasma) AddIS Add Stable Isotope-Labeled Internal Standard (e.g., this compound) BiologicalSample->AddIS Spike ProteinPrecipitation Protein Precipitation (e.g., Methanol) AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Drying Drying (Evaporation) SupernatantCollection->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation Inject MSMS_Detection MS/MS Detection (MRM Mode) LC_Separation->MSMS_Detection DataProcessing Data Processing & Quantification MSMS_Detection->DataProcessing

Caption: Experimental workflow for cystine quantification.

Signaling Pathways and Logical Relationships

The quantification of cystine is often crucial in studies related to redox homeostasis and glutathione (GSH) metabolism. The following diagram illustrates the central role of cystine in the synthesis of GSH, a major intracellular antioxidant.

Cystine_to_GSH_Pathway Cystine_ext Extracellular Cystine Transporter xCT Transporter Cystine_ext->Transporter Cystine_int Intracellular Cystine Cysteine Cysteine Cystine_int->Cysteine Reduction GSH Glutathione (GSH) Cysteine->GSH Synthesis GSSG Glutathione Disulfide (GSSG) GSH->GSSG Oxidation (Detoxification) Reductase GSSG Reductase GSSG->Reductase Reductase->GSH Reduction Transporter->Cystine_int

Caption: Role of cystine in glutathione synthesis.

References

Performance Showdown: DL-Cystine-d4 for Sensitive and Accurate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioanalytical research and drug development, the precise quantification of endogenous molecules and their metabolites is paramount. Cystine, a critical amino acid, is implicated in various physiological and pathological processes. For researchers demanding the utmost accuracy and sensitivity in their cystine analysis, the choice of an appropriate internal standard is a crucial decision. This guide provides an objective comparison of DL-Cystine-d4 with its alternatives, supported by experimental data, to empower researchers in making informed decisions for their analytical needs.

At a Glance: Limit of Detection and Quantification

The performance of an analytical method is fundamentally defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be accurately and precisely measured. For comparative purposes, this guide focuses on data obtained by Liquid Chromatography-Mass Spectrometry (LC-MS), a widely adopted technique for its high sensitivity and specificity.

AnalyteMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Citation
This compound LC-MS/MSPlasmaNot explicitly stated5 ng/mL[1][2][3][4]
L-CystineLC/MS Q-TOFWhite Blood CellsNot explicitly stated0.02 µM (40 fmol on-column)[5]
L-CystineqNMRFood Supplements3.8 µg12.5 µg[6][7][8][9]
N-acetyl-L-cysteineSpectrophotometryPharmaceuticals9.0 x 10⁻⁸ mol L⁻¹3.0 x 10⁻⁷ mol L⁻¹[10]
L-cysteineColorimetric SensorHealth Products0.0163 µMNot explicitly stated[11]

Note: Direct comparison of LOD/LOQ values should be approached with caution due to variations in instrumentation, matrices, and experimental protocols.

Deep Dive: Experimental Protocols

The determination of LOD and LOQ is a critical component of method validation. Below is a detailed methodology for the quantification of cystine using an isotopically labeled internal standard like this compound, based on established LC-MS/MS protocols.

Sample Preparation
  • Standard and Sample Preparation: Stock solutions of this compound and non-labeled cystine are prepared in a suitable solvent, such as 0.1 M HCl.[2] Calibration standards are prepared by spiking blank biological matrix (e.g., plasma, cell lysate) with varying concentrations of the non-labeled cystine standard. Quality control (QC) samples are prepared at low, medium, and high concentrations in the same matrix.

  • Internal Standard Spiking: A fixed concentration of the this compound internal standard is added to all calibration standards, QC samples, and unknown samples.[5]

  • Protein Precipitation: To remove proteins that can interfere with the analysis, a protein precipitation step is performed, typically by adding a cold organic solvent like acetonitrile.[5]

  • Centrifugation and Supernatant Collection: The samples are vortexed and then centrifuged at high speed to pellet the precipitated proteins. The clear supernatant is then transferred to a new tube for analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: The prepared samples are injected into a liquid chromatography system. Separation of cystine from other matrix components is typically achieved using a suitable column, such as a C18 reversed-phase column, with a gradient elution of mobile phases (e.g., water and acetonitrile with a modifier like formic acid).

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the transitions for both the analyte (cystine) and the internal standard (this compound). The selected mass transitions for D4-cystine are often m/z 357.1 → 210.1.[2]

Data Analysis and LOD/LOQ Determination
  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards. A linear regression analysis is applied to the data.

  • LOD and LOQ Calculation: The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N). The LOD is the concentration at which the S/N is approximately 3:1, while the LOQ is the concentration with an S/N of at least 10:1, demonstrating acceptable accuracy and precision.[6]

Visualizing the Workflow

The following diagram illustrates the typical experimental workflow for determining the limit of detection and quantification of cystine using an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_processing Sample Processing cluster_analysis Analysis cluster_data Data Interpretation stock Stock Solutions (Cystine & this compound) cal_standards Calibration Standards stock->cal_standards qc_samples QC Samples stock->qc_samples is_spike Internal Standard Spiking (this compound) cal_standards->is_spike qc_samples->is_spike unknowns Unknown Samples unknowns->is_spike precipitation Protein Precipitation is_spike->precipitation centrifugation Centrifugation & Supernatant Collection precipitation->centrifugation lcms LC-MS/MS Analysis (MRM Mode) centrifugation->lcms calibration_curve Calibration Curve Construction lcms->calibration_curve lod_loq LOD & LOQ Determination (S/N Ratio) calibration_curve->lod_loq

Caption: Experimental workflow for LOD and LOQ determination.

The Advantage of this compound

The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry for several reasons:

  • Minimizing Matrix Effects: this compound co-elutes with the endogenous, non-labeled cystine, experiencing similar ionization suppression or enhancement effects in the mass spectrometer. This allows for more accurate correction of these matrix-induced variations.

  • Correcting for Sample Loss: Any loss of analyte during the sample preparation process will be mirrored by a proportional loss of the internal standard, ensuring that the ratio of analyte to internal standard remains constant and the final calculated concentration is accurate.

  • Improved Precision and Accuracy: By accounting for variations in sample preparation and instrument response, the use of a stable isotope-labeled internal standard significantly improves the overall precision and accuracy of the quantification.

References

Assessing the Isotopic Effect of DL-Cystine-d4 in Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic characteristics of DL-Cystine-d4 and its unlabeled counterpart, DL-Cystine. While direct comparative studies detailing the kinetic isotope effect on specific metabolic pathways are limited in publicly available literature, this document synthesizes theoretical principles, available pharmacokinetic data, and established experimental protocols to offer a valuable resource for researchers in metabolism and drug development.

Introduction to the Isotopic Effect of this compound

This compound is a stable isotope-labeled form of the amino acid cystine, where four hydrogen atoms on the β-carbons have been replaced with deuterium. This substitution is known to cause a kinetic isotope effect (KIE) , which can alter the rate of chemical reactions. The C-D bond is stronger than the C-H bond, requiring more energy to break. Consequently, enzymatic reactions involving the cleavage of a C-H bond at the β-carbon of cystine are expected to proceed at a slower rate with this compound as a substrate compared to the unlabeled DL-Cystine. This phenomenon can lead to altered pharmacokinetic and metabolic profiles.[1]

Comparative Data: Pharmacokinetics of D4-Cystine in Mice

A key study investigated the pharmacokinetics and bioavailability of D4-cystine in mice, providing valuable in vivo data. While this study does not directly compare the metabolism to unlabeled cystine, it offers insights into the absorption, distribution, and overall fate of the deuterated compound.[2] The administration of D4-cystine was found to slightly interfere with endogenous cystine levels by increasing the total amount of cystine and promoting glutathione (GSH) synthesis.[2]

Table 1: Pharmacokinetic Parameters of D4-Cystine in Mice after Intravenous (i.v.) and Intragastric (i.g.) Administration [2]

ParameterDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋ₜ (ng·h/mL)AUC₀₋∞ (ng·h/mL)
i.v. 2518550 ± 34800.0836430 ± 11506510 ± 1160
5038400 ± 69600.08314810 ± 294015020 ± 2980
10081300 ± 154000.08332100 ± 650032500 ± 6600
i.g. 25530 ± 1600.51180 ± 2601210 ± 270
50890 ± 2101.02210 ± 4802270 ± 500
1002150 ± 5401.08120 ± 19508320 ± 2010

Table 2: Absolute Bioavailability of D4-Cystine in Mice [2]

Dose (mg/kg)Absolute Bioavailability (%)
2518.6 ± 4.1
5015.1 ± 3.2
10025.6 ± 6.2

Metabolic Pathways of Cystine

Cystine is a critical amino acid involved in several key metabolic pathways. Once inside the cell, cystine is reduced to two molecules of cysteine. Cysteine then serves as a precursor for the synthesis of glutathione (GSH), taurine, and hydrogen sulfide (H₂S). The major enzymatic steps in these pathways are potential sites for the deuterium kinetic isotope effect of this compound.

Cystine_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cystine_ext DL-Cystine / this compound Cystine_int Cystine / Cystine-d4 Cystine_ext->Cystine_int System xc- antiporter Cysteine Cysteine / Cysteine-d2 Cystine_int->Cysteine Reduction Glutathione Glutathione (GSH) Cysteine->Glutathione γ-Glutamylcysteine synthetase, Glutathione synthetase Taurine Taurine Cysteine->Taurine Cysteine dioxygenase, Cysteinesulfinate decarboxylase H2S Hydrogen Sulfide (H₂S) Cysteine->H2S Cystathionine β-synthase, Cystathionine γ-lyase Pyruvate Pyruvate Cysteine->Pyruvate Cysteine aminotransferase, 3-Mercaptopyruvate sulfurtransferase Sulfite Sulfite Taurine->Sulfite Sulfate Sulfate Sulfite->Sulfate

Figure 1. Overview of the major metabolic pathways of cystine.

Experimental Protocols

Assessing the isotopic effect of this compound in metabolism requires specific experimental setups. Below are detailed methodologies for key experiments that could be employed for a direct comparison.

In Vitro Enzyme Kinetics Assay

This protocol is designed to determine the kinetic isotope effect (KIE) of this compound on a specific enzyme involved in its metabolism, such as cystathionine γ-lyase.

  • Enzyme Preparation: Purify the recombinant enzyme of interest (e.g., cystathionine γ-lyase) from an expression system.

  • Substrate Preparation: Prepare stock solutions of both unlabeled DL-Cystine and this compound of known concentrations.

  • Reaction Mixture: Prepare a reaction buffer containing the necessary cofactors (e.g., pyridoxal 5'-phosphate for cystathionine γ-lyase).

  • Assay Initiation: Initiate the reaction by adding the enzyme to the reaction mixture containing varying concentrations of either DL-Cystine or this compound.

  • Product Quantification: Monitor the formation of a specific product over time. For cystathionine γ-lyase, this could be the production of pyruvate, which can be measured using a lactate dehydrogenase-coupled spectrophotometric assay.

  • Data Analysis: Determine the initial reaction velocities at each substrate concentration. Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax and Km for both substrates. The KIE is then calculated as the ratio of Vmax (or Vmax/Km) for the unlabeled substrate to that of the deuterated substrate.

Stable Isotope Tracing in Cell Culture

This protocol outlines a method to trace the metabolic fate of this compound in cultured cells and compare it to unlabeled DL-Cystine.

  • Cell Culture: Culture the cells of interest (e.g., hepatocytes, neurons) to a desired confluency.

  • Isotope Labeling: Replace the standard culture medium with a medium containing either a known concentration of unlabeled DL-Cystine or this compound.

  • Time-Course Experiment: Harvest the cells at various time points after the introduction of the labeled medium.

  • Metabolite Extraction: Quench the metabolism rapidly (e.g., with cold methanol) and extract the intracellular metabolites.

  • LC-MS/MS Analysis: Analyze the cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Develop a method to separate and quantify the isotopologues of cystine, cysteine, glutathione, taurine, and other relevant downstream metabolites.

  • Data Analysis: Determine the rate of incorporation of the deuterium label into the downstream metabolites. Compare the abundance of these metabolites in cells fed with DL-Cystine versus this compound to identify potential metabolic shifts and bottlenecks.

Experimental_Workflow cluster_invitro In Vitro / Cell Culture cluster_analysis Analysis Cell_Culture Cell Culture Isotope_Labeling Isotope Labeling (DL-Cystine vs this compound) Cell_Culture->Isotope_Labeling Time_Course Time-Course Sampling Isotope_Labeling->Time_Course Metabolite_Extraction Metabolite Extraction Time_Course->Metabolite_Extraction LC_MS LC-MS/MS Analysis Metabolite_Extraction->LC_MS Data_Processing Data Processing and Metabolite Quantification LC_MS->Data_Processing Comparative_Analysis Comparative Analysis (Isotopic Effect Assessment) Data_Processing->Comparative_Analysis

Figure 2. Experimental workflow for comparative metabolic analysis.

Logical Framework for Assessing Isotopic Effects

The assessment of the isotopic effect of this compound follows a logical progression from theoretical understanding to experimental validation.

Logical_Framework Theoretical_Basis Theoretical Basis: Kinetic Isotope Effect (KIE) Hypothesis Hypothesis: Slower metabolism of this compound at C-H bond cleavage steps Theoretical_Basis->Hypothesis In_Vitro_Validation In Vitro Validation: Enzyme kinetic assays Hypothesis->In_Vitro_Validation Cellular_Metabolism Cellular Metabolism Studies: Stable isotope tracing in cell culture Hypothesis->Cellular_Metabolism Conclusion Conclusion: Quantification of isotopic effect and impact on metabolic pathways In_Vitro_Validation->Conclusion In_Vivo_Studies In Vivo Studies: Pharmacokinetic and metabolomic analysis Cellular_Metabolism->In_Vivo_Studies In_Vivo_Studies->Conclusion

Figure 3. Logical framework for assessing isotopic effects.

Conclusion and Future Directions

The substitution of hydrogen with deuterium in this compound is theoretically expected to slow down its metabolism due to the kinetic isotope effect. The provided pharmacokinetic data from a murine model offers a glimpse into the in vivo behavior of this deuterated compound. However, a clear gap exists in the literature regarding direct, quantitative comparisons of the metabolic fate of this compound versus its unlabeled form.

Future research should focus on conducting the detailed in vitro and cell-based experiments outlined in this guide. Specifically, determining the KIE for key enzymes in the cystine metabolic pathway, such as cystathionine β-synthase and cystathionine γ-lyase, would provide crucial data. Furthermore, comprehensive stable isotope tracing studies using LC-MS/MS are needed to map and quantify the metabolic flux of this compound through its various downstream pathways. Such studies will be invaluable for the rational design of deuterated drugs and for a deeper understanding of amino acid metabolism.

References

A Comparative Guide to Internal Standards for DL-Cystine-d4 Cross-Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of DL-Cystine-d4 with other internal standards for the quantification of cystine in biological matrices. The selection of an appropriate internal standard is critical for the accuracy and reliability of analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This document outlines the performance characteristics of different types of internal standards, supported by experimental data, and provides detailed experimental protocols.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry. In these standards, one or more atoms in the analyte molecule are replaced with their heavy stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)). This results in a compound that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer. This compound is a deuterated form of cystine and is a commonly used SIL internal standard for cystine analysis.

The primary advantage of a SIL internal standard is its ability to co-elute with the analyte during chromatography. This co-elution ensures that both the analyte and the internal standard experience similar effects from the sample matrix, such as ion suppression or enhancement, leading to more accurate and precise quantification.

Performance Comparison of Internal Standards for Cystine Analysis

While this compound is a widely accepted internal standard for cystine analysis, it is important to understand its performance in comparison to other potential internal standards. The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible.

Internal Standard TypeAnalyteAdvantagesDisadvantages
Deuterated (this compound) Cystine- Closely mimics the analyte's chemical and physical properties.- Co-elutes with the analyte, effectively compensating for matrix effects.[1] - Generally more cost-effective than ¹³C- or ¹⁵N-labeled standards.[1]- Potential for slight chromatographic separation from the analyte (isotopic effect).- Deuterium atoms can sometimes be labile and exchange with hydrogen atoms from the solvent.[1]
¹³C-Labeled (e.g., ¹³C₆-Cystine) Cystine- Considered superior for many applications due to perfect co-elution with the analyte.[2] - Highly stable isotope label, not prone to exchange.[1] - Provides the most accurate compensation for matrix effects.[3]- Typically more expensive and less commercially available than deuterated standards.[1][2]
Structural Analog (Non-Isotopically Labeled) Cystine- Can be a cost-effective option.- Different chemical structure leads to different chromatographic retention times and ionization efficiencies.- May not effectively compensate for matrix effects, leading to reduced accuracy and precision.

Quantitative Performance Data of this compound

A validated LC-MS/MS method for the quantification of cystine in human renal proximal tubule cells using this compound as the internal standard demonstrated excellent performance.

ParameterResult
Linearity Linear to at least 20 µmol/L
Accuracy 97.3% to 102.9%
Precision (CV%) Not explicitly stated, but described as "good"
Matrix Effect No significant matrix effects observed

Data sourced from a study on cystine quantification in human renal proximal tubule cells.

Experimental Protocols

Sample Preparation for Cystine Analysis in Plasma

This protocol is a representative example for the preparation of plasma samples for LC-MS/MS analysis of cystine.

Materials:

  • Human plasma

  • This compound internal standard solution

  • Perchloric acid (PCA) solution (10%)

  • Mobile phase solutions

Procedure:

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of the this compound internal standard solution.

  • Vortex the mixture for 10 seconds.

  • Add 50 µL of 10% PCA to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method for Cystine Quantification

Liquid Chromatography (LC) Conditions:

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient: A linear gradient from 2% to 98% Mobile Phase B over several minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Cystine: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values need to be optimized for the instrument used).

Visualizing the Workflow and Metabolic Context

To better understand the experimental process and the biological relevance of cystine, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add this compound plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Acquisition lcms->data quant Quantification data->quant

Experimental workflow for cystine quantification.

Cystine is the oxidized dimer of the amino acid cysteine and plays a crucial role in various metabolic pathways. In the genetic disorder cystinosis, a defect in the lysosomal cystine transporter, cystinosin, leads to the accumulation of cystine within lysosomes.

cystine_metabolism cluster_extracellular Extracellular Space cluster_cell Cell cluster_lysosome Lysosome Cystine_out Cystine Cystine_in Cystine Cystine_out->Cystine_in Uptake Cysteine Cysteine Cystine_in->Cysteine Reduction Lysosomal_Cystine Cystine Accumulation (in Cystinosis) Cystine_in->Lysosomal_Cystine GSH Glutathione (GSH) Cysteine->GSH Proteins Protein Synthesis Cysteine->Proteins Taurine Taurine Cysteine->Taurine Cystinosin Cystinosin (Transporter) Lysosomal_Cystine->Cystinosin Transport out of lysosome Cystinosin->Cystine_in

Simplified overview of cystine metabolism and its role in cystinosis.

Conclusion

The choice of internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods. Deuterated standards like this compound are a reliable and cost-effective choice for the quantification of cystine, offering excellent performance in mitigating matrix effects. While ¹³C-labeled standards may offer theoretical advantages in terms of co-elution and stability, their higher cost and limited availability can be a factor. For most applications, a properly validated method using this compound provides the accuracy and precision required for demanding research and clinical applications.

References

Performance of DL-Cystine-d4 Across Diverse Mass Spectrometry Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of cystine in biological matrices is crucial for researchers and clinicians in various fields, from metabolic disorder studies to drug development. DL-Cystine-d4, a stable isotope-labeled internal standard, is instrumental in achieving precise and reliable measurements using mass spectrometry. This guide provides a comparative overview of the performance of this compound in different mass spectrometer setups, supported by experimental data and detailed protocols.

Stable isotope dilution analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely accepted method for the quantification of endogenous compounds like cystine.[1][2] this compound is an ideal internal standard due to its chemical and physical similarities to the unlabeled analyte, ensuring that it behaves comparably during sample preparation and analysis.[3]

Performance on Triple Quadrupole (QQQ) Mass Spectrometers

Triple quadrupole (QQQ) mass spectrometers are the gold standard for targeted quantification due to their high sensitivity, selectivity, and wide dynamic range when operating in Multiple Reaction Monitoring (MRM) mode.[4] A study on the quantification of D4-cystine in mouse plasma using a QQQ LC-MS/MS system demonstrated excellent sensitivity, specificity, and reproducibility.[3][5]

Key Performance Metrics:

ParameterPerformance
Lower Limit of Quantification (LLOQ)5 ng/mL in plasma[3][5][6]
Linearity5-5000 ng/mL in plasma[3][5][6]
Precision (RSD, %)Intra-day: ≤7.6%, Inter-day: ≤12.7%[2]
Accuracy (RE, %)Within ±20%[3]
Recovery90.9%–110%[2]

Experimental Protocol: Quantification of D4-Cystine in Plasma using LC-MS/MS

This protocol is based on the methodology for determining D4-cystine in mouse plasma.[3][5]

1. Sample Preparation:

  • To 50 µL of plasma, add 150 µL of methanol to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: A suitable C18 column

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Cystine: m/z 353.1 → 208.1

    • D4-Cystine: m/z 357.1 → 210.1[3][5]

  • Source Parameters: Optimized for maximum signal intensity (e.g., IonSpray Voltage: 5000 V, Temperature: 500 °C).[3]

Workflow for D4-Cystine Quantification using QQQ LC-MS/MS

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis (QQQ) plasma Plasma Sample add_methanol Protein Precipitation (Methanol) plasma->add_methanol vortex Vortex add_methanol->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC reconstitute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize mrm MRM Detection (Cystine & D4-Cystine) ionize->mrm quantify Quantification mrm->quantify

Caption: Workflow for D4-Cystine quantification in plasma.

Performance on Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometers

Q-TOF mass spectrometers offer high mass accuracy and resolution, making them suitable for both qualitative and quantitative analysis. While QQQ is generally superior for targeted quantification in terms of sensitivity and dynamic range, Q-TOF can be a viable alternative, especially when simultaneous screening for unknown metabolites is desired.[4][7]

Comparative Performance:

FeatureTriple Quadrupole (QQQ)Quadrupole Time-of-Flight (Q-TOF)
Primary Use Targeted QuantificationScreening, Identification, Quantification
Sensitivity Generally higher for targeted analysis[7]Good, but may have higher limits of detection than QQQ[7]
Selectivity High (MRM)High (High-Resolution Extracted Ion Chromatograms)
Mass Accuracy Unit Mass ResolutionHigh (<5 ppm)[8]
Dynamic Range Typically >4 orders of magnitude[7]Typically <3 orders of magnitude[7]
Qualitative Capability LimitedExcellent for unknown identification[4]

Experimental Considerations for Q-TOF:

For quantitative analysis of this compound on a Q-TOF, the method would involve extracting the ion chromatogram for the accurate mass of the protonated molecule. The high resolving power of the instrument helps to minimize interferences from the matrix.[8]

Logical Relationship: QQQ vs. Q-TOF for this compound Analysis

G cluster_qqq Triple Quadrupole (QQQ) cluster_qtof Quadrupole Time-of-Flight (Q-TOF) qqq_strength High Sensitivity (MRM) qqq_use Targeted Quantification qqq_strength->qqq_use qtof_strength High Mass Accuracy & Resolution qtof_use Screening & Quantification qtof_strength->qtof_use analysis_goal Analysis Goal analysis_goal->qqq_use Purely Quantitative analysis_goal->qtof_use Quantitative & Qualitative

Caption: Choosing between QQQ and Q-TOF for cystine analysis.

Performance on Fourier-Transform Mass Spectrometers (FTMS)

Fourier-Transform Mass Spectrometers, such as FT-ICR and Orbitrap instruments, provide ultra-high mass resolution and accuracy. This allows for excellent specificity in complex matrices, though they may not always match the sensitivity of a triple quadrupole for targeted quantification. A study using LC-FTMS for cystine analysis highlighted the advantage of high mass resolving power.[9]

Key Advantages of FTMS:

  • High Specificity: The ability to resolve isobars and reduce background interference.

  • Confident Identification: High mass accuracy confirms the elemental composition of the analyte.

  • Retrospective Analysis: Full scan high-resolution data allows for the analysis of other compounds of interest without re-running samples.

Signaling Pathway: Role of Cystine in Glutathione Synthesis

G Cystine Cystine Cysteine Cysteine Cystine->Cysteine Reduction GCL Glutamate-Cysteine Ligase (GCL) gamma_GC γ-Glutamylcysteine Cysteine->gamma_GC Glutamate Glutamate Glutamate->gamma_GC Glycine Glycine GS Glutathione Synthetase (GS) GSH Glutathione (GSH) Glycine->GSH gamma_GC->GSH

Caption: Simplified pathway of glutathione synthesis from cystine.

Alternative Stable Isotope-Labeled Standards

While this compound is widely used, other labeled versions of cystine are also available and can be employed as internal standards.

  • [3,3,3',3'-2H]-DL-cystine: Another deuterium-labeled form of cystine used for isotope dilution analysis.[1]

  • ¹⁵N₂-Cystine: A nitrogen-15 labeled cystine that can also serve as an internal standard.[3]

  • ¹³C₂-Cystine: A carbon-13 labeled version used in stable isotopic dilution methods.[9]

The choice of internal standard may depend on the specific application, potential for isotopic interference, and commercial availability. The key is to select a standard with a sufficient mass shift from the analyte to be easily resolved by the mass spectrometer.

References

Safety Operating Guide

Proper Disposal of DL-Cystine-d4: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling DL-Cystine-d4 must adhere to specific disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the proper management of this compound.

Immediate Safety and Handling Precautions

This compound is classified as causing serious eye irritation. Therefore, appropriate personal protective equipment (PPE) is mandatory. Before handling, ensure you are wearing safety goggles with side-shields, protective gloves, and impervious clothing. All handling should occur in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or aerosols. An accessible safety shower and eye wash station are essential in the event of accidental exposure.

In case of eye contact, immediately flush the eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do so. Seek prompt medical attention. For skin contact, rinse the affected area thoroughly with water and remove contaminated clothing.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and safety data for this compound.

PropertyValueSource
CAS Number 108641-83-4[1]
Molecular Formula C₆H₈D₄N₂O₄S₂[1]
GHS Hazard Statement H319: Causes serious eye irritation[2]
Precautionary Statement P264, P280, P305+P351+P338[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound and its containers must be carried out in accordance with institutional guidelines and local regulations. The following protocol outlines a general procedure.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated materials, as chemical waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste program.

  • Keep halogenated and non-halogenated solvent wastes in separate, designated containers.

2. Disposal of Unused or Contaminated this compound:

  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container. The container must be compatible with the chemical.

  • Liquid Waste (Solutions): Absorb solutions containing this compound with a non-reactive, liquid-binding material such as diatomite or universal binders.[2] Place the absorbed material into a designated, sealed container for chemical waste.

  • Labeling: Affix a hazardous waste label to the container, clearly identifying the contents as "this compound waste" and including the approximate quantity and date.

3. Decontamination of Surfaces and Equipment:

  • Decontaminate any surfaces or equipment that have come into contact with this compound.

  • Use alcohol to scrub the contaminated areas.

  • Collect all materials used for decontamination (e.g., wipes, absorbent pads) and dispose of them as solid chemical waste.

4. Disposal of Empty Containers:

  • A container that has held this compound should be handled as chemical waste.

  • To be considered "empty," all contents must be removed.

  • Triple-rinse the container with a suitable solvent (e.g., water, if appropriate for the formulation). Collect the rinsate and dispose of it as liquid chemical waste.

  • After triple-rinsing, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional policy.

5. Final Disposal:

  • Store the sealed and labeled waste containers in a designated satellite accumulation area.

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Crucially, do not dispose of this compound down the drain or in regular trash. [2] This compound must not enter sewer systems or the general environment.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound or Contaminated Solids waste_type->solid_waste Solid liquid_waste This compound Solution waste_type->liquid_waste Liquid empty_container Empty this compound Container waste_type->empty_container Empty Container collect_solid Collect in Labeled, Sealed Waste Container solid_waste->collect_solid absorb_liquid Absorb with Inert Material liquid_waste->absorb_liquid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse store_waste Store in Satellite Accumulation Area collect_solid->store_waste absorb_liquid->collect_solid collect_rinsate Collect Rinsate as Liquid Chemical Waste triple_rinse->collect_rinsate deface_label Deface Original Label triple_rinse->deface_label collect_rinsate->store_waste dispose_container Dispose of Container as Non-Hazardous Waste deface_label->dispose_container ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup

Caption: Workflow for this compound Disposal.

References

Essential Safety and Operational Guide for Handling DL-Cystine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling and disposal of DL-Cystine-d4. Adherence to these procedures is critical for ensuring a safe laboratory environment and the integrity of your research. This compound is a stable isotope-labeled amino acid derivative used as an internal standard in quantitative analysis.[1][2] While not classified as a hazardous substance in all forms, the d4 variant is noted to cause serious eye irritation.[3] Therefore, cautious handling is paramount.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazard associated with this compound is serious eye irritation (GHS Category 2A).[3] As a powdered substance, inhalation and dermal contact should also be minimized to avoid potential irritation and contamination. The following table summarizes the required and recommended PPE.

PPE Category Minimum Requirement Recommended for High-Risk Operations
Eye Protection ANSI Z87.1 compliant safety glasses with side shields.[4][5]Vapor goggles or a face shield worn over safety glasses.[4][5][6]
Hand Protection Disposable nitrile gloves.[4]Double-gloving with nitrile gloves.[4]
Body Protection Full-length laboratory coat.[6][7][8]Impervious or fire-resistant lab coat.[3][9]
Foot Protection Closed-toe shoes.[6][7][8]N/A
Respiratory Protection Not generally required with adequate ventilation.N95 respirator if weighing or handling large quantities, or if ventilation is inadequate.[6]
High-risk operations include handling large quantities, potential for aerosolization, and extended handling times.

Safe Handling and Operational Workflow

Proper handling techniques are crucial to minimize exposure and prevent contamination. The following workflow outlines the key steps for safely working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review SDS Review Safety Data Sheet (SDS) Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Workspace Prepare a Clean and Decontaminated Workspace Don PPE->Prepare Workspace Weighing Weigh this compound in a Fume Hood or Vented Enclosure Prepare Workspace->Weighing Dissolving Dissolve in Appropriate Solvent (e.g., 1N HCl) Weighing->Dissolving Experiment Perform Experimental Procedure Dissolving->Experiment Decontaminate Decontaminate Glassware and Surfaces Experiment->Decontaminate Segregate Waste Segregate Waste into Labeled Containers Decontaminate->Segregate Waste Dispose Dispose of Waste According to Institutional Guidelines Segregate Waste->Dispose Start This compound Waste Generated Solid Waste Unused/Expired Solid this compound Start->Solid Waste Liquid Waste Solutions Containing this compound Start->Liquid Waste Contaminated Materials Gloves, Weigh Paper, Wipes, etc. Start->Contaminated Materials Segregate Segregate into Labeled, Sealed Waste Containers Solid Waste->Segregate Liquid Waste->Segregate Contaminated Materials->Segregate Dispose Dispose Through Institutional Hazardous Waste Program Segregate->Dispose

References

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.